5-Methyl-3-phenylbenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-phenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-11-7-8-15-13(9-11)14(10-16-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKONLKKCGGMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397098 | |
| Record name | 5-METHYL-3-PHENYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14385-52-5 | |
| Record name | 5-METHYL-3-PHENYLBENZOFURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-3-phenylbenzofuran
This guide provides a comprehensive overview of a reliable method for the synthesis of 5-Methyl-3-phenylbenzofuran, a valuable scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and outline a rigorous characterization workflow. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically sound approach to the preparation and validation of this important heterocyclic compound.
Introduction: The Significance of the Benzofuran Moiety
Benzofurans are a class of heterocyclic compounds that are prevalent in a wide array of natural products and pharmacologically active molecules. Their unique structural and electronic properties make them privileged scaffolds in drug discovery, with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The specific substitution pattern of this compound offers a combination of lipophilicity and aromatic interactions that can be crucial for molecular recognition and biological activity. A robust and reproducible synthetic and characterization protocol is therefore essential for researchers exploring the potential of this and related compounds.
I. Synthesis of this compound via Acid-Catalyzed Cyclization
Among the various strategies for constructing the benzofuran core, the acid-catalyzed cyclodehydration of α-phenoxy ketones stands out for its efficiency and the accessibility of its starting materials.[1][2] This approach offers a direct and often high-yielding pathway to 2,3-disubstituted benzofurans.
A. Rationale for the Synthetic Approach
The chosen synthetic route involves a two-step process:
-
Nucleophilic Substitution: Formation of an α-phenoxy ketone intermediate through the reaction of a substituted phenol with an α-halo ketone.
-
Intramolecular Cyclization: Acid-catalyzed cyclodehydration of the α-phenoxy ketone to yield the target benzofuran.
This method is favored due to the commercial availability of the starting materials, the generally mild reaction conditions, and the straightforward purification of the final product. The acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism, which is a fundamental and well-understood transformation in organic chemistry.[3]
B. Experimental Protocol
Step 1: Synthesis of 2-(4-methylphenoxy)-1-phenylethan-1-one (α-phenoxy ketone intermediate)
-
To a solution of p-cresol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-bromoacetophenone (1.0 eq.) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure α-phenoxy ketone.
Step 2: Synthesis of this compound
-
Dissolve the 2-(4-methylphenoxy)-1-phenylethan-1-one (1.0 eq.) in a suitable solvent.
-
Add a dehydrating acid catalyst. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is a particularly effective option for this transformation.[1][2] Polyphosphoric acid (PPA) is another commonly used catalyst.[3]
-
Heat the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it over ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a yellow oil.[4]
C. Reaction Mechanism
The acid-catalyzed cyclization of the α-phenoxy ketone proceeds through the following key steps:
Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.
II. Characterization of this compound
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 | ~7.66 | s | 1H |
| Aromatic-H (phenyl) | ~7.58-7.57 | m | 3H |
| Aromatic-H (benzofuran) | ~7.42-7.37 | m | 3H |
| Aromatic-H (phenyl) | ~7.30 | t | 1H |
| Aromatic-H (benzofuran) | ~7.09 | d | 1H |
| -CH₃ | ~2.41 | s | 3H |
Table 1: Predicted ¹H NMR Spectral Data for this compound.[4]
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C7a | ~154.2 |
| C2 | ~141.4 |
| C5 | ~132.4 |
| C3a | ~132.2 |
| Aromatic-C (phenyl) | ~128.8 |
| Aromatic-C (phenyl) | ~127.4 |
| Aromatic-C (phenyl) | ~127.3 |
| C4 | ~126.5 |
| C6 | ~125.7 |
| C7 | ~122.0 |
| C3 | ~120.1 |
| -CH₃ | ~21.4 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.[4]
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5]
| Functional Group | Expected Absorption (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | <3000 |
| C=C (aromatic) | 1600-1585 and 1500-1400 |
| C-O-C (ether) | 1250-1000 |
Table 3: Characteristic IR Absorptions for this compound.[6]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Low-Resolution Mass Spectrometry (LRMS) (EI, 70 eV): The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions.
-
m/z (%) = 208 (M⁺, 100) , 207 (33), 206 (31), 178 (22), 177 (19), 164 (23), 89 (16).[4]
The molecular ion peak at m/z 208 corresponds to the molecular weight of this compound. The fragmentation pattern can provide further structural confirmation.
D. Comprehensive Characterization Workflow
The following diagram illustrates the logical flow of the characterization process to ensure the identity and purity of the synthesized this compound.
Sources
- 1. Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton’s reagent | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
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- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
Spectroscopic Data for 5-Methyl-3-phenylbenzofuran: An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the spectroscopic data for 5-Methyl-3-phenylbenzofuran, a molecule of interest in synthetic and medicinal chemistry. The structural elucidation of such compounds is fundamentally reliant on a synergistic application of modern spectroscopic techniques. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering not just the spectral assignments but also the underlying principles and experimental considerations that enable robust and reliable characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to acquire and interpret spectroscopic data for novel organic molecules.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a benzofuran core, which is a bicyclic system with a benzene ring fused to a furan ring. A methyl group is substituted at the 5-position of the benzofuran ring, and a phenyl group is attached at the 3-position.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectral Data for this compound [1]
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| 7.66 | s | 1H | H-2 |
| 7.58–7.57 | m | 3H | Phenyl-H |
| 7.42–7.37 | m | 3H | Phenyl-H, H-4 |
| 7.30 | t, J = 7.0 Hz | 1H | Phenyl-H |
| 7.09 | d, J = 8.0 Hz | 1H | H-6 |
| 2.41 | s | 3H | -CH₃ |
The ¹H NMR spectrum of this compound, recorded in CDCl₃, exhibits several key signals. The singlet at 7.66 ppm is characteristic of the proton at the 2-position of the benzofuran ring, which lacks adjacent proton coupling partners. The aromatic region, from 7.58 to 7.09 ppm, shows a complex pattern of multiplets corresponding to the protons of the phenyl group and the benzofuran core. The multiplet at 7.58–7.57 ppm integrates to three protons, likely corresponding to the ortho- and para-protons of the phenyl ring. The multiplet at 7.42–7.37 ppm integrates to three protons, which can be assigned to the remaining phenyl protons and the H-4 proton of the benzofuran ring. The triplet at 7.30 ppm with a coupling constant of 7.0 Hz is characteristic of a proton coupled to two adjacent protons, likely one of the meta-protons of the phenyl ring. The doublet at 7.09 ppm with a coupling constant of 8.0 Hz is indicative of ortho-coupling and is assigned to the H-6 proton, which is coupled to the H-7 proton. Finally, the singlet at 2.41 ppm, integrating to three protons, is unambiguously assigned to the methyl group at the 5-position.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Chemical Shift (δ) / ppm | Assignment |
| 154.2 | C-7a |
| 141.4 | C-2 |
| 132.4 | C-5 |
| 132.2 | Phenyl C (quaternary) |
| 128.8 | Phenyl C-H |
| 127.4 | Phenyl C-H |
| 127.3 | Phenyl C-H |
| 126.5 | C-3a |
| 125.7 | C-4 |
| 122.0 | C-3 |
| 120.1 | C-6 |
| 111.2 | C-7 |
| 21.4 | -CH₃ |
The ¹³C NMR spectrum, recorded in CDCl₃, shows a total of 13 distinct signals, consistent with the molecular structure. The downfield signals at 154.2 and 141.4 ppm are assigned to the oxygen-bearing aromatic carbon (C-7a) and the C-2 carbon of the furan ring, respectively. The signals in the range of 132.4 to 120.1 ppm correspond to the remaining aromatic carbons of both the benzofuran and phenyl rings. The quaternary carbon of the phenyl group is observed at 132.2 ppm. The signal at 21.4 ppm is characteristic of the methyl group carbon.
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment requires careful sample preparation and instrument setup.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Instrumentation: The spectra were acquired on a 500 MHz NMR spectrometer. For ¹³C NMR, the corresponding frequency is 125 MHz.
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Baseline correction and phasing are applied to ensure accurate integration and peak picking.
Figure 2: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2925-2850 | C-H stretch | -CH₃ |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Aryl ether |
| 900-675 | C-H bend | Aromatic (out-of-plane) |
The IR spectrum of this compound is expected to show characteristic absorptions for its aromatic and ether functionalities. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methyl group should appear between 2925 and 2850 cm⁻¹. The C=C stretching vibrations of the aromatic rings will likely produce several bands in the 1600-1450 cm⁻¹ range. A strong absorption between 1250 and 1000 cm⁻¹ is expected for the C-O stretching of the aryl ether in the furan ring. Finally, the out-of-plane C-H bending vibrations of the substituted benzene rings will give rise to characteristic bands in the 900-675 cm⁻¹ region, which can sometimes provide information about the substitution pattern.
Experimental Protocol for FT-IR Spectroscopy
Protocol:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For an oily sample, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty spectrometer or the pure KBr pellet/salt plates is recorded first.
-
Sample Spectrum: The sample is then placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.
Table 4: Low-Resolution Mass Spectrometry (LRMS) Data for this compound [1]
| m/z | Relative Intensity (%) | Assignment |
| 208 | 100 | [M]⁺ |
| 207 | 33 | [M-H]⁺ |
| 178 | 22 | [M-CH₂O]⁺ or [M-C₂H₄]⁺ |
| 164 | 23 | [M-C₂H₄O]⁺ |
| 89 | 16 | [C₇H₅]⁺ |
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 208, which corresponds to the molecular weight of the compound (C₁₅H₁₂O). The base peak at m/z 208 indicates that the molecular ion is relatively stable. The peak at m/z 207 is likely due to the loss of a hydrogen atom from the molecular ion. The fragment ion at m/z 178 could result from the loss of a neutral molecule of formaldehyde (CH₂O) or ethylene (C₂H₄). The peak at m/z 164 suggests the loss of a C₂H₄O fragment. The ion at m/z 89 is likely the tropylium ion or a related stable aromatic fragment.
Figure 3: Proposed fragmentation pathway for this compound.
Experimental Protocol for GC-MS
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC): The sample solution is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
-
Ionization: The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated by plotting the ion intensity versus m/z.
Synthesis of this compound
For context, this compound can be synthesized via a nickel-catalyzed reaction. In a typical procedure, a suitable starting material is reacted in the presence of a nickel catalyst (e.g., Ni(OTf)₂) and a zinc powder reductant in a solvent like acetonitrile at an elevated temperature. The product is then purified by flash column chromatography.[1]
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust foundation for its structural confirmation. The ¹H and ¹³C NMR data are in excellent agreement with the proposed structure, and the mass spectrometry data confirms the molecular weight and provides insights into its fragmentation pathways. While experimental IR data was not available, the predicted absorption bands are consistent with the known functional groups. This guide serves as a valuable resource for researchers working with this and structurally related compounds, emphasizing the importance of a multi-technique approach to spectroscopic characterization.
References
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Crystal Structure Analysis of 5-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide for Drug Development Professionals
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Abstract
This technical guide provides an in-depth exploration of the crystal structure analysis of 5-Methyl-3-phenylbenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] We will delve into the critical role of single-crystal X-ray diffraction in elucidating the three-dimensional atomic arrangement of these molecules, which is paramount for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide will cover the entire workflow, from synthesis and crystallization to data collection, structure solution, and detailed analysis of intermolecular interactions that govern crystal packing. By integrating theoretical principles with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to leverage crystallographic data for advancing their discovery programs.
Introduction: The Significance of the Benzofuran Scaffold in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and potent pharmacological activities.[1][2][3][4] The benzofuran nucleus is a key structural motif in numerous natural products and synthetic molecules exhibiting a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4] The this compound scaffold, in particular, offers a versatile platform for medicinal chemists. The methyl group at the 5-position and the phenyl group at the 3-position provide key points for chemical modification to modulate physicochemical properties and biological targets.
Understanding the precise three-dimensional structure of these derivatives is fundamental to deciphering their mechanism of action and optimizing their therapeutic potential. Single-crystal X-ray diffraction is an unparalleled technique for obtaining this detailed structural information at the atomic level.[5][6][7] By revealing bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions, crystal structure analysis provides a blueprint for rational drug design.[8][9][10]
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized this compound derivative to a refined crystal structure involves a series of meticulous steps. Each stage is critical for obtaining high-quality data that will ultimately yield a reliable and accurate molecular model.
Synthesis and Crystallization: The Foundation of Quality Data
The synthesis of this compound derivatives can be achieved through various established synthetic routes.[11][12][13] The choice of method will depend on the desired substitution pattern. Following synthesis, rigorous purification is paramount to remove impurities that can hinder crystallization.
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Success is dependent on a combination of factors including solvent selection, concentration, temperature, and the inherent crystallization propensity of the compound.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Dissolve a small amount of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent system where the compound is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays.[5][6] The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[7] The positions and intensities of these spots contain the information required to determine the arrangement of atoms within the crystal lattice.
Data Collection Parameters:
Modern diffractometers, often equipped with CCD or CMOS detectors, automate the data collection process.[5] Key parameters that are set include:
-
X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Exposure Time: The time the detector is exposed to the diffracted X-rays for each frame.
-
Scan Strategy: The range of angles through which the crystal is rotated to collect a complete dataset.
Structure Solution and Refinement: From Data to a 3D Model
The raw diffraction data is processed to integrate the intensities of the diffraction spots and apply various corrections.[14] The resulting data is then used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods, often implemented in software packages like SHELXS.[15]
This initial model is then refined against the experimental data using a least-squares process, commonly with software such as SHELXL.[15][16][17] The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[17]
In-Depth Structural Analysis of this compound Derivatives
The refined crystal structure provides a wealth of information. A thorough analysis of this data is crucial for extracting meaningful insights for drug design.
Molecular Geometry: Bond Lengths, Angles, and Torsions
The primary output of a crystal structure determination is the precise location of each atom in the unit cell. From this, key geometrical parameters can be calculated.
| Parameter | Typical Range/Value | Significance in Drug Design |
| Bond Lengths | C-C (aromatic): ~1.39 ÅC-O (furan): ~1.37 ÅC-C (single): ~1.54 Å | Confirms the chemical identity and bonding pattern. Deviations can indicate electronic effects or strain. |
| Bond Angles | Angles within the fused ring system | Defines the overall shape and rigidity of the benzofuran core. |
| Torsional Angles | Dihedral angle between the benzofuran and phenyl rings | Determines the relative orientation of the phenyl substituent, which is critical for interaction with a biological target.[18][19][20][21] |
Intermolecular Interactions: The Architects of the Crystal Lattice
The way molecules pack in a crystal is dictated by a complex interplay of non-covalent interactions.[22][23][24] Understanding these interactions is not only important for crystal engineering but also provides valuable information about the potential binding modes of the molecule to a protein target.[8][10][25][26]
Key Intermolecular Interactions to Analyze:
-
Hydrogen Bonds: While classic hydrogen bonds (O-H···O, N-H···O) may be absent in the parent this compound, weaker C-H···O and C-H···π interactions can play a significant role in stabilizing the crystal packing.[27]
-
π-π Stacking: The aromatic rings of the benzofuran core and the phenyl substituent can engage in π-π stacking interactions with neighboring molecules.[18][19][28] The geometry of these interactions (e.g., face-to-face, offset) influences the overall crystal architecture.
-
Halogen Bonding: If the benzofuran or phenyl ring is substituted with halogens, halogen bonds (C-X···O/N/π, where X = Cl, Br, I) can be a dominant structure-directing force.
-
van der Waals Forces: These ubiquitous, non-directional forces contribute to the overall cohesive energy of the crystal.
Analysis Tools:
Software such as CrystalExplorer can be used to visualize and quantify these intermolecular interactions through Hirshfeld surface analysis.[22][29] This method provides a graphical representation of the close contacts between molecules in the crystal.
Leveraging Crystallographic Data in Drug Design
The detailed structural information obtained from crystal structure analysis is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can establish clear SARs. For example, a particular conformation of the 3-phenyl group might be essential for high binding affinity to a target protein.
-
Pharmacophore Modeling: The crystal structure provides a precise 3D arrangement of key chemical features (e.g., aromatic rings, hydrogen bond acceptors) that can be used to develop or refine a pharmacophore model for a particular biological target.
-
Docking Studies: The experimentally determined conformation of the molecule can be used as a starting point for molecular docking studies to predict its binding mode in a protein active site. This is often more accurate than using a computationally generated conformation.
-
Intellectual Property: A well-characterized crystal structure, including its polymorphs, is a critical component of the intellectual property portfolio for a new drug candidate.
Conclusion
Crystal structure analysis of this compound derivatives is a powerful and essential tool in modern drug discovery. The detailed three-dimensional structural information it provides is fundamental to understanding the structure-activity relationships of these promising therapeutic agents. By integrating high-quality crystallographic data with computational modeling and medicinal chemistry efforts, researchers can accelerate the design and development of novel and effective drugs based on the versatile benzofuran scaffold.
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Shafiei, M., et al. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 27(7), 2327. [Link]
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Chumakov, Y. M., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1243. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. [Link]
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Nevagi, R. J., Dighe, S. N., & Dighe, S. N. (2015). Biological and medicinal significance of benzofuran. European Journal of Medicinal Chemistry, 97, 561-581. [Link]
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Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
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A Technical Guide to Quantum Chemical Calculations for 5-Methyl-3-phenylbenzofuran: A Framework for Drug Development
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-Methyl-3-phenylbenzofuran, a heterocyclic compound of significant interest in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3] Understanding the electronic structure and physicochemical properties of these molecules at a quantum level is paramount for rational drug design and development. This whitepaper details the application of Density Functional Theory (DFT) to elucidate the structural and electronic characteristics of this compound, offering a robust, self-validating protocol for researchers, scientists, and drug development professionals. We will explore the causality behind methodological choices, present key data in a structured format, and provide a clear workflow for generating actionable insights into molecular reactivity and stability.
Introduction: The Rationale for In Silico Analysis
The benzofuran scaffold is a privileged structure in pharmaceutical research, serving as the core of numerous bioactive compounds.[2][4] this compound, a specific derivative, combines the foundational benzofuran moiety with methyl and phenyl substitutions that can significantly modulate its biological activity. Before committing to costly and time-consuming wet-lab synthesis and screening, in silico analysis via quantum chemical calculations provides an invaluable predictive tool.[5]
By modeling the molecule's electronic structure, we can forecast its reactivity, stability, and potential interaction sites with biological targets.[6] This guide focuses on Density Functional Theory (DFT), a computational method that offers an optimal balance of accuracy and computational cost for organic molecules of this size.[7][8][9] The insights gained from these calculations—ranging from molecular geometry to electronic properties like frontier molecular orbitals and electrostatic potential—form the theoretical bedrock for understanding the Structure-Activity Relationship (SAR) and guiding the development of more potent and selective therapeutic agents.
Computational Methodology: A Self-Validating Protocol
The integrity of quantum chemical calculations hinges on a methodologically sound and reproducible protocol. The following steps are designed to ensure a robust analysis of this compound.
Foundational Choice of Theory and Basis Set
For the study of organic molecules, the combination of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) with the 6-311++G(d,p) basis set is a well-established and reliable choice.
-
Expertise & Causality:
-
B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron exchange than pure DFT functionals, crucial for conjugated systems like benzofuran.[10] While newer functionals exist, B3LYP provides a vast body of literature for comparison and is known to yield excellent results for the geometries of organic compounds.[11]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling lone pairs and non-covalent interactions. The (d,p) signifies the addition of polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding.[12][10] This level of theory is critical for obtaining reliable electronic properties.[13]
-
Step-by-Step Computational Workflow
The following protocol outlines the core experimental procedure using a computational chemistry software package such as Gaussian, ORCA, or GAMESS.
Step 1: Initial Structure Input
-
Construct the 2D structure of this compound.
-
Convert the 2D structure into a 3D coordinate file (e.g., .mol or .pdb format). A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Protocol: Perform a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set.[14][15] This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation (lowest energy).[16]
-
Trustworthiness: The optimization process is self-validating. The calculation is considered converged only when the forces on all atoms and the change in energy between successive steps fall below predefined, stringent thresholds.
Step 3: Vibrational Frequency Analysis
-
Protocol: After successful optimization, perform a vibrational frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory.[14]
-
Trustworthiness: This step is a critical validation of the optimized structure. The absence of any imaginary (negative) frequencies confirms that the geometry corresponds to a true energy minimum. The calculated frequencies can also be compared with experimental IR and Raman spectra to further validate the computational model.
Step 4: Calculation of Molecular Properties
-
Protocol: Using the validated, optimized geometry, perform single-point energy calculations to derive the key electronic properties. This includes generating output files for Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.
-
Expertise: This ensures that all electronic properties are calculated from the true, stable ground-state structure of the molecule.
Conclusion and Implications for Drug Development
The quantum chemical calculation workflow detailed in this guide provides a powerful, predictive, and scientifically rigorous approach to characterizing this compound. By leveraging DFT calculations, researchers can gain a deep understanding of the molecule's geometric and electronic properties before embarking on physical synthesis.
The analysis of the HOMO-LUMO gap provides a quantitative measure of chemical reactivity, while MEP maps offer a visual guide to the sites most likely to interact with biological targets. Furthermore, NBO analysis reveals the subtle intramolecular interactions that govern the molecule's stability. Together, these data points create a comprehensive electronic profile that can directly inform SAR studies, guide the design of new analogues with improved potency and selectivity, and ultimately accelerate the drug discovery pipeline. This in silico framework represents a critical first step in the rational design of next-generation benzofuran-based therapeutics.
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The Photophysical Landscape of 5-Methyl-3-phenylbenzofuran Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1] This technical guide delves into the core photophysical characteristics of 5-Methyl-3-phenylbenzofuran and its analogs. We will explore the synthetic pathways to this scaffold, provide a detailed examination of its electronic absorption and emission properties, and discuss the influence of structural modifications on its fluorescence behavior. Furthermore, this guide offers comprehensive experimental protocols for the synthesis and photophysical characterization of these compounds, alongside a theoretical framework based on quantum chemical calculations to rationalize the observed phenomena. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel benzofuran-based fluorophores for a range of applications, from biological imaging to optoelectronic devices.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety, a heterocyclic system composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Beyond their therapeutic potential, benzofurans have garnered significant interest for their intrinsic fluorescence, making them attractive candidates for the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).
The photophysical properties of benzofurans are intrinsically linked to their molecular structure. The extent of π-conjugation, the nature and position of substituents, and the surrounding solvent environment all play crucial roles in dictating their absorption and emission characteristics. The 3-phenylbenzofuran core, in particular, offers a versatile platform for tuning these properties. The phenyl group at the 3-position can be readily functionalized, allowing for a systematic investigation of structure-property relationships. The addition of a methyl group at the 5-position can further modulate the electronic properties and solubility of the molecule.
This guide will focus specifically on this compound and its analogs, providing a comprehensive overview of their synthesis, photophysical behavior, and the underlying principles that govern their fluorescence.
Synthetic Strategies for this compound Analogs
The construction of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone.[2]
General Synthesis Protocol: Nickel-Catalyzed Intramolecular Cyclization[2]
This procedure outlines a general method for the synthesis of this compound.
Materials:
-
2-(4-Methylphenoxy)-1-phenylethan-1-one (starting material)
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)
-
Zinc powder (Zn)
-
1,10-Phenanthroline (1,10-Phen)
-
Acetonitrile (MeCN), anhydrous
-
Standard Schlenk line equipment
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add 2-(4-Methylphenoxy)-1-phenylethan-1-one (0.2 mmol, 1.0 equiv), Ni(OTf)₂ (0.01 mmol, 5 mol%), Zn powder (0.4 mmol, 2.0 equiv), and 1,10-Phen (0.02 mmol, 10 mol%).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous MeCN (2 mL) to the reaction mixture under the inert atmosphere.
-
Seal the Schlenk tube and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
After 16 hours, remove the Schlenk tube from the heating block and allow it to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Nickel Catalyst: Nickel catalysts are effective in promoting the intramolecular C-C bond formation required for the cyclization.
-
Zinc Powder: Zinc acts as a reducing agent to maintain the active catalytic species.
-
1,10-Phenanthroline: This ligand coordinates to the nickel center, enhancing its catalytic activity and stability.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the catalyst and reduce the yield. Therefore, anhydrous solvents and an inert atmosphere are crucial.
Caption: General workflow for the synthesis of this compound.
Photophysical Properties of this compound Analogs
The photophysical properties of this compound and its analogs are characterized by their electronic absorption and fluorescence emission spectra. These properties are highly sensitive to the molecular structure and the solvent environment.
Electronic Absorption and Emission
Solvatochromism
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key feature of many fluorescent molecules. This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. For benzofuran derivatives, an increase in solvent polarity often leads to a bathochromic shift in the emission spectrum, indicative of a more polar excited state.[5] This property is crucial for the design of fluorescent probes that can sense the polarity of their microenvironment.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals. The quantum yield of benzofuran analogs can be significantly influenced by substituents. Electron-donating groups tend to increase the quantum yield, while electron-withdrawing groups can quench the fluorescence.[6]
Comparative Data of Benzofuran Analogs
To provide a framework for understanding the potential photophysical properties of this compound, the following table summarizes the properties of related benzofuran derivatives.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Reference |
| 2-Phenylbenzofuran | Toluene | - | - | Highly Fluorescent | [7] |
| 6-Methyl-2,3-diphenyl-1-benzofuran | - | - | - | Inferred High | [7] |
| (5-methyl-benzofuran-3-yl)-acetic acid hydrazide | Various | Studied | Studied | - | [3][4] |
Note: Specific values for absorption/emission maxima and quantum yields for the listed compounds are not consistently reported across the literature and would require dedicated experimental measurement.
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical properties of this compound analogs requires standardized experimental procedures.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials and Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
-
Sample of this compound analog
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Self-Validating System:
-
By preparing a series of concentrations and plotting the integrated fluorescence intensity versus absorbance, a linear relationship should be observed. The slope of this line is proportional to the quantum yield. This linearity confirms the absence of concentration-dependent quenching or inner filter effects.
Caption: Workflow for computational analysis of photophysical properties.
Conclusion and Future Directions
This compound and its analogs represent a promising class of fluorophores with tunable photophysical properties. This guide has provided a comprehensive overview of their synthesis, photophysical characterization, and theoretical analysis. The synthetic methodologies described offer a clear path to accessing this important scaffold, while the detailed experimental protocols for photophysical measurements provide a framework for accurate and reliable characterization.
Future research in this area should focus on the synthesis and characterization of a broader range of this compound analogs with diverse substituents on the phenyl ring. A systematic study of these derivatives will lead to a deeper understanding of the structure-property relationships and enable the rational design of novel fluorophores with optimized properties for specific applications. The integration of experimental and computational approaches will be crucial in accelerating the discovery and development of these promising molecules for applications in biological imaging, sensing, and advanced materials.
References
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2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones: Improved Synthesis and their Photophysical Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization and Photophysical Properties of Two Novel Benzofuran-3-Acetic Acid Hydrazide Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Zhu, X.-R., & Deng, C.-L. (2021). Nickel-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aryl Ketones for the Synthesis of Benzofuran Derivatives. Synthesis, 53(10), 1755-1762. [Link]
-
Cireş, L., Ofenberg, H., Nicolaescu, T., Crăiţă, C., & Pollet, A. (1998). Substituent influence on the fluorescence spectra of 2,3-diphenylbenzo[b]furan derivatives. Journal of Luminescence, 79(2), 91–96. [Link]
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Choi, H. D., et al. (2009). 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Khelfaoui, F., et al. (2022). A Density Functional Theory Study. Physical Chemistry Research, 10(1), 105-125. [Link]
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Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Reverse Solvatochromism of Imine Dyes Comprised of 5-Nitrofuran-2-yl or 5-Nitrothiophen-2-yl as Electron Acceptor and Phenolate as Electron Donor. (2018). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Computational study on the electronic transitions of 14- phenyl-14H-dibenzo[a,j]xanthenes. (2019). International Journal of ChemTech Research. Retrieved January 13, 2026, from [Link]
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Fluorescence Quantum Yield Measurements. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. (2013). SciELO. Retrieved January 13, 2026, from [Link]
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5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Computational study on the electronic transitions of 14- phenyl-14H-dibenzo[a,j]xanthenes. (2019). International Journal of ChemTech Research. Retrieved January 13, 2026, from [Link]
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(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. (2017). MDPI. Retrieved January 13, 2026, from [Link]
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A Technical Guide to the Benzofuran Scaffold: From Natural Sources to Synthetic Analogs
Abstract: The benzofuran nucleus is a privileged heterocyclic scaffold ubiquitous in a vast array of biologically active natural products and synthetic compounds.[1][2] While the specific isomer 5-Methyl-3-phenylbenzofuran has not been reported from natural sources to date, its core structure is representative of a class of compounds with significant pharmacological interest. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the benzofuran framework. It addresses the absence of this compound in nature by focusing on the discovery and isolation of closely related, bioactive 2-arylbenzofurans from medicinal plants. A detailed, field-proven methodology for the isolation and structural elucidation of these compounds is presented, alongside a discussion of the synthetic routes available for accessing specific, non-natural isomers like the topic compound.
Introduction: The Significance of the Benzofuran Core
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[3] Natural and synthetic derivatives have demonstrated a remarkable breadth of therapeutic properties, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities.[4][5] Prominent examples of bioactive natural benzofurans include the moracin family from mulberry plants (Morus species), ailanthoidol, and various neolignans, which have spurred significant interest in this scaffold for drug discovery programs.[1][5][6]
A critical analysis of scientific literature and chemical databases reveals no documented isolation of this compound from any plant, fungal, or marine organism. Its existence is known primarily through chemical synthesis.[7][8] This guide, therefore, pivots to a more broadly applicable focus: the isolation of representative bioactive benzofurans from natural sources, providing a validated workflow that can be adapted for the discovery of new natural products within this class. We will use the isolation of 2-arylbenzofurans from Morus species as an exemplary case study.[1][9]
A Representative Case Study: Isolation of Bioactive 2-Arylbenzofurans from Morus wittiorum
The genus Morus (mulberry) is a well-established source of pharmacologically active 2-arylbenzofuran derivatives, often referred to as moracins.[1] These compounds exhibit potent antioxidant and anti-inflammatory properties.[9] The following section details a comprehensive, multi-stage protocol for their extraction, isolation, and purification.
Causality Behind Experimental Choices
The selection of this workflow is dictated by the physicochemical properties of the target 2-arylbenzofurans. These are moderately polar compounds, necessitating a multi-step extraction and chromatographic process to separate them from a complex matrix of plant metabolites, ranging from highly polar (sugars, tannins) to non-polar (lipids, chlorophylls). The use of successive chromatographic techniques, each based on a different separation principle (e.g., polarity, size), is essential for achieving the high degree of purity required for structural elucidation and bioassays.
Experimental Workflow Diagram
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The Pharmacological Potential of 5-Methyl-3-phenylbenzofuran: A Literature Review of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive literature review on the biological activities of 5-Methyl-3-phenylbenzofuran and its structurally related analogs. While direct studies on this specific molecule are limited, this guide synthesizes findings from the broader class of substituted benzofurans to infer its potential pharmacological profile. The primary biological activities associated with the methyl- and phenyl-substituted benzofuran core include anticancer, antimicrobial, and anti-inflammatory properties. This document will delve into the mechanistic insights, structure-activity relationships, and experimental methodologies reported in the literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of new therapeutic agents.[1] Its derivatives are known to possess a diverse range of pharmacological properties, including but not limited to, anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory activities.[2][3] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a vast chemical space for the exploration of structure-activity relationships (SAR). The presence of methyl and phenyl groups, as in this compound, is anticipated to modulate the lipophilicity, electronic properties, and steric interactions of the molecule, thereby influencing its biological profile.
Anticancer Activity: A Promising Avenue
Substituted benzofurans have emerged as a significant class of compounds with potent anticancer activities.[3][4] The introduction of substituents on the benzofuran ring can significantly enhance cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
Studies on related benzofuran derivatives have provided valuable insights into the structural requirements for anticancer activity. For instance, the presence of a methyl group at the 3-position of the benzofuran ring has been shown to contribute to antiproliferative activity.[5] Furthermore, the substitution pattern on the phenyl ring can greatly influence the potency and selectivity of these compounds. Electron-donating groups on the phenyl ring, such as methyl and methoxy groups, have been associated with promising anticancer activities in some series of benzofuran derivatives.[4] Conversely, electron-withdrawing groups have been shown to diminish activity in other cases.[4]
One review highlights that 4,6-di(benzyloxy)-3-phenylbenzofuran demonstrated excellent selectivity towards Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1), an enzyme implicated in multiple human cancers, with an IC50 value of 0.874 μM.[4] While not the exact target molecule, this finding underscores the potential of the 3-phenylbenzofuran scaffold in cancer therapy.
Proposed Mechanisms of Anticancer Action
The anticancer mechanisms of benzofuran derivatives are multifaceted and often depend on their specific substitution patterns. Some derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells.[6] For example, certain 3-formylbenzofuran derivatives were found to promote apoptosis by blocking the RAS/RAF/MEK/ERK signaling pathway.[4] Other proposed mechanisms include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases.
Diagram: Proposed Anticancer Mechanism of Action
Caption: A simplified diagram illustrating the potential anticancer mechanism of this compound, involving the inhibition of cancer cell signaling pathways, leading to apoptosis and cell cycle arrest.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity: A Broad Spectrum of Potential
Benzofuran derivatives are well-documented for their antimicrobial properties against a range of bacteria and fungi.[7][8] The structural features of this compound suggest its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR) in Antimicrobial Benzofurans
The antimicrobial activity of benzofurans is highly dependent on the nature and position of substituents. For instance, the presence of a phenyl group at the 2- or 3-position has been shown to be favorable for antibacterial activity.[7] A study on (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives demonstrated activity against Staphylococcus aureus and Candida albicans.[9] Another study on novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-carboxamide) derivatives reported moderate to excellent activity against tested microbes.[10] These findings suggest that the combination of methyl and phenyl groups on the benzofuran core could contribute to antimicrobial efficacy.
Proposed Mechanisms of Antimicrobial Action
The mechanisms by which benzofurans exert their antimicrobial effects are varied. They can disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the this compound scaffold might facilitate its penetration into microbial cells.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Summary of Antimicrobial Activity of Related Benzofuran Derivatives
| Compound Class | Test Organism | Activity (MIC/IC80) | Reference |
| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives | S. aureus, C. albicans | Active | [9] |
| 3-Methanone-6-substituted-benzofuran derivatives | E. coli, S. aureus, MRSA, B. subtilis | 0.78-3.12 µg/mL | [7] |
| 3-Methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran derivatives | Various bacteria and fungi | Moderate to excellent | [10] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several benzofuran derivatives have demonstrated significant anti-inflammatory properties, suggesting another therapeutic avenue for this compound.[11][12]
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of benzofuran derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One prominent mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][14] These pathways regulate the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). A study on a piperazine/benzofuran hybrid compound (5d) showed that it significantly inhibits the phosphorylation of key proteins in the NF-κB and MAPK pathways, leading to a reduction in the secretion of pro-inflammatory factors like nitric oxide (NO), TNF-α, and IL-6.[13]
Diagram: Anti-inflammatory Signaling Pathway
Caption: A diagram showing the potential anti-inflammatory mechanism of this compound through the inhibition of the NF-κB and MAPK signaling pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
The Griess assay is a common method to quantify nitric oxide production by macrophages, a key indicator of inflammation.
Step-by-Step Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The supernatant from each well is mixed with Griess reagent. The formation of a purple azo compound indicates the presence of nitrite (a stable product of NO).
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Other Potential Biological Activities
Beyond the primary activities discussed, the benzofuran scaffold has been associated with a range of other biological effects. For instance, a study on 2-arylbenzofuran derivatives, including the closely related isomer 5-Methyl-2-phenylbenzofuran, showed potential as dual inhibitors of cholinesterase and β-secretase, suggesting a possible role in the management of Alzheimer's disease.[15]
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound are not extensively available in the current literature, a comprehensive review of structurally related benzofuran derivatives strongly suggests its potential as a pharmacologically active compound. The presence of the methyl group at the 5-position and the phenyl group at the 3-position on the benzofuran core provides a promising structural framework for anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these inferred activities. Detailed mechanistic studies are warranted to elucidate its precise molecular targets and signaling pathways. Furthermore, systematic structure-activity relationship studies of a series of this compound analogs could lead to the identification of lead compounds with enhanced potency and selectivity for various therapeutic applications. The information compiled in this guide serves as a solid foundation for initiating such research endeavors.
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Technical Guide: Preliminary Cytotoxicity Screening of 5-Methyl-3-phenylbenzofuran
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer potential.[1][2][3] This technical guide provides a comprehensive, in-depth framework for the preliminary cytotoxicity screening of a novel benzofuran derivative, 5-Methyl-3-phenylbenzofuran. We move beyond a simple recitation of protocols to explain the scientific rationale behind a tiered screening approach. This guide details the sequential use of three core in-vitro assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By presenting detailed, field-tested protocols, data interpretation strategies, and the underlying mechanistic principles, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to rigorously evaluate the cytotoxic potential of new chemical entities.
Introduction
The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a core structure in numerous natural products and synthetic compounds of therapeutic interest.[2][3] The unique electronic and structural properties of this scaffold allow for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.[4] Extensive research has demonstrated that benzofuran derivatives possess significant anti-inflammatory, antimicrobial, antiviral, and, most notably, anticancer activities.[1][2][5][6] The anticancer potential is often linked to mechanisms such as the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis (programmed cell death).[1][7]
Rationale for Cytotoxicity Screening of this compound
The evaluation of a compound's ability to damage or kill cells is a critical first step in the drug discovery pipeline, particularly in oncology.[8][9] The specific compound, this compound, has been selected for screening based on structure-activity relationships within the benzofuran class. The presence and position of substituents on the benzofuran core are known to significantly influence cytotoxic potency and selectivity.[10][11] For example, modifications at the 2, 3, and 5-positions have been shown to be crucial for activity.[2] This guide, therefore, establishes a robust and logical workflow to determine if this compound warrants further investigation as a potential therapeutic agent.
Overview of the Screening Cascade
A tiered or cascaded approach to cytotoxicity screening provides a comprehensive yet efficient evaluation. This methodology begins with a broad assessment of cell health and progressively narrows the focus to elucidate the specific mechanism of cell death.
-
Primary Screening (Viability): The MTT assay serves as the initial, high-throughput screen. It measures the metabolic activity of a cell population, which is a strong indicator of overall viability and proliferation.[12][13][14]
-
Secondary Screening (Cytotoxicity): The Lactate Dehydrogenase (LDH) release assay complements the MTT assay. It quantifies cytotoxicity by detecting the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[9][15]
-
Tertiary Screening (Mechanism of Action): The Caspase-3/7 assay investigates whether the observed cytotoxicity is mediated by apoptosis. Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[16][17][18]
This sequential process ensures that resources are focused on compounds that not only reduce cell viability but do so through a controlled, therapeutically relevant mechanism like apoptosis.
Materials and Methods
Test Compound
-
Compound: this compound
-
Purity: >98% (as determined by HPLC and NMR)
-
Stock Solution: A 10 mM stock solution is prepared in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). The stock is stored in small aliquots at -20°C to prevent freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
Cell Lines and Culture Conditions
-
Cell Line: Human cervical cancer cell line, HeLa. This is a robust and widely used cell line for initial cytotoxicity studies.[19][20][21]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[19] Cells are subcultured regularly upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.
Reagents and Consumables
-
Sterile 96-well, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[12][22]
-
Caspase-Glo® 3/7 Assay Kit[16]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
DMSO, cell culture grade
-
Positive control (e.g., Doxorubicin or Staurosporine)
Experimental Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies and high-throughput screening.
Workflow for the Cytotoxicity Screening Cascade
The overall experimental logic follows a sequential path, where the results of one assay inform the next steps.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed 5,000 HeLa cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours at 37°C to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][25]
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][24] This assay measures the amount of released LDH, which is proportional to the number of lysed cells.[26]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is crucial to set up parallel plates for each assay.
-
Control Setup: In addition to the standard controls, prepare wells for:
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[23] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol.[23][26] Add the specified volume (typically 100 µL) of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[23][27]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[27]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[23]
Protocol 3: Apoptosis Induction (Caspase-3/7 Activity Assay)
Principle: This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated caspase-3 and caspase-7.[16][28] Cleavage of the substrate by these caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of caspase activity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, preferably using opaque-walled white plates suitable for luminescence assays.[17]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
"Add-Mix-Measure" Format: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate containing the cells and medium.[16]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a microplate luminometer.
Data Analysis and Interpretation
Calculating Cell Viability and IC₅₀ Values
For the MTT assay, the percentage of cell viability is calculated relative to the untreated control cells.
Formula: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Abs_sample: Absorbance of treated cells.
-
Abs_control: Absorbance of untreated cells.
-
Abs_blank: Absorbance of medium alone.
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[15] It is determined by plotting the % Cell Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Interpreting LDH Release
For the LDH assay, the percentage of cytotoxicity is calculated based on the maximum LDH release control.
Formula: % Cytotoxicity = [(LDH_sample - LDH_spontaneous) / (LDH_maximum - LDH_spontaneous)] * 100
-
LDH_sample: LDH activity in treated wells.
-
LDH_spontaneous: LDH activity in untreated wells.
-
LDH_maximum: LDH activity in lysed wells.
An increase in % cytotoxicity that correlates with a decrease in % viability from the MTT assay suggests that cell death is occurring via membrane disruption.
Quantifying Apoptosis
For the Caspase-3/7 assay, data is typically presented as fold-change in luminescence relative to the untreated control.
Formula: Fold Change = (Luminescence_sample) / (Luminescence_control)
A significant, dose-dependent increase in this fold-change indicates that the compound induces apoptosis through the activation of executioner caspases.
Expected Results and Discussion
Hypothetical Data Presentation
The quantitative data gathered from these assays should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (48h)
| Assay | Endpoint Measured | IC₅₀ / EC₅₀ (µM) [Mean ± SD] | Max Response (at 100 µM) |
|---|---|---|---|
| MTT | Metabolic Activity | 12.5 ± 1.8 | 85% Viability Reduction |
| LDH | Membrane Permeability | 15.2 ± 2.1 | 78% Cytotoxicity |
| Caspase-3/7 | Apoptosis Induction | 10.8 ± 1.5 | 6.5-Fold Increase |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanistic Insights from the Screening Cascade
The true power of this guide lies in synthesizing the data from all three assays to build a preliminary mechanistic hypothesis.
-
Scenario A (Ideal Apoptotic Inducer): The IC₅₀ from the MTT assay is closely correlated with the EC₅₀ (half-maximal effective concentration) from the Caspase-3/7 assay. A significant increase in LDH release is observed, but perhaps at slightly higher concentrations or later time points, consistent with secondary necrosis following apoptosis. This profile suggests that this compound is a potent inducer of apoptosis.
-
Scenario B (Primary Necrosis or Other Toxicity): A potent IC₅₀ is observed in the MTT and LDH assays, but there is little to no activation of Caspase-3/7. This would suggest the compound induces cell death through a different mechanism, such as necrosis, or that it targets mitochondrial function so severely that the cell cannot execute the energy-dependent process of apoptosis.[9]
-
Scenario C (Cytostatic Effects): The MTT assay shows a reduction in signal (indicating reduced proliferation/metabolism), but the LDH and Caspase-3/7 assays show minimal activity. This suggests the compound may be cytostatic (inhibiting cell growth) rather than cytotoxic (killing cells).[23]
The benzofuran scaffold has been associated with apoptosis induction through the intrinsic (mitochondrial) pathway.[7] A positive result in the Caspase-3/7 assay would support this and provide a strong rationale for follow-up studies, such as Western blotting for Bcl-2 family proteins or cell cycle analysis.[1][7]
Limitations and Future Directions
This preliminary screening provides essential data but has limitations. The use of a single cancer cell line (HeLa) is a starting point; future work should include a panel of cell lines from different tissues (e.g., lung, breast, liver) and, critically, a non-cancerous cell line (e.g., normal fibroblasts) to determine a selectivity index.[29] The selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is a key parameter for assessing the therapeutic potential of a compound.[30] Further mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and Western blotting for key apoptotic proteins, are necessary to build upon these initial findings.[7][9]
Conclusion
This technical guide outlines a logical, robust, and scientifically grounded strategy for the initial cytotoxic evaluation of this compound. By integrating viability, cytotoxicity, and mechanistic assays, researchers can efficiently determine not only if a compound is active but gain crucial preliminary insights into how it works. The described workflow, moving from a broad assessment of metabolic health with the MTT assay to specific indicators of membrane damage (LDH) and programmed cell death (Caspase-3/7), provides a solid foundation for decision-making in the early stages of drug discovery. A compound demonstrating potent, apoptosis-mediated cytotoxicity in this cascade is a strong candidate for advancement into more complex preclinical models.
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
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Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Institutes of Health. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Center for Biotechnology Information. [Link]
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Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. (2017). PubMed. [Link]
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Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). National Institutes of Health. [Link]
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A Technical Guide to the Solubility and Stability Assessment of 5-Methyl-3-phenylbenzofuran for Preclinical Development
Abstract
5-Methyl-3-phenylbenzofuran represents a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the versatile biological activities of the benzofuran scaffold.[1][2][3][4] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical and stability profiles. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on conducting comprehensive solubility and stability studies for this compound. We will explore the causal relationships behind experimental designs, present detailed, self-validating protocols, and emphasize the interpretation of data to inform critical development decisions.
Introduction: The Benzofuran Scaffold and the Imperative of Early-Stage Profiling
The benzofuran nucleus, a fusion of benzene and furan rings, is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] this compound, as a specific derivative, requires rigorous characterization to ascertain its potential as a therapeutic agent.
Poor aqueous solubility is a leading cause of attrition for drug candidates, severely impacting bioavailability and leading to misleading results in biological assays.[5][6][7] Similarly, chemical instability can compromise a drug's safety, efficacy, and shelf-life.[8][9][10] Therefore, conducting solubility and forced degradation studies early in the development process is not merely a regulatory requirement but a strategic imperative.[5][6] These studies provide critical insights that guide formulation development, define storage conditions, and ensure the development of robust, stability-indicating analytical methods.[8][9]
Physicochemical Foundation of this compound
Understanding the inherent properties of the molecule is fundamental to designing meaningful experiments. While specific experimental data for this compound is not widely published, we can infer its likely characteristics based on its structure.
-
Structure: Comprising a fused aromatic system and a phenyl substituent, the molecule is largely nonpolar and hydrophobic.
-
Predicted Lipophilicity (LogP): The calculated LogP (a measure of lipophilicity) for similar structures, such as 5-methyl-2-phenylbenzofuran, is high (e.g., 4.40820), suggesting poor aqueous solubility.[11]
-
pKa: The benzofuran ring itself does not possess readily ionizable protons. Therefore, the molecule is expected to be neutral across the physiological pH range, meaning its solubility will not be significantly influenced by pH changes—a critical factor to confirm experimentally.[6]
These characteristics predicate the need for careful solvent selection in biological assays and predict that formulation strategies, such as the use of co-solvents or surfactants, may be necessary to achieve adequate therapeutic concentrations.[12][13]
Comprehensive Solubility Assessment
The objective is to determine the concentration of a saturated solution at a given temperature and pH.[14] For preclinical assessment, both thermodynamic and kinetic solubility are determined, as they provide different but complementary insights.
Thermodynamic (Equilibrium) Solubility
This measures the true equilibrium solubility of the most stable crystalline form of the compound. While time-consuming, it is the gold standard for providing definitive solubility data. The "shake-flask" method is the most common approach.[5]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous media (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and purified water). The use of biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) is also recommended to predict in vivo behavior.[12]
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of dissolved this compound using a validated HPLC-UV method.
-
Validation: The presence of solid material at the end of the experiment must be confirmed visually to ensure that the initial amount was indeed in excess, a key self-validating step of the protocol.
Kinetic Solubility
This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6] This is highly relevant for early drug discovery, as it mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stock solutions.[6]
Experimental Protocol: Nephelometry-Based Method
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a microplate nephelometer.[5]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The point at which a sharp increase in scattering is observed indicates the kinetic solubility limit.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized in a clear, structured table.
| Medium | Method | Temperature (°C) | Solubility (µg/mL) |
| pH 1.2 Buffer | Thermodynamic | 25 | [Insert Data] |
| pH 6.8 Buffer | Thermodynamic | 25 | [Insert Data] |
| Purified Water | Thermodynamic | 25 | [Insert Data] |
| FaSSIF | Thermodynamic | 37 | [Insert Data] |
| PBS (2% DMSO) | Kinetic | 25 | [Insert Data] |
Stability Studies and Forced Degradation
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[9][15][16] The goal is to deliberately degrade the drug substance under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9][10] This information is essential for developing stability-indicating analytical methods, which can separate the intact drug from any impurities or degradants.[8][9]
The Logic of Stress Conditions
The selection of stress conditions is designed to cover the most likely degradation pathways a molecule might encounter.[10][17] For this compound, the focus would be on hydrolysis, oxidation, and photolysis.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols for Forced Degradation
A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without being overly destructive.[17]
-
Hydrolytic Degradation:
-
Acid: Dissolve the compound in a suitable co-solvent (e.g., acetonitrile) and dilute with 0.1 M HCl. Heat at 50-60°C.[17]
-
Base: Repeat the above procedure using 0.1 M NaOH.[17]
-
Neutral: Reflux the compound in water.
-
Causality: The benzofuran ring, particularly the furan ether linkage, could be susceptible to cleavage under harsh acidic or basic conditions.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[10]
-
Causality: The electron-rich furan and benzene rings are potential sites for oxidation.
-
-
Photolytic Degradation:
-
Expose both solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
Causality: Aromatic systems can undergo photochemical reactions, leading to dimerization or oxidation.
-
-
Thermal Degradation:
-
Heat the solid compound and a solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Causality: This tests the intrinsic thermal stability of the molecule in the absence of other stressors.
-
Development of a Stability-Indicating Method
The cornerstone of a stability study is a validated analytical method, typically HPLC, that can accurately quantify the decrease in the parent compound and resolve it from all degradation products.
Method Development Strategy
-
Column & Mobile Phase Screening: Start with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Forced Degradation Sample Analysis: Inject the stressed samples into the HPLC system. The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This is a critical self-validating step to prove the method's specificity.
-
Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer to obtain mass-to-charge (m/z) data for the parent compound and all major degradants. This provides vital clues for structural elucidation.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | % Degradation | No. of Degradants | Major Degradant (m/z) |
| 0.1 M HCl (60°C) | 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH (60°C) | 8h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ (RT) | 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | 7 days | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (80°C, Solution) | 7 days | [Insert Data] | [Insert Data] | [Insert Data] |
Integrated Development Logic
The data from solubility and stability studies are not independent. They form a cohesive picture that guides the entire preclinical development path.
Caption: Integration of solubility and stability data to guide development.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable phase in the journey of transforming a promising molecule like this compound into a safe and effective therapeutic. The protocols and logical frameworks presented in this guide emphasize a proactive, data-driven approach. By understanding the "why" behind each experimental choice and by employing self-validating, robust methodologies, researchers can generate a high-quality data package. This not only satisfies regulatory expectations but, more importantly, builds a solid foundation for successful formulation development and the ultimate clinical translation of the drug candidate.
References
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Title: Forced Degradation in Pharmaceuticals – A Regulatory Update.[8] Source: Vertex AI Search Result. URL:
-
Title: Development of forced degradation and stability indicating studies of drugs—A review.[9] Source: National Institutes of Health (NIH). URL:
-
Title: Forced Degradation Study in Pharmaceutical Stability.[17] Source: Pharmaguideline. URL:
-
Title: FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.[15] Source: ECA Academy. URL:
-
Title: Q1A(R2) Guideline - ICH.[16] Source: International Council for Harmonisation (ICH). URL:
-
Title: Understanding Forced Degradation Studies: A Critical Step in Drug Development.[10] Source: Apicule. URL:
-
Title: Compound solubility measurements for early drug discovery.[14] Source: Computational Chemistry, ChemDiv. URL:
-
Title: Drug solubility: why testing early matters in HTS.[5] Source: BMG LABTECH. URL:
-
Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.[12] Source: Dissolution Technologies. URL:
-
Title: Solubility: a speed–breaker on the drug discovery highway.[6] Source: MedCrave online. URL:
-
Title: (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.[13] Source: ResearchGate. URL:
-
Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.[1] Source: MDPI. URL:
-
Title: Benzofuran, 5-methyl-2-phenyl-|lookchem.[11] Source: LookChem. URL:
-
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.[2] Source: National Institutes of Health (NIH). URL:
-
Title: (PDF) Benzofuran - A key heterocycle: Ring closure and beyond.[3] Source: ResearchGate. URL:
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Title: (PDF) Reactivity of Benzofuran Derivatives.[7] Source: ResearchGate. URL:
-
Title: Total synthesis of natural products containing benzofuran rings.[4] Source: ResearchGate. URL:
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Methodological & Application
Application Note & Protocol: Gram-Scale Synthesis of 5-Methyl-3-phenylbenzofuran
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of 5-Methyl-3-phenylbenzofuran, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is based on a robust nickel-catalyzed intramolecular nucleophilic addition. This application note offers in-depth technical guidance, explains the rationale behind experimental choices, and includes comprehensive safety and handling procedures to ensure reproducible and safe execution.
Introduction
Benzofuran derivatives are prominent structural motifs in a vast array of natural products and pharmacologically active compounds. The specific scaffold of this compound serves as a crucial intermediate in the development of novel therapeutics and advanced organic materials. The demand for efficient and scalable synthetic routes is therefore of paramount importance. This protocol details a nickel-catalyzed intramolecular cyclization, a method demonstrated to be effective for producing such derivatives in moderate to good yields.[1][2]
Materials and Equipment
| Reagents and Chemicals | Supplier | Grade | CAS Number |
| 2-(2-iodo-4-methylphenoxy)-1-phenylethanone | Various | ≥98% | Varies |
| Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) | Various | ≥98% | 60871-84-3 |
| Zinc powder | Various | <10 µm, ≥98% | 7440-66-6 |
| 1,10-Phenanthroline | Various | ≥99% | 66-71-7 |
| Acetonitrile (MeCN) | Various | Anhydrous, ≥99.8% | 75-05-8 |
| Hexane | Various | ACS grade | 110-54-3 |
| Silica Gel | Various | 230-400 mesh | 63231-67-4 |
| Equipment | Description |
| Schlenk tube | Flame-dried, with a magnetic stirring bar |
| Magnetic stir plate with heating | Capable of maintaining 110 °C |
| Schlenk line | For reactions under an inert atmosphere |
| Standard laboratory glassware | Flasks, beakers, graduated cylinders |
| Filtration apparatus | Buchner funnel, filter paper |
| Rotary evaporator | For solvent removal under reduced pressure |
| Flash column chromatography system | For purification of the final product |
| Thin-Layer Chromatography (TLC) plates | For reaction monitoring |
Experimental Protocol
This synthesis is based on a nickel-catalyzed intramolecular nucleophilic addition reaction of an aryl halide to an aryl ketone.[1]
Step-by-Step Methodology
-
Reaction Setup:
-
Place a magnetic stirring bar into a flame-dried Schlenk tube.
-
To the Schlenk tube, add 2-(2-iodo-4-methylphenoxy)-1-phenylethanone (0.2 mmol, 1.0 equiv), Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂) (0.01 mmol, 5 mol%), zinc powder (0.4 mmol, 2.0 equiv), and 1,10-phenanthroline (0.02 mmol, 10 mol%).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube and connect it to a Schlenk line.
-
Evacuate and backfill the tube with dry nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Under a positive pressure of nitrogen, add anhydrous acetonitrile (2 mL) to the Schlenk tube via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the zinc powder and other insoluble materials.
-
Rinse the Schlenk tube and the celite pad with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by flash column chromatography on silica gel using hexane as the eluent to afford the pure this compound.
-
Expected Results
This protocol is expected to yield this compound as a yellow oil with a yield of approximately 55%.[1]
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| This compound | C₁₅H₁₂O | 208.26 g/mol | ~55% | Yellow Oil |
Characterization Data (Literature Values): [1]
-
¹H NMR (500 MHz, CDCl₃): δ = 7.66 (s, 1 H), 7.58–7.57 (m, 3 H), 7.42–7.37 (m, 3 H), 7.30 (t, J = 7.0 Hz, 1 H), 7.09 (d, J = 8.0 Hz, 1 H), 2.41 (s, 3 H).
-
¹³C NMR (125 MHz, CDCl₃): δ = 154.2, 141.4, 132.4, 132.2, 128.8, 127.4, 127.3, 126.5, 125.7, 122.0, 120.1, 111.2, 21.4.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a plausible nickel-catalyzed intramolecular cyclization.
Caption: Experimental workflow for the synthesis of this compound.
The reaction is initiated by the reduction of the Ni(II) salt to Ni(0) by zinc powder. This is followed by the oxidative addition of the aryl iodide to the Ni(0) species. The subsequent intramolecular nucleophilic addition of the ketone onto the aryl-nickel intermediate, followed by reductive elimination, yields the desired benzofuran product. The 1,10-phenanthroline acts as a ligand to stabilize the nickel catalyst.
Safety and Handling
Organometallic compounds and reagents used in this synthesis are hazardous and require careful handling.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3]
-
Inert Atmosphere Techniques: The use of a Schlenk line is crucial due to the air-sensitive nature of the organometallic intermediates.[4][5]
-
Reagent Handling:
-
Nickel(II) trifluoromethanesulfonate is a hazardous solid; avoid inhalation of dust.
-
Zinc powder is flammable and can react with moisture. Store in a dry, inert environment.
-
Acetonitrile is a flammable and toxic solvent.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines. Organometallic waste should be segregated from other chemical waste.[3]
References
-
Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education, 99(6), 2656–2660. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances, 7(47), 29687-29708. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
using 5-Methyl-3-phenylbenzofuran as a fluorescent probe for protein imaging
Application Note & Protocol
Utilizing 5-Methyl-3-phenylbenzofuran as a Novel Fluorescent Probe for Non-Covalent Protein Imaging
Abstract
This technical guide details the application of this compound as a fluorescent probe for imaging proteins within living cells. This compound is a lipophilic molecule whose fluorescence is highly sensitive to the polarity of its microenvironment. This solvatochromic property allows it to function as a "turn-on" fluorescent probe, exhibiting enhanced quantum yield in the non-polar interiors of folded proteins. This application note provides a comprehensive overview of the probe's mechanism, detailed protocols for its use in live-cell imaging, and guidelines for data interpretation. The protocols are designed for researchers in cell biology, pharmacology, and drug development engaged in studying protein localization, aggregation, and conformational changes.
Introduction: The Principle of Environmentally-Sensitive Fluorophores
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and processes with high specificity and resolution.[1] While genetically encoded fluorescent proteins are widely used, small-molecule fluorescent probes offer distinct advantages, including smaller size, potential for higher photostability, and the ability to probe specific molecular environments.
Benzofuran derivatives have emerged as a versatile class of fluorophores with applications ranging from OLEDs to biological sensors.[2] Many benzofuran compounds exhibit solvatochromism, a phenomenon where the absorption and emission spectra of a compound shift depending on the polarity of the solvent.[2] This property is particularly valuable for designing probes that are sensitive to their immediate molecular surroundings. This compound is a hydrophobic molecule that is sparingly soluble in aqueous environments. In polar, aqueous solutions, it is largely non-fluorescent. However, upon partitioning into non-polar environments, such as the hydrophobic pockets of folded proteins, its fluorescence quantum yield increases significantly. This "turn-on" mechanism minimizes background fluorescence and enhances the signal-to-noise ratio, making it an excellent candidate for imaging intracellular protein-rich structures.
The proposed mechanism of action for this compound as a protein probe is based on its non-covalent association with hydrophobic regions of proteins. This interaction is driven by the hydrophobic effect, where the probe is expelled from the aqueous cytoplasm and preferentially localizes to the non-polar interiors of proteins or protein aggregates.
Photophysical Properties of this compound
A summary of the key photophysical properties of this compound is presented in Table 1. These values are representative and may vary depending on the specific microenvironment.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| Excitation Maximum (in non-polar solvent) | ~290-340 nm | [4] |
| Emission Maximum (in non-polar solvent) | ~350-450 nm | [5] |
| Quantum Yield (in water) | Very low | Inferred from solvatochromic properties |
| Quantum Yield (in non-polar solvent) | Moderate to High | [5][6] |
Experimental Protocols
Probe Preparation and Handling
Materials:
-
This compound (synthesis can be performed following established procedures[3])
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
For working solutions, dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration (typically 1-10 µM). It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity.
Live-Cell Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.[7]
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound working solution
-
Fluorescence microscope equipped with appropriate filters for DAPI or similar UV-excitable dyes.
Procedure:
-
Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. The optimal incubation time and probe concentration should be determined empirically.
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
Proceed with imaging using a fluorescence microscope.
Fixed-Cell Imaging Protocol
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
This compound working solution
-
Mounting medium
Procedure:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow for better probe penetration.
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with the this compound working solution for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope.
Imaging and Data Analysis
Microscopy Settings:
-
Excitation: Use an excitation source and filter set appropriate for the UV range, typically around 340 nm.[4]
-
Emission: Use an emission filter that captures the blue fluorescence of the probe, typically in the range of 400-450 nm.[5]
-
Imaging Mode: Both widefield and confocal microscopy can be used.[8] Confocal microscopy is recommended for higher resolution and optical sectioning.
Data Interpretation: The fluorescence intensity of this compound is expected to be highest in cellular compartments with a high concentration of proteins and a non-polar environment, such as the endoplasmic reticulum, Golgi apparatus, and potentially protein aggregates. Co-localization studies with specific organelle markers can be performed to identify the subcellular distribution of the probe's signal.
Workflow and Pathway Diagrams
The following diagram illustrates the experimental workflow for using this compound for protein imaging.
Caption: Experimental workflow for protein imaging using this compound.
The following diagram illustrates the proposed mechanism of fluorescence activation.
Caption: Proposed mechanism of fluorescence turn-on for this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Incorrect filter set- Probe concentration too low- Photobleaching | - Ensure excitation and emission filters match the probe's spectra.- Increase probe concentration or incubation time.- Minimize exposure time and use an anti-fade reagent for fixed cells.[9] |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of wash steps.[9]- Ensure the probe is fully dissolved in the working solution. |
| Cell toxicity | - Probe concentration too high- High DMSO concentration | - Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Ensure the final DMSO concentration is below 0.5%. |
Conclusion
This compound presents a promising tool for the non-covalent labeling and imaging of proteins in their native cellular environment. Its environmentally sensitive fluorescence provides a mechanism for achieving high signal-to-noise ratios, enabling the study of protein-rich structures and their dynamics. The protocols provided herein offer a starting point for researchers to explore the utility of this novel probe in their specific areas of investigation.
References
- WashU Medicine Research Profiles. (n.d.). Fluorescent protein tracking and detection: Applications using fluorescent proteins in living cells.
- Journal of the American Chemical Society. (2022). Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases.
- NIH. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities.
- PubMed. (2022). Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases.
- Springer. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
- Microscopy Techniques. (n.d.).
- RSC Publishing. (n.d.). Highly fluorescent benzofuran derivatives of the GFP chromophore.
- ResearchGate. (2022). Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases | Request PDF.
- Addgene Blog. (2017). Monitoring Cell Mobility Using Fluorescent Proteins.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Nikon's MicroscopyU. (n.d.). Imaging Fluorescent Proteins.
- NIH. (2012). Counting protein molecules using quantitative fluorescence microscopy - PMC.
- Benchchem. (n.d.). Lack of Specific Data Necessitates Broader Analysis of Benzofuran Derivatives.
- ACS Publications. (n.d.). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine | Organic Letters.
- Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
- ResearchGate. (2025). Live Cell Imaging Methods and Protocols.
- Journal of Cell Science. (n.d.). Live-cell microscopy – tips and tools.
- NIH. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure.
- ResearchGate. (2025). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy.
- Thieme E-Journals. (2021). Synthesis / Full Text.
- ResearchGate. (2025). Design and synthesis of a novel “turn-on” fluorescent probe based on benzofuran-3(2H)-one for detection of hydrazine in water samples and biological systems | Request PDF.
- Physical Chemistry Research. (2021). A Density Functional Theory Study.
- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- PrepChem.com. (n.d.). Synthesis of 5-Methyl-6-phenyl-benzofuran.
- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
- ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for....
- NIH. (n.d.). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran.
- NIH. (n.d.). 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran.
- NIH. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC.
- ResearchGate. (2024). Synthesis and characterization of a highly fluorescent benzofuran dimer derived from estradiol.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- NIH. (n.d.). Ultrasensitive and multiplexed protein imaging with clickable and cleavable fluorophores - PMC.
- NIH. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights.
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- PubMed Central. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC.
- PubMed. (2022). A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure.
- ResearchGate. (n.d.). Effect of 3-methylbenzofuran derivative 4b on the phases of cell cycle....
- ChemicalBook. (n.d.). This compound | 14385-52-5.
Sources
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- 9. documents.thermofisher.com [documents.thermofisher.com]
Application of 5-Methyl-3-phenylbenzofuran in Organic Light-Emitting Diodes (OLEDs): A Detailed Technical Guide
Introduction: The Promise of Benzofuran Scaffolds in Advanced OLEDs
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the exploration of novel organic semiconductor materials. Among the myriad of heterocyclic compounds, the benzofuran moiety has emerged as a promising scaffold for constructing robust materials for various layers within an OLED device. Its rigid, planar structure and tunable electronic properties make it an attractive building block for developing next-generation host and charge-transporting materials. This guide provides a comprehensive overview of the potential application of 5-Methyl-3-phenylbenzofuran as a high-triplet-energy host material in OLEDs, complete with detailed synthesis and device fabrication protocols. While direct experimental data on the OLED performance of this specific compound is not yet prevalent in published literature, we will extrapolate its potential based on the well-established properties of related benzofuran and dibenzofuran derivatives.
Physicochemical and Electronic Properties of this compound
This compound is a small molecule featuring a benzofuran core with a methyl group at the 5-position and a phenyl group at the 3-position. These substitutions are expected to influence its electronic and morphological properties, making it a compelling candidate for OLED applications.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₂O | - |
| Molecular Weight | 208.26 g/mol | - |
| Appearance | Yellowish oil or low-melting solid | Based on similar benzofuran derivatives. |
| HOMO Level | ~ -5.7 to -5.9 eV | The benzofuran core generally imparts a deep HOMO level, beneficial for hole injection from common anode materials. The phenyl and methyl groups can slightly modulate this value. |
| LUMO Level | ~ -2.1 to -2.3 eV | The LUMO level is expected to be relatively high, leading to a wide bandgap. |
| Triplet Energy (ET) | > 2.8 eV | Dibenzofuran derivatives, which share a similar core structure, are known to possess high triplet energies, making them suitable hosts for blue phosphorescent and TADF emitters.[1][2] |
| Charge Transport | Predominantly hole-transporting | The electron-rich benzofuran and phenyl moieties are conducive to hole transport. However, its bipolar nature might be limited. |
Note: The HOMO, LUMO, and Triplet Energy values are estimations based on published data for structurally related compounds and may vary in experimental settings.
Synthesis of this compound
A plausible synthetic route to this compound involves a nickel-catalyzed cross-coupling reaction. The following protocol is adapted from a reported procedure.
Protocol 1: Synthesis of this compound
Materials:
-
Starting material (e.g., a suitable substituted phenol and phenylacetylene)
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)
-
Zinc powder (Zn)
-
1,10-Phenanthroline (1,10-Phen)
-
Acetonitrile (MeCN), anhydrous
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the starting materials (0.2 mmol), Ni(OTf)₂ (5 mol%), Zn powder (2 equivalents), and 1,10-Phen (10 mol%).
-
Evacuate and backfill the tube with a nitrogen atmosphere.
-
Add anhydrous MeCN (2 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using hexane as the eluent to afford this compound.
Characterization:
-
¹H NMR (500 MHz, CDCl₃): δ = 7.66 (s, 1H), 7.58–7.57 (m, 3H), 7.42–7.37 (m, 3H), 7.30 (t, J = 7.0 Hz, 1H), 7.09 (d, J = 8.0 Hz, 1H), 2.41 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ = 154.2, 141.4, 132.4, 132.2, 128.8, 127.4, 127.3, 126.5, 125.7, 122.0, 120.1, 111.2, 21.4.
-
LRMS (EI, 70 eV): m/z (%) = 208 (M⁺, 100).
Application in a Thermally Activated Delayed Fluorescence (TADF) OLED
Given its predicted high triplet energy, this compound is an excellent candidate as a host material for a blue TADF emitter. A high triplet energy host is crucial to prevent reverse energy transfer from the guest emitter to the host, thereby maximizing the efficiency of the TADF process.
Proposed OLED Device Architecture
A multilayer OLED device can be fabricated to evaluate the performance of this compound as a host.
Figure 1: Proposed multilayer OLED architecture.
Protocol 2: OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of the proposed OLED device using thermal evaporation in a high-vacuum environment.[3]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound (synthesized as per Protocol 1)
-
Hexacarbonitrile (HAT-CN)
-
1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC)
-
A suitable blue TADF emitter (e.g., DMAC-DPS)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath, deionized water, isopropanol, acetone)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the Hole Injection Layer (HIL): 10 nm of HAT-CN at a rate of 0.1 Å/s.
-
Deposit the Hole Transport Layer (HTL): 40 nm of TAPC at a rate of 0.2 Å/s.
-
Co-deposit the Emissive Layer (EML): 20 nm of this compound doped with the blue TADF emitter (e.g., 10 wt% DMAC-DPS) at a total deposition rate of 0.2 Å/s.
-
Deposit the Electron Transport Layer (ETL): 30 nm of TPBi at a rate of 0.2 Å/s.
-
-
Cathode Deposition:
-
Deposit the Electron Injection Layer (EIL): 1 nm of LiF at a rate of 0.05 Å/s.
-
Deposit the Cathode: 100 nm of Al at a rate of 1-2 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.
-
Device Characterization
The performance of the fabricated OLEDs should be thoroughly characterized to evaluate the suitability of this compound as a host material.
Protocol 3: Electroluminescence Characterization
Equipment:
-
Source measure unit (SMU)
-
Spectrometer with a calibrated photodiode
-
Integrating sphere for External Quantum Efficiency (EQE) measurement
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward bias voltage to the OLED device using the SMU and measure the corresponding current and luminance.
-
Plot the current density (J) and luminance (L) as a function of the applied voltage (V).[4]
-
Determine the turn-on voltage (the voltage at which luminance reaches 1 cd/m²).
-
-
Efficiency Measurements:
-
Calculate the current efficiency (cd/A) and power efficiency (lm/W) from the J-V-L data.[5]
-
Measure the External Quantum Efficiency (EQE) by placing the device in an integrating sphere and measuring the total emitted photons as a function of the injected charge carriers.[6][7] Plot EQE as a function of current density or luminance.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a constant driving voltage or current.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Expected Performance and Data Analysis
The following table presents hypothetical performance data for an OLED device utilizing this compound as a host for a blue TADF emitter. These values are based on typical performance characteristics of similar high-triplet-energy host materials.
| Parameter | Expected Value |
| Turn-on Voltage | 2.5 - 3.5 V |
| Maximum Luminance | > 5,000 cd/m² |
| Maximum Current Efficiency | 30 - 50 cd/A |
| Maximum Power Efficiency | 20 - 40 lm/W |
| Maximum EQE | 15 - 25% |
| EL Peak | ~470 nm (for a blue emitter) |
| CIE (x, y) | (0.15, 0.25) (for a blue emitter) |
A low turn-on voltage and high efficiencies would indicate efficient charge injection and transport, as well as effective exciton confinement within the emissive layer. A high EQE would validate the hypothesis that this compound possesses a sufficiently high triplet energy to effectively host a blue TADF emitter.
Workflow and Pathway Visualization
The overall experimental workflow and the charge injection/transport pathway in the proposed OLED are illustrated below.
Figure 2: Experimental workflow.
Figure 3: Charge injection and transport pathway.
Conclusion
This compound represents a promising, yet underexplored, candidate for application in high-performance OLEDs. Based on the properties of structurally similar compounds, it is hypothesized to function as a high-triplet-energy host material, particularly suitable for blue TADF emitters. The provided synthesis, fabrication, and characterization protocols offer a comprehensive framework for researchers to investigate the potential of this and other novel benzofuran derivatives in the field of organic electronics. Further experimental validation is required to fully elucidate its properties and optimize its performance in OLED devices.
References
- APPLICATION OF A DIBENZOFURAN-BASED HOST WITH HIGH TRIPLET ENERGY FOR THIRD-GENERATION BLUE ORGANIC LIGHT-EMITTING DIODES. (n.d.). Kaunas University of Technology.
-
Youn, K. M., et al. (2020). High triplet energy bipolar host materials with the combination of dibenzofuran and benziimidazobenzoimidazole moieties for blue thermally activated delayed fluorescence emitter. Journal of Materials Chemistry C, 8(39), 13811-13818.[2]
- Synthesis of this compound. (2021). Synthesis, 53(05), 895-900.
-
Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. (2020). Molecules, 25(23), 5585.[1]
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. (2023). Journal of Visualized Experiments, (197), e65592.[8]
-
External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED). (2022). Enlitech.[6]
-
Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2023). Advanced Materials Technologies.[9]
-
Evaporation. (2022). Samsung Display Newsroom.[3]
-
Characterization and Simulation of Organic and Perovskite LEDs. (n.d.). Fluxim.[10]
-
Characteristics of OLEDs: (a) current density and luminance as a function of voltage, (b) current efficiency as a function of current density, (c) EL spectrum of an OLED. (n.d.). ResearchGate.[4]
-
An Introduction to Thermal Evaporation Deposition in Thin Film Technology. (2023). Platypus Technologies.[2]
-
Thin Films Deposition of Organic Materials. (2019). VacCoat.[11]
-
OLED Fabrication | How to make an OLED Device. (n.d.). Ossila.[12]
-
How to measure the external quantum efficiency of OLEDs? (2013). Physics Forums.[13]
-
External quantum efficiency. (n.d.). SPIE Digital Library.[14]
-
How to evaluate the performance of OLED? (n.d.). Tailor Pixels.[15]
-
Methoxycarbazolyl-disubstituted dibenzofuranes as holes. (2019). LU Dspace.[16]
-
OLED CHARACTERIZATION SYSTEM. (n.d.). FYTRONIX.[17]
-
Spin Coating: Complete Guide to Theory and Techniques. (n.d.). Ossila.[18]
-
OLED Testing: Current Efficiency, Power Efficiency and Lifetime. (n.d.). Ossila.[5]
-
EQE optimization For a Top-Emitting OLED. (n.d.). Fluxim.[19]
-
Methods of Analysis of Organic Light Emitting Diodes. (n.d.). Old City Publishing.[7]
-
Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Perfor. (2022). Molecular Systems Design & Engineering.[20]
-
Multifunctional Benzo[8][11]thieno[3,2-b]benzofuran Derivative with High Mobility and Luminescent Properties. (2021). ACS Applied Materials & Interfaces, 13(11), 13473-13481.[21]
-
Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (2020). RSC Advances, 10(13), 7745-7755.[22]
-
Study of Spin Coated Organic Thin Film Under Spectrophotometer. (2014). International Journal of Science and Research, 3(7), 1723-1726.[23]
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A Density Functional Theory Study on the Structural, Spectroscopic, and Nonlinear Optical Properties of 2-Phenylbenzofuran and Its Derivatives. (2022). Physical Chemistry Research, 10(1), 105-125.[24]
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Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. (2018). ACS Omega, 3(12), 18526-18534.[25]
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HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT. (n.d.). ResearchGate.[26]
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Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(9), 6931-6936.[27]
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Synthesis of 5-Methyl-6-phenyl-benzofuran. (n.d.). PrepChem.com.[28]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.[29]
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Calculated HOMO (righ) and LUMO (left) patterns for propolisbenzofuran B molecule at B3LYP/6-311þþG(d,p) computational level. (n.d.). ResearchGate.[30]
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5-Methyl-3-phenylbenzofuran: A Versatile Scaffold for the Development of Novel Kinase Inhibitors
Introduction
The benzofuran moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Among these, the 5-Methyl-3-phenylbenzofuran core has emerged as a particularly promising scaffold for the design of novel kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold for the discovery and development of next-generation kinase inhibitors. We will delve into the synthetic strategies for derivatization, robust protocols for in vitro and cell-based screening, and the critical interpretation of structure-activity relationships (SAR).
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its derivatives is a critical first step in the drug discovery process. A variety of synthetic routes have been established, allowing for the introduction of diverse substituents to probe the chemical space around the core scaffold.
A common and effective method for the synthesis of the core this compound structure involves a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones.[5] This method provides a direct and efficient route to the desired benzofuran ring system. Further derivatization can be achieved through various chemical transformations. For instance, bromination of the methyl group at the 3-position using N-bromosuccinimide (NBS) can furnish a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[6]
Protocol 1: Synthesis of this compound
This protocol is adapted from a nickel-catalyzed cyclization method.[5]
Materials:
-
2-Bromo-4-methylphenol
-
Phenylacetylene
-
Nickel(II) chloride
-
Triphenylphosphine
-
Zinc powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 2-bromo-4-methylphenol (1.0 eq), nickel(II) chloride (0.1 eq), and triphenylphosphine (0.2 eq).
-
Add anhydrous DMF to the flask, followed by zinc powder (2.0 eq).
-
To the stirred suspension, add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[5]
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5]
In Vitro Kinase Inhibition Assays
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their inhibitory activity against a panel of target kinases. In vitro kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.
A commonly employed method is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate.[7][8] Alternatively, luminescence-based assays, such as the Kinase-Glo® assay, offer a non-radioactive and high-throughput compatible method by quantifying the amount of ATP remaining after the kinase reaction.[9]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing kinase inhibition using a commercially available luminescence-based assay kit.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Synthesized this compound derivatives (test compounds)
-
Positive control inhibitor (e.g., staurosporine)
-
DMSO (for compound dilution)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
In the wells of the assay plate, add the kinase, the specific substrate, and the test compound or control at the desired final concentrations. Include a "no inhibitor" control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell-Based Assays for Target Validation and Potency
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context.[10][11] These assays can provide insights into a compound's cell permeability, off-target effects, and its ability to modulate downstream signaling pathways.
A variety of cell-based assays can be employed, including cell viability assays (e.g., MTT or CellTiter-Glo®), which measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[12] Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates, providing direct evidence of target engagement within the cell.[3]
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the inhibition of a specific kinase signaling pathway in cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target kinase and a downstream substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the target kinase and its substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on protein phosphorylation.
Structure-Activity Relationship (SAR) Analysis
The data generated from the in vitro and cell-based assays are used to establish a structure-activity relationship (SAR). SAR studies are fundamental to medicinal chemistry as they guide the iterative process of lead optimization.[2][13] By systematically modifying the substituents on the this compound scaffold and observing the corresponding changes in inhibitory activity, researchers can identify key structural features that are crucial for potent and selective kinase inhibition.
For example, substitutions at the C2 and C6 positions of the benzofuran ring have been shown to significantly influence the anticancer activity of benzofuran derivatives.[14] The nature of the substituent on the phenyl ring at the 3-position can also play a critical role in determining the potency and selectivity of the inhibitor.[15]
| Compound ID | R1 (at C2) | R2 (at C6) | Target Kinase | IC50 (nM) |
| Lead Compound | H | H | Kinase X | 500 |
| Analog 1 | -CH3 | H | Kinase X | 250 |
| Analog 2 | H | -OCH3 | Kinase X | 100 |
| Analog 3 | -CH3 | -OCH3 | Kinase X | 25 |
Table 1: Hypothetical SAR data for this compound derivatives.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the robust assay protocols outlined in this application note provide a clear path for the biological evaluation of these compounds. Through careful SAR analysis and iterative design, this scaffold holds significant potential for the discovery of potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]
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- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- BenchChem. (n.d.). Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl).
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
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Fry, D. W., & Garrett, M. D. (2007). Inhibitors of the cyclin-dependent kinases as therapeutic agents for the treatment of cancer. Current opinion in investigational drugs (London, England: 2000), 8(12), 1003-1017. Retrieved from [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]
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Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. Retrieved from [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Retrieved from [Link]
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Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Ishitani, T., et al. (2009). 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta with good brain permeability. Journal of Medicinal Chemistry, 52(20), 6270-6286. Retrieved from [Link]
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Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-Methyl-6-phenyl-benzofuran. Retrieved from [Link]
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Ishitani, T., et al. (2009). 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. ResearchGate. Retrieved from [Link]
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Legoabe, L. J., et al. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. Bioorganic Chemistry, 112, 104839. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. Retrieved from [Link]
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Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1266-1286. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. PubChem. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Strategic Functionalization of the 5-Methyl-3-phenylbenzofuran Core
Abstract: The 5-methyl-3-phenylbenzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity and material science applications. Its strategic functionalization is paramount for the development of new chemical entities in drug discovery and organic electronics. This guide provides an in-depth exploration of experimental procedures for the targeted modification of this core structure. We will delve into the causality behind methodological choices, offering detailed, field-proven protocols for key transformations including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize novel benzofuran derivatives.
Foundational Principles: Reactivity of the Benzofuran Core
The synthetic strategy for functionalizing the this compound core is dictated by the inherent electronic properties of the benzofuran ring system.
-
Electronic Landscape: The furan moiety is an electron-rich π-excessive system, making it more susceptible to electrophilic attack than the fused benzene ring. However, with the C2 and C3 positions substituted or sterically influenced by the phenyl group, electrophilic substitution often targets the benzenoid ring.
-
Regioselectivity: The existing substituents govern the position of new functional groups. The C5-methyl group is an activating, ortho, para-directing group.[1][2] Therefore, electrophilic attack on the benzene ring is strongly directed to the C4 and C6 positions. The C3-phenyl group provides steric hindrance but has a weaker electronic directing effect on the benzene ring of the benzofuran.
The interplay between these factors allows for the selective introduction of functional groups, which can then serve as handles for further diversification.
Strategic Functionalization Workflows
We will explore two primary classes of reactions for modifying the this compound core: electrophilic aromatic substitution to install initial functional groups and palladium-catalyzed cross-coupling for subsequent elaboration.
Workflow for Electrophilic Aromatic Substitution
This workflow outlines the process of introducing key functional groups onto the benzene ring of the core structure.
Caption: Workflow for Electrophilic Aromatic Substitution.
Protocol 2.1.1: Nitration of the Benzene Ring
The introduction of a nitro group (–NO₂) is a cornerstone of aromatic chemistry, providing a versatile intermediate that can be reduced to an amine or used in nucleophilic aromatic substitution. Given the C5-methyl director, nitration is expected to yield a mixture of 4-nitro and 6-nitro isomers.
Causality: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and generate the nitronium ion. The electron-rich benzofuran ring then attacks this electrophile. The temperature must be carefully controlled to prevent over-nitration and side reactions.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (10 mL) to 0-5 °C in an ice-water bath.
-
Nitrating Mixture Preparation: Slowly add concentrated nitric acid (2 mL) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Substrate Addition: Dissolve this compound (1.0 g, 4.8 mmol) in a minimal amount of concentrated sulfuric acid (5 mL) and cool the solution to 0 °C.
-
Reaction: Add the benzofuran solution dropwise to the nitrating mixture over 30 minutes. Ensure the internal temperature does not exceed 10 °C.[3]
-
Stirring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4-nitro and 6-nitro derivatives. Alternatively, recrystallization can be employed if one isomer preferentially crystallizes.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0-10 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-85% (combined isomers) |
Protocol 2.1.2: Bromination of the Benzene Ring
Halogenation, particularly bromination, installs a key functional handle for modern cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine for this purpose.
Causality: The reaction with NBS, often catalyzed by an acid, generates an electrophilic bromine source. The methyl group directs the substitution primarily to the C4 and C6 positions. Acetic acid is a common solvent that also helps to activate the NBS.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 g, 4.8 mmol) in glacial acetic acid (20 mL) in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.86 g, 4.8 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Pour the reaction mixture into water (100 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate) to isolate the bromo-isomers.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | N-Bromosuccinimide (NBS), Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-95% (combined isomers) |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With a halogenated benzofuran in hand (e.g., 6-bromo-5-methyl-3-phenylbenzofuran), the Suzuki-Miyaura cross-coupling reaction offers a powerful method to form new carbon-carbon bonds.[4][5]
Causality: This reaction involves a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the Pd(0) catalyst to the aryl bromide is often the rate-limiting step. Transmetalation involves the transfer of the organic group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination forms the C-C bond and regenerates the Pd(0) catalyst.[5]
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2.2.1: Synthesis of 6-Aryl-5-methyl-3-phenylbenzofuran
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add 6-bromo-5-methyl-3-phenylbenzofuran (500 mg, 1.74 mmol), the desired arylboronic acid (2.09 mmol, 1.2 equiv), and potassium carbonate (722 mg, 5.22 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (101 mg, 0.087 mmol, 5 mol%).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 10 mL, 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 8-12 hours. Monitor completion by TLC.
-
Cooling and Filtration: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the final coupled product.
| Parameter | Value |
| Substrate | 6-Bromo-5-methyl-3-phenylbenzofuran |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (or other Pd(0) sources) |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water |
| Temperature | 90-100 °C |
| Typical Yield | 75-95% |
Structural Characterization
Confirmation of all synthesized derivatives is critical. Standard analytical techniques should be employed:
-
¹H and ¹³C NMR: To confirm the structure, including the position of the new substituent, by analyzing chemical shifts, coupling constants, and integration. For example, the introduction of a nitro group will cause a significant downfield shift for protons ortho and para to it.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of new functional groups (e.g., C=O stretch for acylation, N-O stretches for nitration).
Conclusion
The this compound core offers several avenues for selective functionalization. By leveraging the principles of electrophilic aromatic substitution, chemists can install key functional groups at the C4 and C6 positions. These intermediates, particularly halogenated derivatives, are readily elaborated using robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The protocols detailed herein provide a reliable foundation for researchers to synthesize a diverse library of novel benzofuran derivatives for evaluation in medicinal chemistry and materials science programs.
References
-
Taha, M., Rahim, F., et al. (2020). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Available at: Research Square.[Link]
-
Wang, G., Yuan, C., et al. (2013). Palladium-catalyzed synthesis of benzofurans via a C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications.[Link]
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He, G., Wang, B., Nack, W. A., & Chen, G. (2014). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society.[Link]
-
He, L., Xu, Y., et al. (2018). Transition metal catalyzed C−H functionalization of benzofurans at C3 position. ResearchGate.[Link]
-
Tobisu, M., & Chatani, N. (2022). Mechanistic Insight into Rh-Catalyzed C(sp2)–O Bond Cleavage Applied to Cross-Coupling Reaction of Benzofurans with Aryl Grignard Reagents. ACS Publications.[Link]
-
Gomes, P. A. C., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.[Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. PubMed.[Link]
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Kumar, A., et al. (2013). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed.[Link]
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Application Note & Protocols: High-Throughput Screening of 5-Methyl-3-phenylbenzofuran Libraries for Novel Therapeutic Discovery
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns using libraries of 5-Methyl-3-phenylbenzofuran derivatives. We present a robust, multi-stage screening cascade, beginning with a highly sensitive primary cell-based luciferase reporter assay, followed by essential secondary assays to eliminate cytotoxic artifacts and confirm on-target activity. This guide emphasizes the scientific rationale behind experimental choices, provides detailed, step-by-step protocols, and offers insights into data analysis and troubleshooting to ensure the identification of high-quality, validated hits for downstream drug development.
Part I: Scientific Principles & Rationale
The this compound Scaffold: A Privileged Pharmacophore
Benzofuran derivatives are heterocyclic compounds widely found in natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[4][5] Their rigid, planar structure and ability to participate in various intermolecular interactions (e.g., hydrogen bonding, π-stacking) make them ideal scaffolds for interacting with biological targets like enzymes and receptors.[6] Specifically, substitutions at various positions on the benzofuran ring can modulate activity, with studies showing that modifications at positions 2, 3, and 5 can result in potent neuroprotective or anticancer agents.[3][6][7] The this compound core, in particular, offers a synthetically tractable framework for creating large, diverse chemical libraries, making it an excellent starting point for identifying novel modulators of disease-relevant pathways.
Fundamentals of High-Throughput Screening (HTS)
HTS is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds against a specific biological target or pathway.[8][9] The process relies on automation, miniaturization (typically in 384- or 1536-well plate formats), and sensitive detection methods to generate vast amounts of data efficiently.[10][11] A successful HTS campaign is not merely about speed; it is a multi-disciplinary effort to distinguish true biological modulators from a sea of inactive compounds and false positives.[12]
Caption: A multi-stage screening cascade for hit identification and validation.
Protocol 1: Primary HTS - Cell-Based Luciferase Reporter Assay
This protocol is designed to screen the this compound library for compounds that inhibit the target signaling pathway, leading to a decrease in luciferase expression.
1. Materials and Reagents:
-
Cell Line: Stable cell line expressing the luciferase reporter gene under the control of a pathway-specific promoter (e.g., a cancer cell line like MDA-MB-468 or HepG2). [13][14]* Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) with 10% FBS and selection antibiotic.
-
Assay Plates: 384-well, solid white, flat-bottom, sterile, tissue-culture treated plates.
-
Compound Library: this compound library plated in 384-well source plates, typically at 1 mM in 100% DMSO.
-
Luciferase Assay Reagent: Commercially available kit (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System, Promega).
-
Controls:
-
Negative Control: DMSO (vehicle).
-
Positive Control: A known inhibitor of the pathway.
-
-
Equipment: Automated liquid handler, multi-well plate dispenser, plate luminometer.
2. Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest and perform a cell count.
-
Dilute cells in culture medium to a pre-determined optimal density (e.g., 5,000 cells/20 µL).
-
Using a multi-well dispenser, dispense 20 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator. [13]2. Compound Addition:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of compounds from the source plate to the assay plate. This results in a final screening concentration of 10 µM with 0.5% DMSO.
-
Designate specific columns for controls: 100 nL of DMSO for negative controls and 100 nL of the positive control for positive controls.
-
-
Incubation:
-
Incubate the plates for a pre-determined time required for the pathway to be modulated and for changes in reporter gene expression to occur (e.g., 24-48 hours) at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes.
-
Add 20 µL of the luciferase assay reagent to each well using an automated dispenser.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. [13] * Measure the luminescent signal using a plate luminometer with an integration time of 0.5-1 second per well.
-
Protocol 2: Secondary Assay - Cell Viability (ATP Content)
This protocol confirms whether the observed inhibition from the primary screen is due to pathway modulation or simply cell death.
1. Materials and Reagents:
-
Cell Line & Medium: Same as Protocol 1.
-
Assay Plates: 384-well, solid white, flat-bottom plates.
-
Hit Compounds: Primary hits selected for follow-up.
-
Cell Viability Reagent: An ATP-based luminescent assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). [13]* Controls: DMSO (vehicle), a known cytotoxic agent (e.g., Staurosporine).
2. Step-by-Step Methodology:
-
Assay Setup: The cell seeding and compound addition steps are identical to Protocol 1, using the selected primary hit compounds.
-
Incubation: Incubate for the same duration as the primary assay (e.g., 24-48 hours) to match experimental conditions.
-
Signal Detection:
-
Equilibrate plates to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well (e.g., 20 µL). [13] * Mix on an orbital shaker for 2 minutes to lyse the cells.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence with a plate luminometer.
-
Protocol 3: Hit Confirmation - Biophysical Assay (Conceptual)
After confirming that hits are not cytotoxic and show a dose-dependent response, a biophysical assay like a Thermal Shift Assay (TSA) can be used to verify direct binding to the purified target protein.
1. Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The binding of a ligand (like a hit compound) typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
2. Conceptual Workflow:
-
Reagent Preparation: Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Compound Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add the confirmed hit compounds at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually heat the plate from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), measuring fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. A significant positive shift in Tm (ΔTm) in the presence of a compound indicates direct binding. [15]
Part III: Data Analysis & Interpretation
Effective data analysis is critical to extract meaningful results from HTS campaigns. [16]
Assay Quality Control
Before analyzing compound activity, the quality and robustness of the assay must be confirmed for each plate. The Z'-factor is the standard metric for this. [13]
| Parameter | Formula | Interpretation | Target Value |
|---|---|---|---|
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | Measures the dynamic range of the assay. | > 5 |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | Measures the separation between signal and noise. | > 10 |
| Z'-Factor | 1 - [ (3 * SD(Positive Ctrl) + 3 * SD(Negative Ctrl)) / | Mean(Positive Ctrl) - Mean(Negative Ctrl) | ] | Indicates the separation between positive and negative controls, reflecting assay robustness. | ≥ 0.5 (Excellent for HTS) [13]|
Primary Hit Selection & Interpretation
-
Data Normalization: Raw luminescence values are converted to a percentage activity. For an inhibition assay, this is typically calculated as: % Inhibition = 100 * (1 - [ (Signal_Compound - Mean_PositiveCtrl) / (Mean_NegativeCtrl - Mean_PositiveCtrl) ] )
-
Hit Criteria: A "hit" is defined as any compound that meets a pre-defined activity threshold. A common starting point is a mean inhibition greater than three standard deviations above the mean of the negative controls, or simply a fixed cutoff (e.g., >50% inhibition).
-
Cytotoxicity Analysis: Data from the secondary viability screen is used to flag false positives. A true hit should show significant inhibition in the primary assay but little to no effect on cell viability at the screening concentration. Compounds that reduce both the reporter signal and cell viability are likely cytotoxic and are deprioritized.
-
Dose-Response Analysis: Confirmed, non-cytotoxic hits are re-tested over a range of concentrations (e.g., 8-10 points) to generate dose-response curves. These curves are used to calculate the IC₅₀ (half-maximal inhibitory concentration), which quantifies the compound's potency.
Part IV: Troubleshooting
HTS campaigns can be affected by various technical issues. Proactive monitoring and systematic troubleshooting are key to maintaining data quality. [12][16]
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Z'-Factor (< 0.5) | - Inconsistent cell seeding- Reagent instability or dispensing errors- Inappropriate positive control concentration | - Optimize cell seeding density and technique.- Verify liquid handler performance and reagent stability.- Re-titrate positive control to ensure it is on the plateau of its dose-response curve. |
| High Well-to-Well Variability | - Edge effects in plates due to evaporation or temperature gradients- Incomplete mixing of reagents- Cell clumping | - Use humidified incubators and allow plates to equilibrate before reading.- Optimize shaker/mixing steps after reagent addition.- Ensure single-cell suspension before seeding. |
| "False Positive" Hits | - Compound is cytotoxic (most common)- Compound directly inhibits luciferase enzyme- Compound autofluorescence/luminescence | - Perform viability counter-screen (Protocol 2).- Run an orthogonal assay with a different reporter (e.g., GFP).- Test compounds in a cell-free luciferase assay to check for direct enzyme inhibition. |
Conclusion
The screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The success of such a campaign hinges on a meticulously designed and validated screening cascade. By combining a highly sensitive primary reporter assay with essential secondary and biophysical validation steps, researchers can effectively navigate the complexities of HTS. This systematic approach ensures the elimination of common artifacts like cytotoxicity and prioritizes compounds with confirmed on-target activity and well-defined potency. The protocols and strategies outlined in this document provide a robust framework for identifying high-quality lead compounds, accelerating their progression into the drug development pipeline.
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Application Notes and Protocols for Radiolabeling 5-Methyl-3-phenylbenzofuran for In Vivo Studies
An authoritative guide for researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the methodologies for radiolabeling 5-Methyl-3-phenylbenzofuran, a molecule of interest for in vivo studies using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). We explore scientifically-grounded strategies for labeling with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Iodine-123 ([¹²³I]), presenting step-by-step protocols, precursor synthesis considerations, and critical quality control procedures. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, empowering researchers to develop robust radiotracers for noninvasive molecular imaging.
Introduction and Strategic Rationale
The benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and natural products.[1] this compound represents a core structure whose in vivo pharmacokinetics, target engagement, and biodistribution are of significant interest in drug discovery and development. Radiolabeling this molecule enables its noninvasive visualization and quantification in a living system using molecular imaging techniques like PET and SPECT.[2] This approach provides invaluable data on drug-target interactions, metabolic fate, and disease pathology, accelerating preclinical and clinical research.[3][4]
The choice of radionuclide is a critical first step, dictated by the research question, the required imaging time window, and available cyclotron facilities.
-
Carbon-11 (¹¹C): With a short half-life (t½ = 20.4 minutes), ¹¹C allows for the synthesis of a radiotracer that is chemically identical to the parent molecule, minimizing any alteration of its biological activity.[5] This is ideal for quantitative PET studies and allows for multiple scans in the same subject on the same day.[5]
-
Fluorine-18 (¹⁸F): The longer half-life of ¹⁸F (t½ = 109.8 minutes) is highly advantageous, permitting more complex radiosynthesis, centralized production and distribution, and longer imaging studies.[6] Although it requires modifying the parent molecule, the introduction of fluorine can sometimes enhance metabolic stability or binding affinity.[4]
-
Iodine-123 (¹²³I): This radionuclide is used for SPECT imaging and has a half-life of 13.2 hours, making it suitable for studying slower biological processes.[7][8] Its 159 keV gamma emission is ideal for standard gamma cameras.[7][8]
This guide will focus on two primary PET labeling strategies: ¹¹C-methylation to synthesize the exact target molecule, [¹¹C]this compound, and ¹⁸F-fluorination on the phenyl ring to create a novel analog for PET imaging.
Protocol 1: [¹¹C]Methylation for the Synthesis of [¹¹C]this compound
This method is the most direct approach to label the target molecule without altering its structure. The strategy involves the synthesis of a desmethyl precursor, 5-hydroxy-3-phenylbenzofuran, followed by O-methylation using a high-specific-activity ¹¹C-methylating agent.
Principle and Causality
The hydroxyl group of the 5-hydroxy precursor is a soft nucleophile that readily reacts with electrophilic [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The reaction is typically performed in a polar aprotic solvent in the presence of a mild base to deprotonate the phenol, enhancing its nucleophilicity. The short half-life of ¹¹C necessitates a rapid, high-yield reaction, making this O-methylation an ideal choice. [¹¹C]CH₃I and [¹¹C]CH₃OTf are routinely produced from cyclotron-generated [¹¹C]CO₂.[5][9][10]
Precursor Synthesis: 5-Hydroxy-3-phenylbenzofuran
A reliable method for synthesizing the benzofuran core is the Sonogashira coupling followed by intramolecular cyclization.
-
Sonogashira Coupling: Couple 4-iodoresorcinol with phenylacetylene using a palladium-copper catalyst system (e.g., (PPh₃)PdCl₂, CuI) in a suitable solvent like triethylamine.[1]
-
Cyclization: The resulting 2-(phenylethynyl)benzene-1,4-diol can then undergo intramolecular cyclization to form the benzofuran ring. This can often be achieved by heating or with the aid of a catalyst.
-
Purification: The final precursor should be purified by column chromatography and its identity confirmed by NMR and mass spectrometry.
Step-by-Step Radiosynthesis Protocol
Safety Note: All operations must be conducted in a shielded hot cell by trained personnel, following institutional radiation safety regulations.
-
[¹¹C]CH₃I Production: Synthesize [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ via the "gas-phase" or "wet" method. In the gas-phase method, [¹¹C]CO₂ is reduced to [¹¹C]CH₄, which is then halogenated to form [¹¹C]CH₃I.
-
Precursor Preparation: In a sealed reaction vessel, dissolve 1-2 mg of the 5-hydroxy-3-phenylbenzofuran precursor in 300 µL of anhydrous dimethylformamide (DMF).
-
Reaction Initiation: Add 2-3 µL of a 2 M sodium hydroxide (NaOH) solution to the precursor solution to deprotonate the phenol.
-
¹¹C-Trapping: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at 80-90 °C. The reaction is typically complete within 3-5 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.
Purification and Formulation
-
Semi-Preparative HPLC: Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a mobile phase of acetonitrile/water (e.g., 60:40 v/v) is a typical starting point.
-
Product Collection: Collect the radioactive peak corresponding to the desired product, identified by co-injection with a non-radioactive standard.
-
Formulation: Remove the HPLC solvent under a stream of nitrogen with gentle heating. Reformulate the final product in a sterile, injectable solution (e.g., saline with ~10% ethanol) and pass it through a 0.22 µm sterile filter into a sterile vial for quality control and in vivo use.
Workflow Diagram
Caption: Workflow for the synthesis of [¹¹C]this compound.
Protocol 2: [¹⁸F]Fluorination of the 3-Phenyl Group
This method produces a novel analog, [¹⁸F]5-Methyl-3-(fluoro-phenyl)benzofuran, suitable for PET imaging. The strategy relies on a nucleophilic aromatic substitution (SₙAr) reaction on an activated precursor.
Principle and Causality
Nucleophilic substitution of [¹⁸F]fluoride is the most common ¹⁸F-labeling method due to the high specific activity achievable.[6][11] The reaction requires an aromatic ring activated by a strong electron-withdrawing group (e.g., -NO₂, -N⁺Me₃) positioned ortho or para to a good leaving group. The reaction is facilitated by the [K⁺⊂2.2.2]¹⁸F⁻ complex, which enhances the nucleophilicity of the fluoride ion in polar aprotic solvents at high temperatures.[6]
Precursor Synthesis: 5-Methyl-3-(4-nitrophenyl)benzofuran
-
Starting Materials: Begin with 4-methyl-2-iodophenol and 1-ethynyl-4-nitrobenzene.
-
Sonogashira Coupling: Perform a palladium-copper catalyzed Sonogashira coupling between the two starting materials.
-
Intramolecular Cyclization: The resulting coupled product undergoes intramolecular cyclization upon heating, often with a base, to yield the desired nitro-precursor.
-
Purification: Purify the precursor by column chromatography and confirm its structure.
Step-by-Step Radiosynthesis Protocol
Safety Note: All operations must be conducted in a shielded hot cell by trained personnel, following institutional radiation safety regulations.
-
[¹⁸F]Fluoride Preparation: Irradiate [¹⁸O]H₂O with protons in a cyclotron to produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. Azeotropically dry the mixture by heating under a vacuum and nitrogen stream to remove all water, which is critical for fluoride reactivity.
-
Radiolabeling Reaction: Add a solution of the precursor (2-5 mg of 5-Methyl-3-(4-nitrophenyl)benzofuran) in 500 µL of anhydrous dimethyl sulfoxide (DMSO) to the dried [K⁺⊂2.2.2]¹⁸F⁻ complex.
-
Heating: Seal the vessel and heat at 120-150 °C for 10-15 minutes.[12]
-
Quenching: Cool the vessel and dilute the reaction mixture with 1-2 mL of water or HPLC mobile phase to prepare for purification.
Purification and Formulation
The purification and formulation steps are analogous to the ¹¹C-protocol:
-
Semi-Preparative HPLC: Purify the crude product using RP-HPLC (e.g., C18 column, acetonitrile/water mobile phase).
-
Product Collection: Collect the radioactive peak corresponding to the ¹⁸F-labeled product.
-
Formulation: Remove the solvent, formulate in a sterile, injectable solution, and pass through a 0.22 µm sterile filter.
Workflow Diagram
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- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Development of 5-Methyl-3-phenylbenzofuran-Based Biosensors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzofuran scaffold is a privileged heterocyclic system that is central to numerous biologically active compounds and functional materials.[1][2][3][4] Its rigid, planar structure and rich electron density make it an excellent platform for developing sensitive and selective biosensors. This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and application of biosensors based on the 5-Methyl-3-phenylbenzofuran core. We explore two primary transduction methods: fluorescence spectroscopy and electrochemical impedance spectroscopy (EIS), offering step-by-step instructions for researchers in drug discovery, diagnostics, and environmental monitoring.
Introduction: The Benzofuran Scaffold in Biosensing
Benzofuran derivatives are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Beyond their therapeutic potential, their intrinsic photophysical properties and capacity for chemical modification make them ideal candidates for sensor development.[7][8][9] The this compound core offers a robust and versatile starting point. The phenyl group at the 3-position can be functionalized to introduce specific recognition elements, while the methyl group at the 5-position can subtly tune the electronic properties of the benzofuran ring system.
This guide is structured to provide both the foundational principles and the practical methodologies for creating two distinct types of biosensors from this core structure.
-
Part A: Fluorescent "Turn-Off" Chemosensors: Leveraging the inherent fluorescence of the benzofuran core, these sensors are designed to detect analytes through fluorescence quenching mechanisms.[10][11][12]
-
Part B: Label-Free Electrochemical Biosensors: Utilizing the benzofuran derivative as a surface modification layer, these sensors detect binding events at an electrode-electrolyte interface via Electrochemical Impedance Spectroscopy (EIS).[13][14][15]
Figure 1: Overall workflow from the synthesis of the core this compound scaffold to its functionalization and application in two distinct biosensing platforms.
Synthesis and Characterization of the Core Scaffold
A reliable synthesis of the core molecule is the foundation of sensor development. The following protocol is adapted from established methods for synthesizing substituted benzofurans.[16][17]
Protocol 2.1: Synthesis of this compound
This protocol describes a potential synthetic route. Researchers should always consult primary literature and perform appropriate reaction optimization.
-
Step 1: Friedel-Crafts Acylation. To a solution of 4-methylanisole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Slowly add phenylacetyl chloride at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This step synthesizes an intermediate ketone.
-
Step 2: Demethylation. The resulting methoxy-ketone is demethylated using a reagent like boron tribromide (BBr₃) to yield a phenol.
-
Step 3: Cyclization. The phenolic ketone undergoes intramolecular cyclization to form the dihydrobenzofuran ring. This can be achieved under various conditions, often involving a reduction followed by acid-catalyzed dehydration.
-
Step 4: Aromatization. The 2,3-dihydro-5-methyl-3-phenylbenzofuran intermediate is aromatized to the final product. A common method is refluxing with a catalyst like palladium on charcoal in a high-boiling solvent such as p-cymene.[18]
-
Purification: The final product is purified using column chromatography on silica gel.
Characterization: The structure of the synthesized this compound must be unequivocally confirmed.
| Technique | Expected Results | Purpose |
| ¹H NMR | Aromatic protons in characteristic regions, a singlet for the furan proton (~7.6 ppm), and a singlet for the methyl group (~2.4 ppm).[16] | Confirms proton environment and structural integrity. |
| ¹³C NMR | Signals corresponding to the number of unique carbons in the molecule, with characteristic shifts for aromatic and heterocyclic carbons.[16] | Confirms the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₂O, M⁺ ≈ 208.08).[16] | Confirms molecular weight and formula. |
| FT-IR Spectroscopy | Characteristic peaks for C-O-C stretching of the furan ring and C-H stretching of aromatic and methyl groups. | Identifies key functional groups. |
Part A: Fluorescent "Turn-Off" Chemosensors for Metal Ion Detection
A1. Principle of Operation: Fluorescence Quenching
Many benzofuran derivatives are fluorescent. This emission can be "quenched" (decreased) in the presence of specific analytes.[7] Fluorescence quenching occurs through several mechanisms, including static and dynamic quenching.[10][12] In static quenching, the fluorophore (the benzofuran derivative) forms a non-fluorescent ground-state complex with the quencher (the analyte).[12][19] This is a common mechanism for metal ion sensors where the benzofuran is functionalized with a chelating group that binds the metal ion.[20]
Figure 2: Mechanism of static fluorescence quenching. The probe forms a non-fluorescent complex with the analyte, preventing the emission of light after excitation.
A2. Protocol: Synthesis of a Functionalized Probe (Probe F)
To make the core scaffold selective for an analyte like Fe³⁺, we must introduce a chelating moiety. A β-alaninamide group has been shown to be effective for this purpose.[20]
-
Nitration: Selectively nitrate the this compound core at a suitable position on the phenyl ring.
-
Reduction: Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).
-
Amide Coupling: Couple the resulting amine with a protected β-alanine derivative (e.g., Boc-β-Ala-OH) using a peptide coupling agent like EDC/HOBt.
-
Deprotection: Remove the protecting group (e.g., Boc group with TFA) to yield the final fluorescent probe (Probe F) with a free amine group capable of chelation.
A3. Protocol: Fluorescent Detection of Fe³⁺ Ions
Materials:
-
Stock solution of Probe F (1 mM in DMSO).
-
Stock solution of FeCl₃ (10 mM in deionized water).
-
Buffer: HEPES buffer (10 mM, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare the working solution: Dilute the Probe F stock solution in HEPES buffer to a final concentration of 10 µM.
-
Establish Baseline: Transfer 2 mL of the 10 µM Probe F solution to a cuvette and record its fluorescence emission spectrum (e.g., excitation at 290 nm, emission scan from 350-550 nm).[20] The peak intensity is your baseline (I₀).
-
Causality: Using a buffer that mimics physiological pH is crucial for biological applications and ensures consistent protonation states of the chelating groups.[21]
-
-
Titration: Add incremental amounts of the Fe³⁺ stock solution to the cuvette (e.g., 2 µL aliquots, corresponding to 10 µM increments of Fe³⁺). After each addition, gently mix and wait for 1-2 minutes for the binding to equilibrate.
-
Record Spectra: Record the fluorescence spectrum after each addition of Fe³⁺. Note the new peak intensity (I).
-
Data Analysis: Plot the fluorescence intensity (I) or the quenching efficiency ((I₀-I)/I₀) as a function of the Fe³⁺ concentration.
-
Selectivity Test (Validation): Repeat the experiment using other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺) at a high concentration (e.g., 100 µM) to ensure the probe's response is selective for Fe³⁺. This is a critical validation step.[7][20]
A4. Data Interpretation
| Parameter | Description | How to Calculate |
| Quenching Efficiency | The percentage of fluorescence lost at a given quencher concentration. | (I₀ - I) / I₀ * 100% |
| Stern-Volmer Plot | A plot of I₀/I vs. [Quencher]. Linearity can indicate the quenching mechanism (static vs. dynamic).[19] | Plot I₀/I on the y-axis and [Fe³⁺] on the x-axis. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically calculated as 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations. |
Part B: Label-Free Electrochemical Biosensors
B1. Principle of Operation: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique for probing interfacial properties at electrode surfaces.[13][22] A small AC potential is applied, and the resulting current is measured over a range of frequencies. The impedance data is often visualized in a Nyquist plot (Z_imaginary vs. Z_real).[14]
In an EIS biosensor, the key parameter is the charge-transfer resistance (R_ct) , which corresponds to the semicircle diameter in the Nyquist plot.[13][15]
-
A bare electrode has a low R_ct.
-
When the non-conductive benzofuran derivative is immobilized on the surface, it impedes electron transfer, increasing R_ct.
-
When the target analyte binds to the immobilized probe, it further blocks the surface, causing an additional, measurable increase in R_ct.[14]
Figure 3: Logical workflow for an EIS biosensor. Each step increases the charge-transfer resistance (Rct) at the electrode surface, which is the basis of detection.
B2. Protocol: Synthesis of a Functionalized Probe (Probe E)
For covalent immobilization onto an electrode, the benzofuran core needs a functional group like a carboxylic acid.
-
Vilsmeier-Haack Reaction: Formylate the this compound at the 2-position to introduce an aldehyde group (-CHO).
-
Oxidation: Oxidize the aldehyde to a carboxylic acid (-COOH) using a mild oxidizing agent like sodium chlorite. This yields This compound-2-carboxylic acid (Probe E) .
B3. Protocol: Electrode Functionalization and EIS Measurement
Materials:
-
Gold screen-printed electrodes (or glassy carbon electrodes).
-
Probe E solution (e.g., 5 mM in ethanol).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) solutions.
-
(3-Aminopropyl)triethoxysilane (APTES) for modifying carbon electrodes.
-
Electrochemical workstation with EIS capability.
-
Redox probe solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Causality: A Faradaic redox probe like ferri/ferrocyanide is essential. Its electron transfer to and from the electrode is what we are measuring the resistance against.[15] Changes in R_ct reflect how easily this probe can access the electrode surface.
-
Procedure:
-
Electrode Cleaning & Pre-treatment: Clean the electrode surface thoroughly (e.g., with piranha solution for gold, or by polishing for glassy carbon). For carbon electrodes, functionalize with amine groups by treating with APTES.[23]
-
Probe Immobilization (Self-Validating Step):
-
Activate the carboxyl group of Probe E with EDC/NHS to form a stable NHS ester.
-
Immerse the pre-treated electrode in the activated Probe E solution for several hours to allow for covalent bond formation (e.g., an amide bond with the APTES-modified surface).
-
Rinse thoroughly to remove any non-covalently bound molecules. This ensures a stable and reproducible sensor surface.
-
-
EIS Measurement - Baseline:
-
Place a drop of the redox probe solution onto the modified electrode.
-
Perform an EIS measurement (e.g., frequency range 100 kHz to 0.1 Hz, AC amplitude 10 mV).
-
Record the Nyquist plot. The semicircle diameter represents the baseline R_ct.
-
-
Analyte Detection:
-
Incubate the modified electrode with a solution containing the target analyte (e.g., a specific protein for which the benzofuran derivative has affinity) for a set time (e.g., 30 minutes).
-
Rinse the electrode to remove unbound analyte.
-
Perform a new EIS measurement in the redox probe solution.
-
-
Data Analysis:
-
Fit the Nyquist plot data to an equivalent electrical circuit (e.g., a Randles circuit) to accurately determine the R_ct value.[14][22]
-
The signal is the change in charge-transfer resistance (ΔR_ct = R_ct_after_binding - R_ct_before_binding).
-
Plot ΔR_ct against the analyte concentration to generate a calibration curve.
-
B4. Data Interpretation
The primary output is the Nyquist plot. An increase in the semicircle's diameter directly corresponds to successful binding of the target analyte, which inhibits the ability of the redox probe to exchange electrons with the electrode surface.
| Sensor State | Expected Nyquist Plot Feature | Interpretation |
| Bare Electrode | Small semicircle (Low R_ct) | Fast electron transfer. |
| Probe E Immobilized | Medium semicircle (Increased R_ct) | The organic layer partially blocks the electrode. |
| Target Analyte Bound | Large semicircle (High R_ct) | The bulky analyte further insulates the electrode, providing a strong signal. |
Conclusion and Future Outlook
The this compound scaffold provides a versatile and powerful platform for the rational design of novel biosensors. By selecting the appropriate functionalization strategy and transduction technique—be it fluorescence or electrochemistry—researchers can develop sensitive and selective assays for a wide range of analytes. The protocols outlined in this guide serve as a foundational methodology, from which further innovations in probe design, surface chemistry, and detection strategies can be explored. Future work may involve integrating these sensor platforms with microfluidics for point-of-care applications or developing arrays for multiplexed detection in complex biological samples.
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5-Methyl-3-phenylbenzofuran: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutic agents. This guide focuses on the medicinal chemistry applications of a specific derivative, 5-Methyl-3-phenylbenzofuran , providing insights into its potential therapeutic applications and detailed protocols for its investigation. While direct biological data for this exact molecule is emerging, the extensive research on structurally related 3-phenylbenzofuran and 5-methylbenzofuran analogs provides a strong rationale for its exploration in several key therapeutic areas.[3][4]
The this compound Scaffold: Structural Rationale and Therapeutic Potential
The this compound scaffold combines several key features that contribute to its potential as a bioactive molecule. The benzofuran core provides a rigid framework for interaction with biological targets. The 3-phenyl group can engage in crucial π-stacking and hydrophobic interactions within protein binding pockets, a common feature in many enzyme inhibitors.[5] The 5-methyl group, an electron-donating substituent, can modulate the electronic properties of the benzofuran ring system, potentially influencing metabolic stability and target affinity. The strategic placement of these substituents offers opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Based on the activities of structurally similar compounds, this compound is a compelling candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Many benzofuran derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2 and tubulin polymerization.[8][9]
-
Anti-inflammatory Activity: Benzofuran-containing compounds have been shown to possess significant anti-inflammatory properties.[10][11] A primary mechanism for this activity is the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of inflammatory signaling pathways such as NF-κB.[12]
-
Antimicrobial Activity: The benzofuran scaffold is also a promising platform for the development of novel antibacterial and antifungal agents.[13][14]
This guide provides detailed protocols for the synthesis and biological evaluation of this compound and its analogs in these key therapeutic areas.
Synthesis of this compound
While multiple synthetic routes to the benzofuran core exist, a common and effective method involves the acid-catalyzed cyclization of a substituted 2-hydroxychalcone precursor.[15]
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound, which can be adapted for the synthesis of various analogs.
Materials:
-
4-Methylphenol
-
2-Chloro-1-phenylethanone
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
O-Arylation: In a round-bottom flask, dissolve 4-methylphenol (1 equivalent) and 2-chloro-1-phenylethanone (1.1 equivalents) in anhydrous DMF. Add potassium carbonate (2 equivalents) and stir the mixture at 80°C for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude intermediate by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 2-(p-tolyloxy)-1-phenylethanone.
-
Cyclization: Add the purified intermediate to polyphosphoric acid at 100°C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Final Work-up and Purification: Cool the reaction mixture and carefully add ice-cold water. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent and purify the crude product by column chromatography (hexane/ethyl acetate) to yield this compound.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 1: Anticancer Applications
The potential of this compound as an anticancer agent can be explored through its effects on cell viability and its interaction with key cancer-related targets like VEGFR-2 and tubulin.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits 50% of cell growth (IC₅₀).[16]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | A549 | To be determined |
| MCF-7 | To be determined | |
| HCT116 | To be determined | |
| Doxorubicin (Control) | A549 | Reference value |
| MCF-7 | Reference value | |
| HCT116 | Reference value |
Protocol 3: VEGFR-2 Kinase Inhibition Assay
This assay evaluates the ability of the compound to inhibit the kinase activity of VEGFR-2, a key receptor in angiogenesis.[10][11]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
This compound
-
Sorafenib (positive control)[10]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Compound | VEGFR-2 IC₅₀ (µM) |
| This compound | To be determined |
| Sorafenib (Control) | Reference value |
Visualization of VEGFR-2 Inhibition Pathway:
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of tubulin into microtubules.[7][17]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer
-
GTP
-
This compound
-
Paclitaxel (stabilizing agent control)
-
Nocodazole (destabilizing agent control)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reaction Mixture: Prepare the reaction mixture containing tubulin in polymerization buffer on ice.
-
Compound Addition: Add the test compound or controls at desired concentrations.
-
Initiation: Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette at 37°C.
-
Monitoring: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of polymerization.
Data Presentation:
| Compound | Effect on Tubulin Polymerization | IC₅₀ (µM) (if applicable) |
| This compound | To be determined | To be determined |
| Paclitaxel (Control) | Stabilization | Reference value |
| Nocodazole (Control) | Destabilization | Reference value |
Part 2: Anti-inflammatory Applications
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide in activated macrophages and to modulate the NF-κB signaling pathway.
Protocol 5: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol measures the inhibitory effect of the compound on NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent System
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with the Griess reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO production inhibition.
Data Presentation:
| Compound | NO Production IC₅₀ (µM) |
| This compound | To be determined |
| Dexamethasone (Control) | Reference value |
Protocol 6: NF-κB Activation Assay (Luciferase Reporter Assay)
This assay determines if the compound inhibits the NF-κB signaling pathway.[12][20]
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)
-
Complete culture medium
-
96-well plates
-
TNF-α (stimulant)
-
This compound
-
Bay 11-7082 (positive control)
-
Luciferase Assay System
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Treatment: Treat the cells with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to cell viability and calculate the percentage of NF-κB inhibition.
Visualization of NF-κB Pathway Inhibition:
Caption: Potential inhibition point in the NF-κB signaling pathway.
Part 3: Antimicrobial Applications
The antimicrobial activity of this compound can be evaluated against a panel of pathogenic bacteria using the agar well diffusion method.
Protocol 7: Antibacterial Susceptibility Testing by Agar Well Diffusion Method
This method provides a qualitative assessment of the antibacterial activity.[21][22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile swabs
-
Sterile cork borer
-
This compound (in DMSO)
-
Ciprofloxacin (positive control)
-
DMSO (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the nutrient agar plates.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Data Presentation:
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| This compound | 50 | To be determined | To be determined |
| 100 | To be determined | To be determined | |
| Ciprofloxacin (Control) | 10 | Reference value | Reference value |
| DMSO (Control) | - | No inhibition | No inhibition |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize and evaluate the biological activities of this compound and its derivatives. Further investigation into its specific molecular targets and structure-activity relationships will be crucial in unlocking its full therapeutic potential.
References
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- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH.
- Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Publishing. (2025, December 12).
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH.
- Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (2023, April 11).
- BenchChem. (2025).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18).
- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - NIH.
- Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (2023, April 11).
- Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. (2019, September 2).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18).
- The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35 - Benchchem.
- Total synthesis of natural products containing benzofuran rings - RSC Publishing. (2017, May 5).
- Synthesis of new benzofuran derivatives and evaluation of their antimicrobial activities | Request PDF - ResearchG
- Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase | Request PDF - ResearchG
- Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evalu
- Mini Review on Important Biological Properties of Benzofuran Deriv
- In vitro Tubulin Polymerization Assay 99 Pure Millipore - Sigma-Aldrich.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis.
- (PDF)
- Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem.
- Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed.
- Synthesis of 5-Methyl-6-phenyl-benzofuran - PrepChem.com.
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- Application Notes and Protocols: Measurement of Nitric Oxide Production by Anti-inflamm
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon St
- Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC - NIH.
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- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
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Application Notes and Protocols: A Framework for Evaluating the In Vitro Efficacy of 5-Methyl-3-phenylbenzofuran
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Methyl-3-phenylbenzofuran, a member of the pharmacologically significant benzofuran class of heterocyclic compounds. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Given this potential, a structured, multi-assay approach is essential to systematically characterize the efficacy of novel derivatives like this compound. We present a logical workflow, beginning with foundational cytotoxicity assessments and progressing to targeted assays for anticancer, anti-inflammatory, and neuroprotective activities. Each section includes the scientific rationale behind the assay choice, detailed, step-by-step protocols, and guidance on data interpretation, establishing a robust framework for preclinical evaluation.
Introduction: The Therapeutic Potential of Benzofurans
Benzofurans are a core scaffold in numerous natural products and synthetic compounds, demonstrating a remarkable diversity of pharmacological effects.[2][3] Prominent examples include amiodarone, an antiarrhythmic agent, and ailanthoidol, a natural product with reported antitumor activities.[1][4] The broad bioactivity of this compound class, which includes antitumor, antimicrobial, anti-inflammatory, and antioxidant effects, makes new derivatives such as this compound compelling candidates for drug discovery programs.[4][5][6]
The initial characterization of any novel compound requires a systematic in vitro screening process to identify its primary biological effects and effective concentration range.[7][8] This guide outlines a tiered approach to efficiently evaluate the potential of this compound, providing the foundational data necessary to justify further preclinical development.
Figure 1: A tiered workflow for the in vitro evaluation of this compound.
Foundational Assay: Determining Cytotoxicity and Cell Viability
Scientific Rationale: Before assessing the specific therapeutic efficacy of this compound, it is imperative to first establish its intrinsic cytotoxicity profile across relevant cell lines. This foundational step determines the concentration range at which the compound can be tested for beneficial effects without causing overt cell death, a critical parameter for interpreting subsequent assay results.[9] Tetrazolium salt-based assays are widely used to quantify cell viability by measuring the metabolic activity of living cells.[10] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[11]
We recommend the XTT assay over the more traditional MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with organic solvents like DMSO.[12][13] This simplifies the protocol, reduces handling errors, and makes it more suitable for higher-throughput screening.[13]
Protocol: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format but can be scaled.
Materials:
-
Selected human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, SH-SY5Y for neuroblastoma).
-
Complete cell culture medium (specific to cell line).
-
This compound (stock solution in DMSO).
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent).
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition:
-
Shortly before the end of the incubation period, prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).
-
Add 50 µL of the activated XTT solution to each well.
-
Gently swirl the plate to mix.
-
-
Incubation and Measurement:
Data Analysis:
-
Subtract the reference wavelength absorbance from the primary wavelength absorbance for each well.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description | Example Value |
| Cell Line | Human Cervical Cancer | HeLa |
| Seeding Density | Cells per well | 8,000 |
| Incubation Time | Duration of compound exposure | 48 hours |
| IC50 | Half-maximal inhibitory concentration | 15.2 µM |
Efficacy Evaluation I: Anticancer Activity via Apoptosis Induction
Scientific Rationale: A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in tumor cells.[7][14] Apoptosis is a highly regulated process characterized by distinct morphological and biochemical events, including the translocation of phosphatidylserine (PS) to the outer cell membrane (an early event) and the activation of a cascade of caspase enzymes (mid-stage events).[15] Assaying for these markers provides mechanistic insight into a compound's cytotoxic effects.
The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[16]
Figure 2: Workflow and data interpretation for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cancer cell line of interest (e.g., K562, MOLT-4).[17]
-
Complete cell culture medium.
-
This compound.
-
FITC Annexin V Apoptosis Detection Kit (containing FITC-Annexin V, PI solution, and Binding Buffer).
-
6-well plates or T-25 flasks.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with this compound at concentrations determined from the viability assay (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the attached cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use appropriate controls to set compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Create a quadrant plot with FITC-Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-).
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-).
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).
-
-
Compare the percentage of apoptotic cells (early + late) in treated samples to the vehicle control.
Efficacy Evaluation II: Anti-inflammatory Activity
Scientific Rationale: Chronic inflammation is implicated in numerous diseases. Compounds that can modulate the inflammatory response are of high therapeutic interest. A standard in vitro model for inflammation uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).[18] These differentiated macrophages can then be activated with an inflammatory stimulus like bacterial lipopolysaccharide (LPS), leading to the activation of key signaling pathways, such as the NF-κB pathway, and the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[19][20] The efficacy of this compound as an anti-inflammatory agent can be quantified by measuring its ability to reduce the secretion of these cytokines.
Protocol: LPS-Stimulated Cytokine Release in THP-1 Macrophages
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Lipopolysaccharide (LPS).
-
This compound.
-
Human TNF-α and IL-6 ELISA Kits.
-
24-well cell culture plates.
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells into a 24-well plate at a density of 0.5 x 10⁶ cells/mL in complete medium.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation.
-
Incubate for 48-72 hours. The cells will become adherent and adopt a macrophage-like morphology.
-
-
Compound Pre-treatment:
-
After differentiation, carefully aspirate the PMA-containing medium and wash the cells gently with warm PBS.
-
Add fresh, serum-free medium containing various non-toxic concentrations of this compound (determined from the viability assay in THP-1 cells). Include a vehicle control.
-
Incubate for 1-2 hours (pre-treatment).
-
-
LPS Stimulation:
-
To the pre-treated wells, add LPS to a final concentration of 1 µg/mL to stimulate an inflammatory response. Include a "non-stimulated" control well (vehicle only, no LPS).
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C or proceed directly to analysis.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Normalize the data, setting the cytokine level in the LPS-stimulated vehicle control as 100%.
-
Plot the percentage of cytokine inhibition against the concentration of this compound to determine its IC50 for inhibiting inflammation.
| Condition | TNF-α (pg/mL) | IL-6 (pg/mL) | % TNF-α Inhibition |
| Untreated | 55 | 30 | - |
| LPS + Vehicle | 2150 | 1800 | 0% |
| LPS + 1 µM Cmpd | 1612 | 1440 | 25% |
| LPS + 10 µM Cmpd | 860 | 630 | 60% |
| LPS + 50 µM Cmpd | 235 | 198 | 89% |
Efficacy Evaluation III: Neuroprotective Activity
Scientific Rationale: Oxidative stress is a major pathological factor in many neurodegenerative diseases.[21] An effective in vitro screen for neuroprotective compounds involves challenging a neuronal cell line with an oxidative insult and assessing whether the test compound can mitigate the resulting cell death.[22] The human neuroblastoma cell line SH-SY5Y is a common model for these studies. Hydrogen peroxide (H₂O₂) is frequently used to induce oxidative stress and cell death.[21] The neuroprotective efficacy of this compound can be evaluated by pre-treating the cells with the compound before the H₂O₂ challenge and then measuring cell viability (using the XTT assay described in Section 2).
Figure 3: A straightforward workflow to assess the neuroprotective potential of a test compound.
Protocol: Oxidative Stress Neuroprotection Assay
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound.
-
Hydrogen peroxide (H₂O₂).
-
XTT Cell Proliferation Assay Kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at an optimal density and allow them to attach for 24 hours.
-
-
Compound Pre-treatment:
-
Remove the medium and add fresh medium containing various non-toxic concentrations of this compound. Include appropriate vehicle controls.
-
Incubate for a pre-treatment period (e.g., 12-24 hours).
-
-
Oxidative Challenge:
-
Prepare a fresh solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., a concentration that causes ~50-70% cell death, which must be optimized beforehand).
-
Remove the compound-containing medium and add the H₂O₂ solution to the wells.
-
Set up control wells: untreated cells, cells treated with vehicle only, and cells treated with H₂O₂ + vehicle (this is the "0% protection" control).
-
Incubate for the challenge period (e.g., 24 hours).
-
-
Viability Assessment:
-
After the incubation, assess cell viability using the XTT assay protocol as described in Section 2.1.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition.
-
Determine the "percent neuroprotection" using the following formula:
-
% Protection = [(Viability_Compound+H₂O₂) - (Viability_H₂O₂_only)] / [(Viability_Untreated) - (Viability_H₂O₂_only)] * 100
-
-
Plot the percent protection against the compound concentration to determine the half-maximal effective concentration (EC50).
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link].
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Nickel-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aryl Ketones for the Synthesis of Benzofuran Derivatives. Thieme E-Journals - Synthesis / Full Text. Available at: [Link].
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Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link].
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Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available at: [Link].
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central. Available at: [Link].
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5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. NIH. Available at: [Link].
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- 2. phytojournal.com [phytojournal.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. ijpbs.com [ijpbs.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 19. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-phenylbenzofuran
Welcome to the technical support center for the synthesis of 5-Methyl-3-phenylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low product yield is a frequent challenge in organic synthesis. This guide provides a structured approach to identifying and resolving the root causes of diminished yields in your this compound synthesis.
Issue 1: Low or No Product Formation
Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I address them?
Answer: Low to no product formation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of each parameter is crucial for successful troubleshooting.
Potential Cause 1: Inactive or Poisoned Catalyst
Many synthetic routes to 3-phenylbenzofurans employ transition metal catalysts, such as palladium, copper, or nickel.[1][2][3] The catalytic activity is paramount for the reaction to proceed efficiently.
-
Expertise & Experience: Catalysts, particularly palladium-based ones, are highly sensitive to oxygen and other impurities. Improper handling or storage can lead to the oxidation of the active catalytic species, rendering it ineffective. Similarly, trace impurities in solvents or starting materials can act as catalyst poisons.
-
Troubleshooting Protocol:
-
Catalyst Quality: Use a freshly opened bottle of the catalyst or one that has been stored under an inert atmosphere (e.g., in a desiccator or glovebox).[1]
-
Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon). This involves using Schlenk techniques or a glovebox.[4] All glassware should be flame-dried or oven-dried immediately before use to remove adsorbed moisture.
-
Solvent Purity: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.
-
Potential Cause 2: Suboptimal Reaction Conditions
The temperature, reaction time, and choice of base and solvent can dramatically influence the reaction outcome.
-
Expertise & Experience: Benzofuran syntheses often require elevated temperatures to overcome the activation energy of the cyclization step. However, excessively high temperatures can lead to thermal decomposition of starting materials, intermediates, or the final product. The choice of base is also critical; it must be strong enough to facilitate the desired reaction pathway without promoting side reactions.
-
Trustworthiness: A systematic optimization of reaction parameters is a self-validating approach to achieving the best possible yield.
-
Troubleshooting Protocol:
-
Temperature Screening: If the reaction is performed at room temperature, consider gradually increasing the temperature (e.g., in 10-20 °C increments, up to 110-120 °C).[4][5] Monitor the reaction progress at each temperature by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: Monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine the point of maximum conversion. Prolonged reaction times may not necessarily increase the yield and can lead to byproduct formation.[6]
-
Solvent and Base Selection: The polarity and boiling point of the solvent can affect reaction rates. If using a standard solvent like acetonitrile or toluene, consider alternatives based on literature precedents for similar benzofuran syntheses.[6][7] The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, NaH) can also be varied.[5][8]
-
Potential Cause 3: Poor Quality Starting Materials
The purity of your starting materials is a fundamental prerequisite for a successful reaction.
-
Expertise & Experience: Impurities in the starting phenol or the phenyl-containing coupling partner can interfere with the reaction. For instance, in a Sonogashira coupling approach, impurities in the terminal alkyne can lead to unwanted side reactions.[1]
-
Troubleshooting Protocol:
-
Purity Verification: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yield in your synthesis.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple spots on my TLC plate, and the desired product spot is weak. What could be the issue?
A1: The presence of multiple spots indicates the formation of byproducts. Common side reactions in benzofuran synthesis include the homocoupling of alkynes (in Sonogashira-type reactions) or the formation of regioisomers.[1] Slow addition of the alkyne can sometimes mitigate homocoupling. To identify the byproducts, consider isolating them via preparative TLC or column chromatography and characterizing them by mass spectrometry and NMR. Understanding the structure of the byproducts can provide valuable insights into the competing reaction pathways.
Q2: How do electron-donating or electron-withdrawing groups on the aromatic rings affect the synthesis of this compound?
A2: The electronic nature of substituents can significantly impact the reaction rate and yield. The methyl group at the 5-position is an electron-donating group, which generally facilitates electrophilic aromatic substitution reactions that may be involved in certain cyclization pathways. Electron-donating groups on the phenyl ring can also influence the reactivity of the coupling partner. In general, electron-rich substrates tend to react faster in many transition-metal-catalyzed cross-coupling reactions.[2]
Q3: My crude product looks clean on NMR, but the yield after column chromatography is still low. What could be happening?
A3: If the crude NMR indicates a good conversion to the product, the loss is likely occurring during the purification step. This compound is a relatively nonpolar compound. It might be adsorbing irreversibly to the silica gel if the column is not properly packed or if the eluent system is not optimized. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, you could try a different stationary phase, such as alumina, or consider purification by recrystallization if the product is a solid.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of substituted benzofurans.[4]
Materials:
-
Appropriate starting material (e.g., 2-(4-methylphenoxy)-1-phenylethan-1-one) (0.2 mmol)
-
Ni(OTf)₂ (5 mol%)
-
Zinc powder (2 equiv)
-
1,10-Phenanthroline (10 mol%)
-
Acetonitrile (MeCN), anhydrous (2 mL)
-
Nitrogen gas
-
Flame-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To the flame-dried Schlenk tube, add the starting material, Ni(OTf)₂, zinc powder, and 1,10-phenanthroline.
-
Evacuate and backfill the tube with nitrogen three times to ensure an inert atmosphere.
-
Add acetonitrile via syringe.
-
Stir the reaction mixture at 110 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane) to obtain this compound.[4]
Reaction Monitoring by TLC
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., 9:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the eluent system and pour it into the developing chamber. Allow the chamber to saturate.
-
Using a capillary tube, spot the reaction mixture and a co-spot of the starting material on the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate product formation.
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | Ni(OTf)₂, Pd(PPh₃)₂Cl₂, CuI | Effective for C-C and C-O bond formation.[3][4] |
| Ligand | 1,10-Phenanthroline, PPh₃ | Stabilizes the metal center and facilitates the catalytic cycle. |
| Solvent | Acetonitrile, Toluene, DMF | Anhydrous and degassed to prevent catalyst poisoning.[4][7] |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | Choice depends on the specific reaction mechanism.[2][5] |
| Temperature | 80 - 120 °C | Often requires heating to drive the reaction to completion.[4][5] |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the catalyst.[4] |
Visualizations
General Reaction Scheme for Benzofuran Synthesis
Caption: A generalized scheme for the synthesis of this compound.
References
-
de Oliveira, B. F., da Silva, G. Q., & de Faria, E. H. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31, 1469-1476. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6484–6493. [Link]
-
Noreen, S., Zahoor, A. F., Ahmad, S., Shahzadi, I., Irfan, A., & Faiz, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26426-26448. [Link]
-
PrepChem. (n.d.). Synthesis of 5-Methyl-6-phenyl-benzofuran. PrepChem.com. [Link]
-
Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 29(10), 2269. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic-chemistry.org. [Link]
-
Pirouz, A., et al. (2021). Mechanism of the synthesis of 3. ResearchGate. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Ruan, J., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(47), 29353-29370. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
- CN102653529A - Preparation process of benzofuran. (2012).
-
Noreen, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26426-26448. [Link]
-
Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 5. CN102653529A - Preparation process of benzofuran - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling for 3-Arylbenzofuran Synthesis
Welcome to the technical support center for the synthesis of 3-arylbenzofurans via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to address the specific challenges encountered when working with the benzofuran scaffold, providing troubleshooting guides and in-depth FAQs to enhance your experimental success.
Introduction: The Nuances of 3-Arylbenzofuran Synthesis
The 3-arylbenzofuran motif is a privileged scaffold in medicinal chemistry and materials science. While the Suzuki-Miyaura coupling is a go-to method for its synthesis, the unique electronic properties of the benzofuran ring system can introduce specific challenges not always encountered with simpler aryl halides. Issues such as low catalyst turnover, competing side reactions, and substrate decomposition can lead to frustratingly low yields. This guide provides a systematic approach to diagnosing and resolving these common problems.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered in the lab.
Q1: My reaction has stalled or resulted in a low yield of the desired 3-arylbenzofuran. What are the primary factors to investigate?
Low yield is the most common complaint, and its cause is often multifactorial. A logical, stepwise investigation is the key to identifying the root cause.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions."
In-Depth Analysis:
-
Reagent Integrity : This is the most frequent and overlooked cause of failure.
-
Boronic Acids/Esters : These reagents can degrade over time, especially through protodeboronation, where the C-B bond is cleaved.[1][2][3] It is highly recommended to use freshly opened reagents or material that has been stored correctly under inert gas. For particularly sensitive substrates, consider converting the boronic acid to a more robust pinacol or MIDA boronate ester.[3]
-
3-Halobenzofuran : Ensure your starting material is pure. Impurities can sometimes poison the catalyst. The reactivity order for the halide is I > Br > OTf >> Cl.[4][5] If you are using a 3-chlorobenzofuran, a highly active catalyst system is mandatory.
-
Solvents : Ethereal solvents like THF and 1,4-dioxane can form peroxides, which are potent catalyst poisons.[3] Always use freshly distilled or inhibitor-free anhydrous solvents.
-
-
Atmospheric Control : The active Pd(0) catalyst is highly sensitive to oxygen, which oxidizes it to inactive Pd(II) species or palladium black.[2][3]
-
Degassing : Thoroughly degas all solvents and the reaction mixture itself. The "freeze-pump-thaw" method (three cycles) is superior to simple argon bubbling for removing dissolved oxygen.
-
Inert Atmosphere : Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.
-
Q2: How do I select the optimal Palladium catalyst and ligand for coupling with a 3-halobenzofuran?
The choice of catalyst and ligand is critical and depends on the reactivity of your coupling partners. The benzofuran nucleus is relatively electron-rich, which can make the initial oxidative addition step sluggish, especially with 3-chlorobenzofurans.
Core Principle : The goal is to facilitate the rate-determining oxidative addition step without making the catalyst so bulky that it hinders the subsequent reductive elimination.[5] For electron-rich halides, electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition of the aryl halide to the Pd(0) center.[6]
| Catalyst/Ligand System | Key Characteristics & Recommended Use |
| Pd(PPh₃)₄ | A classic, reliable choice for reactive substrates (iodides, bromides). It serves as both a Pd(0) source and provides the ligand.[2][7] Often a good starting point for optimization. |
| Pd(OAc)₂ or Pd₂(dba)₃ + Ligand | A more versatile system allowing for ligand screening. The Pd(II) or Pd(0) source is combined with a specific ligand. |
| With PPh₃ | A simple, cost-effective combination. Good for initial trials with 3-bromo or 3-iodobenzofurans. |
| With Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich dialkylbiaryl phosphine ligands. Excellent for challenging couplings, including those involving less reactive 3-chlorobenzofurans or sterically hindered partners.[6] |
| With PdCl₂(dppf) | A robust and air-stable Pd(II) pre-catalyst that is reduced in situ. Often shows excellent performance and is easy to handle.[6] |
Q3: I'm observing significant homocoupling of my arylboronic acid. What causes this and how can I prevent it?
Homocoupling (Ar-Ar) is a common side reaction that consumes your boronic acid and reduces the yield of the desired product.
Causality : This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[2] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.
Mitigation Strategies :
-
Rigorous Degassing : This is the most effective preventative measure. Minimize dissolved oxygen to curb the pathway leading to homocoupling.[2]
-
Use a Pd(0) Source Directly : Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ ensures the catalytic cycle starts with the correct oxidation state, rather than relying on the in-situ reduction of a Pd(II) source, which can be a window for side reactions.
-
Controlled Reagent Addition : Add the boronic acid to the mixture of the halide, catalyst, and base only after the system has been thoroughly deoxygenated and brought to temperature.
Q4: What is the role of the base, and how do I choose the correct one?
The base plays a crucial, multifaceted role in the Suzuki coupling; it is not merely a spectator acid scavenger.[4][8] Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[8][9]
dot graph TD { graph [splines=ortho, nodesep=0.4, size="7.6,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "The Suzuki-Miyaura catalytic cycle, highlighting key intermediates."
Base Selection Guide:
| Base | Strength | Common Solvents | Comments |
| K₂CO₃, Na₂CO₃ | Moderate | Toluene, Dioxane, DMF, often with H₂O | A very common and effective choice. The use of an aqueous co-solvent often accelerates the reaction by improving the solubility of the carbonate base.[10][11] |
| K₃PO₄ | Strong | Toluene, Dioxane | An excellent choice for less reactive coupling partners (e.g., aryl chlorides) or when anhydrous conditions are preferred.[7] |
| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | A powerful base, often effective when others fail, particularly with sterically hindered substrates.[11] |
| Organic Bases (e.g., Et₃N) | Weak | DMF, Acetonitrile | Generally less effective for this transformation and can sometimes lead to side reactions. Inorganic bases are typically superior.[10] |
Pro-Tip : For many 3-arylbenzofuran syntheses, a biphasic system like Toluene/Water or Dioxane/Water with K₂CO₃ is an excellent starting point. The water helps dissolve the base and facilitates the formation of the active borate species.[7][10]
Part 2: Optimized Experimental Protocol
This section provides a robust, general procedure for the synthesis of a 3-arylbenzofuran derivative from a 3-bromobenzofuran.
Objective : To synthesize 3-(4-methoxyphenyl)benzofuran from 3-bromobenzofuran and 4-methoxyphenylboronic acid.
Materials :
-
3-Bromobenzofuran (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
Step-by-Step Procedure :
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzofuran (e.g., 197 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent and Base Addition : Prepare a degassed solution of K₂CO₃ (345 mg, 2.5 mmol) in deionized water (2.5 mL). Add anhydrous 1,4-dioxane (5 mL) to the Schlenk flask via syringe, followed by the aqueous K₂CO₃ solution. The mixture should be biphasic.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. A color change to dark brown or black is often observed and is normal.[6]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the 3-bromobenzofuran starting material is a key indicator of completion.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)benzofuran product.
References
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
- Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies.
- (PDF)
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - NIH.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchG
- Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- How can I solve my problem with Suzuki coupling?
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Technical Support Center: Suzuki Coupling Reactions - Benchchem.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst | Request PDF - ResearchG
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wwjmrd.com [wwjmrd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pjps.pk [pjps.pk]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
purification challenges of crude 5-Methyl-3-phenylbenzofuran and solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of crude 5-Methyl-3-phenylbenzofuran. Our goal is to synthesize technical accuracy with field-proven insights to streamline your workflow and ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The profile of impurities is intrinsically linked to the synthetic route employed. However, based on common benzofuran synthesis strategies, such as those involving transition-metal catalysis or cyclization of phenoxyacetophenones, you can anticipate several classes of contaminants:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like substituted phenols, phenylacetylenes, or salicylaldehydes.[1][2]
-
Catalyst Residues: If your synthesis involves catalysts like Nickel or Palladium, trace amounts may remain in the crude product.[3][4]
-
Reaction Byproducts: Side reactions can generate various impurities. For instance, intramolecular Wittig reactions can sometimes produce unexpected 3-benzoyl-2-phenylbenzofuran side products.[5] In syntheses starting from substituted phenols and nitroalkenes, incompletely cyclized phenol intermediates may also be present.[6][7]
-
Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess reagents can contaminate the crude material.
-
Positional Isomers: Depending on the regioselectivity of the cyclization reaction, other isomers of this compound could be formed.[6]
Q2: My crude product is a dark, viscous oil. What is the best initial purification step?
A: A dark, oily crude product often contains polymeric impurities and residual high-boiling solvents. A preliminary clean-up is highly recommended before proceeding to high-resolution purification like chromatography.
-
Solvent Wash/Trituration: First, try dissolving the crude oil in a minimal amount of a moderately polar solvent in which the product is soluble (e.g., dichloromethane or ethyl acetate) and washing this solution with water and brine to remove water-soluble impurities. If the product is expected to be a solid, you can attempt to triturate the oil with a non-polar solvent like hexane or petroleum ether to precipitate the desired compound, leaving many impurities in the solvent.
-
Activated Charcoal Treatment: If the color persists, you can perform a charcoal treatment. Dissolve the crude material in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount (typically 1-2% by weight) of activated charcoal, and stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. Be aware that this can sometimes lead to a loss of product due to adsorption.
Q3: What is the most effective method for purifying this compound?
A: Flash column chromatography on silica gel is the most widely reported and effective method for purifying this compound and its derivatives.[4][8] This technique excels at separating the target compound from both more polar and less polar impurities.
For this compound, which is a relatively non-polar compound often described as a yellow oil, a normal-phase setup is ideal.[4][9]
Q4: How do I select the optimal solvent system for flash column chromatography?
A: The ideal solvent system (eluent) is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your product and its impurities.
Workflow for Solvent System Selection:
-
Spotting: Dissolve a small amount of your crude material in a volatile solvent (like dichloromethane) and spot it onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber with a test solvent system. Good starting points for benzofurans are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or ether).[10]
-
Analysis: Visualize the plate under UV light. The ideal solvent system should place the spot for this compound at an Rf value of approximately 0.2 to 0.35 .[11][12] This Rf value ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[9]
-
Optimization:
-
If the Rf is too high (>0.4), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes).
-
If the Rf is too low (<0.2), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
A documented procedure for a similar compound, 3-phenylbenzofuran, used pure hexane as the eluent, indicating the non-polar nature of this class of compounds.[4] Therefore, starting with pure hexane and gradually adding ethyl acetate is a sound strategy.
Q5: Can this compound be purified by recrystallization?
A: While this compound itself is often reported as an oil[4], many substituted benzofurans are crystalline solids.[13][14][15] If your crude product solidifies on standing or after initial purification, recrystallization can be an excellent final purification step to achieve high purity and remove trace chromatographic impurities.
Recommended Solvent Systems to Screen:
-
Methanol/Acetone or Aqueous Methanol: These polar solvent mixtures are effective for many benzofuran derivatives.[13]
-
Petroleum Ether/Ethyl Acetate: A less polar system that is also reported for recrystallizing benzofurans.[14]
-
Ethanol: A common single-solvent system for recrystallization.[15]
The process involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly. The pure compound should crystallize out, leaving impurities dissolved in the mother liquor.
Q6: How do I confirm the purity and identity of my final product?
A: A combination of spectroscopic methods is essential to confirm both the identity and purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural verification. For this compound, you should expect characteristic signals for the aromatic protons, the methyl group protons, and the distinct carbon atoms of the benzofuran core.[4][16][17]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) will confirm the molecular weight of the compound by identifying the molecular ion peak.[5][16] GC-MS is also an excellent tool for assessing purity, as impurities will appear as separate peaks in the chromatogram.[18]
-
Melting Point: If your compound is a solid, a sharp melting point range is a strong indicator of high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation on Column (Overlapping Spots) | - Incorrect solvent system (poor Rf separation on TLC).- Column overload (too much sample for the amount of silica gel).- Column was packed improperly (channeling). | - Re-optimize the solvent system using TLC to maximize spot separation.[12]- Use a gradient elution, starting with a low-polarity solvent and gradually increasing polarity.[12]- Reduce the amount of crude material loaded or increase the silica gel-to-compound ratio (aim for 50:1 to 100:1 for difficult separations).[12][19]- Repack the column carefully, ensuring a level and well-settled silica bed. |
| Product Does Not Elute from the Column | - Eluent polarity is too low.- Compound may be decomposing on the silica gel (if acidic). | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- Consider deactivating the silica gel by adding 1% triethylamine to the eluent, especially if your compound is base-sensitive. |
| Low Recovery After Chromatography | - Compound is highly retained on the column.- Product is volatile and was lost during solvent evaporation.- Product adsorbed irreversibly to charcoal (if used). | - After the main product has eluted, flush the column with a highly polar solvent (e.g., 50% ethyl acetate in hexanes) to recover any remaining material.- Use care during rotary evaporation; avoid excessive heat or vacuum.- Reduce the amount of charcoal or the treatment time in the decolorization step. |
| Final Product is an Oil, but a Solid was Expected | - Presence of residual solvent.- The compound may be polymorphic or exist as an oil at room temperature.- Impurities are preventing crystallization. | - Dry the sample under high vacuum for several hours to remove all traces of solvent.- Confirm the identity and purity via NMR and MS. This compound is reported as an oil.[4]- If impurities are detected, re-purify using chromatography with a shallower gradient. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Solvent Selection: As determined by TLC analysis (see FAQ 4), prepare the optimized eluent (e.g., 2% Ethyl Acetate in Hexanes). Prepare a second, more polar solvent mixture (e.g., 20% Ethyl Acetate in Hexanes) to be used for flushing the column.
-
Column Packing: Select a column of appropriate size. A 70:1 ratio of silica gel to crude compound by weight is a good starting point for a moderately difficult separation.[19] Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling solvent like dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. This "dry loading" method generally provides better resolution than loading the sample as a concentrated liquid.[20] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system, applying gentle air pressure to maintain a steady flow rate (approx. 5 cm of solvent level decrease per minute).[19]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 15-20 mL). Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualization
Purification Workflow for Crude this compound
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a pure product.
Caption: Decision workflow for purification of this compound.
References
- Preparation of benzofuran derivatives.
- Synthesis and Crystal Structure of Benzofuran Derivative.
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- Regioselective Synthesis of Benzofuranones and Benzofurans.
- Chromatography: Solvent Systems For Flash Column. Department of Chemistry : University of Rochester.
- 1.
- Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide. Benchchem.
- Purification of Organic Compounds by Flash Column Chrom
- Flash Column Chrom
- 5-Ethyl-2-methyl-3-phenylsulfonyl-1-benzofuran.
- 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran.
- Successful flash chrom
- Synthesis of 5-Methyl-6-phenyl-benzofuran. PrepChem.com.
- Benzofuran synthesis. Organic Chemistry Portal.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran.
- Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.
- Nickel-Catalyzed Reductive Cyclization of 2-(2-Bromophenoxy)-2-phenylethylenes for the Synthesis of 3-Phenylbenzofurans. Thieme E-Journals.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.
- Preparation process of benzofuran.
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
- Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Technical Support Center: 2-Methyl-3-phenylbenzofuran Purific
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- 3-methyl-benzofuran-5-ol and its use in perfume compositions.
- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum.
- Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed.
- Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley r
- ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents.
- 5-methyl-3-phenyl-3H-2-benzofuran-1-one | C15H12O2. PubChem.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
- Regioselective Synthesis of Benzofuranones and Benzofurans.
- Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers. Benchchem.
- 5-Methylbenzofuran | C9H8O.
- High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
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improving the aqueous solubility of 5-Methyl-3-phenylbenzofuran for biological assays
Here is a technical support center for .
Technical Support Center: 5-Methyl-3-phenylbenzofuran
A Guide to Improving Aqueous Solubility for Biological Assays
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in biological assays. As a hydrophobic molecule, which is a common characteristic of many benzofuran derivatives, achieving and maintaining solubility in aqueous environments like cell culture media or assay buffers is a critical first step for obtaining reliable and reproducible data.[1][2]
This guide provides a series of frequently asked questions (FAQs) for quick reference, a detailed troubleshooting workflow to systematically address solubility issues, and step-by-step protocols for implementing key solubilization techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with poorly soluble compounds.
Question 1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
Answer: This is a classic solubility problem known as "crashing out." this compound is a lipophilic compound with poor water solubility.[1][2] While it readily dissolves in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this stock solution becomes highly supersaturated when diluted into an aqueous buffer. The compound cannot remain dissolved in the predominantly water-based environment and therefore precipitates out of the solution.[3]
Question 2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
Answer: High concentrations of DMSO can be toxic to cells and interfere with assay results.[4] For most cell lines, it is strongly recommended to keep the final concentration of DMSO at or below 0.5% (v/v).[5] Some robust cell lines might tolerate up to 1%, but this should be validated. Primary cells are often more sensitive.[2] It is imperative to run a "vehicle control" (media + DMSO at the final concentration, without your compound) to ensure the solvent itself is not affecting the biological outcome.[4]
Question 3: Are there alternatives to DMSO for making my initial stock solution?
Answer: Yes, other water-miscible organic solvents like ethanol, isopropanol, or N,N-dimethylformamide (DMF) can be used.[6][7] However, each has its own cellular toxicity profile that must be evaluated. For any chosen solvent, the principle of keeping the final concentration in the assay as low as possible (ideally <0.5%) remains the same.[4]
Question 4: What are the primary strategies for improving the aqueous solubility of a compound like this compound for in vitro assays?
Answer: When simple dilution of a DMSO stock is insufficient, several formulation strategies can be employed. The most common and effective approaches for in vitro applications are:
-
Co-solvency: Using a mixture of water and a miscible organic solvent to increase solubility.[8][9]
-
Cyclodextrin Encapsulation: Using cyclodextrins to form inclusion complexes that have a water-soluble exterior.[10][11][12]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer scale, which dramatically increases the surface area for dissolution.[13][14][15]
-
Lipid-Based Formulations: Dissolving the compound in lipids, oils, or surfactants, which can form micelles or emulsions in an aqueous medium.[16][17][18]
Part 2: Troubleshooting Workflow for Compound Precipitation
If you are observing precipitation, this workflow provides a logical sequence of steps to diagnose and solve the problem. Start at the top and follow the path that matches your experimental constraints.
Caption: A logical workflow for troubleshooting compound solubility issues.
Part 3: Detailed Technical Protocols & Data
This section provides a deeper dive into the formulation strategies outlined in the workflow.
Strategy Comparison
Choosing the right solubilization method depends on the specific requirements of your assay, the required compound concentration, and available resources.
| Strategy | Mechanism | Pros | Cons | Best For |
| Co-solvents | Reduces the polarity of the bulk solvent (water), decreasing interfacial tension.[8] | Simple, quick, and inexpensive to prepare.[9] | Limited capacity; potential for solvent toxicity/assay interference at higher concentrations.[4] | Initial screening at lower concentrations where minimal solvent is required. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a cavity, presenting a hydrophilic exterior to the water.[10][19] | High solubilization capacity; generally low cellular toxicity; can improve compound stability.[11][20] | Can be concentration-limiting; potential for the cyclodextrin itself to interact with cellular components (e.g., cholesterol). | High-concentration dose-response studies in cell-based assays. |
| Nanosuspensions | Increases the surface-area-to-volume ratio by reducing particle size, leading to a faster dissolution rate.[14] | High drug loading is possible; applicable to nearly all poorly soluble drugs.[15][21] | Requires specialized equipment (homogenizer, sonicator); potential for particle aggregation over time. | Applications requiring high drug concentrations; bridging in vitro and in vivo studies. |
| Lipid-Based Formulations | The drug is dissolved in a lipid/surfactant mixture that forms micelles or self-emulsifies in aqueous media.[22][23] | Can significantly increase apparent solubility; mimics in vivo absorption mechanisms.[16][18] | Formulations can be complex to develop; excipients may have their own biological effects. | Both in vitro and in vivo studies, especially for oral bioavailability. |
Protocol 1: Solubilization using Cyclodextrins
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[19] The goal is to form an inclusion complex where this compound (the "guest") sits inside the hydrophobic core of the HP-β-CD molecule (the "host").[10]
Materials:
-
This compound
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your final aqueous assay buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a Concentrated Drug Stock in DMSO: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 20-50 mM). This minimizes the volume of DMSO added later.
-
Prepare the Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer. A 10-20% (w/v) solution is a good starting point. Warm the solution slightly (to 37°C) to aid dissolution.
-
Form the Inclusion Complex:
-
Take the required volume of the HP-β-CD solution.
-
While vortexing the HP-β-CD solution, slowly add a small aliquot of the concentrated DMSO drug stock. The key is to add the drug to the cyclodextrin solution, not the other way around.
-
A typical starting molar ratio of drug:cyclodextrin is 1:10, but this may require optimization.
-
-
Incubate and Mix: Tightly cap the vial and mix for at least 1-2 hours at room temperature. For difficult compounds, this can be extended to overnight mixing. Brief sonication can also facilitate complexation.
-
Final Preparation: The resulting solution should be clear. If any precipitate remains, it indicates the solubility limit has been exceeded. The solution can be sterile-filtered through a 0.22 µm filter if needed for cell culture.
-
Assay Implementation: Use this final drug-cyclodextrin complex solution for your experiments. Crucially, your vehicle control must be the HP-β-CD solution containing the same final concentration of DMSO.
Protocol 2: Preparation of a Nanosuspension by Precipitation-Ultrasonication
This "bottom-up" method involves dissolving the drug in a solvent and then precipitating it in a controlled manner in an anti-solvent containing stabilizers.[24]
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., Acetone or Ethanol)
-
A stabilizer (e.g., Poloxamer 188 or Tween 80)
-
Purified water or your assay buffer
-
Probe sonicator or high-power ultrasonic bath
Procedure:
-
Prepare the Organic Phase: Dissolve this compound in a minimal amount of the organic solvent (e.g., 10 mg in 1 mL of acetone). This is the "solvent" phase.
-
Prepare the Aqueous Phase: Prepare a solution of the stabilizer in your aqueous buffer (e.g., 0.5% w/v Tween 80 in PBS). This is the "anti-solvent" phase.
-
Precipitation: Place the aqueous phase on a magnetic stirrer. Using a syringe, inject the organic phase rapidly but steadily into the stirring aqueous phase. A milky white suspension should form immediately. This is a crude nanosuspension.
-
Homogenization: Immediately transfer the crude suspension to a beaker placed in an ice bath (to prevent overheating) and sonicate using a probe sonicator. Apply high-energy pulses for a total of 10-20 minutes. This process breaks down the micro-particles into nano-sized particles.
-
Solvent Removal: Allow the organic solvent to evaporate by leaving the suspension in a fume hood with gentle stirring for several hours.
-
Characterization (Optional but Recommended): Ideally, the final particle size should be characterized using dynamic light scattering (DLS) to confirm that nanoparticles have been formed (typically <500 nm).
-
Assay Implementation: Use the resulting nanosuspension for your assays. The vehicle control must be a nanosuspension prepared in the exact same way but without the drug (i.e., containing only buffer and stabilizer).
Part 4: Advanced Considerations: Assay Interference
It is critical to recognize that the agents used to improve solubility can sometimes interfere with the biological assay itself.
-
Co-solvents: As mentioned, DMSO can induce cellular stress, differentiation, or other off-target effects.[4]
-
Cyclodextrins: Beta-cyclodextrins are known to extract cholesterol from cell membranes, which can disrupt lipid rafts and affect signaling pathways. Using the lowest effective concentration and the proper vehicle control is essential.
-
Surfactants (in Nanosuspensions/Lipid Formulations): Surfactants like Tween 80 or Poloxamers can permeabilize cell membranes at higher concentrations and may have their own biological activities.
Always validate that your chosen solubilization vehicle does not impact your assay's endpoint. This is achieved by running parallel experiments with the vehicle-only control and comparing it against an untreated control (cells in media only).
By systematically applying the troubleshooting workflow and protocols in this guide, researchers can overcome the solubility challenges of this compound, leading to more accurate and reliable data in biological assays.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (n.d.).
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- WuXi AppTec DMPK. (2024, March 15).
- Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. PubMed Central.
- MDPI. (n.d.).
- Frontiers. (n.d.).
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Asian Journal of Pharmaceutics. (2024, September 9). Enhancing Medication Solubility Using Nanosuspension: A Method.
- American Pharmaceutical Review. (2012, March 30).
- University of Copenhagen Research Portal. (n.d.).
- Taylor & Francis Online. (2022, December 24).
- Semantic Scholar. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- Nanosuspension-an effective approach for solubility enhancement. (2024, August 21).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
- Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
- Pop, C.-A., Fizeșan, I., Vlase, L., & Gheldiu, A.-M. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- The use of cosolvent pKa assays for poorly soluble compounds. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 323.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Summary for CID 9223.
- World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY.
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Benzofuran (C8H6O) properties. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell-Based Assays with Indole Compounds.
- BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans.
- PubMed Central. (n.d.).
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- International Journal of Scientific Development and Research. (2023, May).
- BenchChem. (2025). Overcoming solubility issues of 6-Methyl-2,3-diphenyl-1-benzofuran in biological assays.
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identifying and minimizing side products in 5-Methyl-3-phenylbenzofuran synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-phenylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important benzofuran derivative. Our goal is to empower you with the knowledge to identify and minimize the formation of side products, thereby improving yield, purity, and overall success of your experiments.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. The successful synthesis of this target molecule with high purity is crucial for subsequent applications. This document outlines the most common synthetic routes and provides detailed troubleshooting for the challenges that may arise, with a particular focus on the identification and mitigation of side products.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Formation of an Unexpected Isomer in Acid-Catalyzed Cyclization
Question: During the acid-catalyzed cyclization of 1-(4-methylphenoxy)-2-phenylethanone to synthesize this compound, I am observing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of my desired product?
Answer:
This is a classic regioselectivity challenge in electrophilic aromatic substitution reactions on substituted phenols. The primary side product in this case is likely 7-Methyl-3-phenylbenzofuran .
Causality: The cyclization proceeds via an intramolecular Friedel-Crafts-type reaction where the electrophilic center attacks the electron-rich aromatic ring of the p-cresol moiety. The methyl group is an ortho-, para-directing activator. Since the para position is blocked, cyclization can occur at either of the two ortho positions relative to the oxygen atom.
-
Attack at C6 (desired): Leads to the formation of this compound.
-
Attack at C2 (undesired): Leads to the formation of 7-Methyl-3-phenylbenzofuran.
The electronic and steric environment dictates the ratio of these two products. While cyclization at the less sterically hindered C6 position is generally favored, the electronic activation at both ortho positions can lead to a mixture of regioisomers.[1][2]
Mitigation Strategies:
| Strategy | Mechanism of Action | Key Parameters to Control |
| Choice of Acid Catalyst | The nature of the acid can influence the transition state energies for the two competing cyclization pathways. | Experiment with milder Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., Amberlyst 15, p-TsOH) instead of strong dehydrating agents like polyphosphoric acid (PPA) or sulfuric acid. |
| Reaction Temperature | Lowering the temperature can increase the selectivity of the reaction by favoring the pathway with the lower activation energy, which is often the formation of the thermodynamically more stable product. | Start the reaction at a lower temperature (e.g., 0-25 °C) and slowly increase it while monitoring the product ratio by TLC or GC-MS. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states. | Screen different solvents, such as dichloromethane, 1,2-dichloroethane, or toluene, to find the optimal balance for regioselectivity. |
Visualizing the Competing Pathways:
Caption: Competing cyclization pathways in acid-catalyzed synthesis.
Issue 2: Low Yield and Catalyst Deactivation in Nickel-Catalyzed Synthesis
Question: I am attempting the nickel-catalyzed intramolecular nucleophilic addition to form this compound, but I am experiencing low yields and the reaction seems to stall. What could be the issue?
Answer:
Low yields in nickel-catalyzed cross-coupling reactions can often be attributed to catalyst deactivation, impure reagents, or suboptimal reaction conditions.
Causality:
-
Catalyst Deactivation: The active Ni(0) species is sensitive to oxidation by air and can be poisoned by impurities in the starting materials or solvent. Water can also interfere with the catalytic cycle.
-
Ligand Dissociation: The ligand (e.g., 1,10-phenanthroline) is crucial for stabilizing the nickel catalyst and promoting the desired reaction. At high temperatures, ligand dissociation can occur, leading to catalyst decomposition.
-
Reductant Inefficiency: Zinc powder is used to reduce the nickel precursor to the active Ni(0) state. If the zinc is oxidized or passivated, the catalyst will not be generated efficiently.
Troubleshooting & Optimization:
| Parameter | Recommended Action | Rationale |
| Atmosphere | Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques. | To prevent oxidation of the sensitive Ni(0) catalyst.[3] |
| Solvent & Reagents | Use anhydrous and degassed solvents. Ensure all reagents are pure and dry. | Oxygen and water can poison the catalyst and lead to side reactions. |
| Zinc Activation | Activate the zinc powder prior to use by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. | To remove the passivating oxide layer and ensure efficient reduction of the nickel precursor. |
| Temperature Control | Maintain the reaction temperature at the optimal level (e.g., 110 °C). Avoid excessive heating. | To balance the reaction rate with catalyst stability. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | Prolonged reaction times at high temperatures can lead to catalyst decomposition and byproduct formation. |
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting workflow for nickel-catalyzed synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: Besides the regioisomer 7-Methyl-3-phenylbenzofuran in acid-catalyzed reactions, other potential side products include:
-
Unreacted Starting Materials: Incomplete conversion can leave residual 1-(4-methylphenoxy)-2-phenylethanone (in the acid-catalyzed route) or the corresponding aryl halide and ketone precursor (in the nickel-catalyzed route).
-
Decomposition Products: At high temperatures, especially with strong acids, charring and formation of polymeric materials can occur.
-
Oxidized Byproducts: If the reaction is not performed under an inert atmosphere, oxidation of the starting materials or product can occur.
Q2: How can I effectively purify this compound from the reaction mixture?
A2: Purification is typically achieved through flash column chromatography on silica gel.[3]
-
Eluent System: A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate, is generally effective.
-
Monitoring: Monitor the separation using thin-layer chromatography (TLC) and visualize the spots under UV light.
-
Isomer Separation: The separation of this compound from its 7-methyl isomer can be challenging due to their similar polarities. A long column and a very shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexane) may be required.
Q3: Can I use a palladium catalyst instead of nickel for the intramolecular cyclization?
A3: Yes, palladium-catalyzed intramolecular reactions are also a viable route for the synthesis of benzofurans.[4][5][6] The choice between nickel and palladium often depends on the specific substrate, cost considerations, and desired reaction conditions. Palladium catalysts may offer different reactivity and selectivity profiles.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Synthesis of this compound[3]
This protocol describes the intramolecular nucleophilic addition for the synthesis of this compound.
Materials:
-
Starting material (e.g., 2-(2-bromo-4-methylbenzoyl)benzene) (0.2 mmol)
-
Ni(OTf)₂ (5 mol%)
-
Zinc powder (2 equiv)
-
1,10-Phenanthroline (10 mol%)
-
Acetonitrile (MeCN) (2 mL)
-
Nitrogen or Argon gas
-
Schlenk tube and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stirring bar, add the starting material (0.2 mmol), Ni(OTf)₂ (5 mol%), zinc powder (2 equiv), and 1,10-phenanthroline (10 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add acetonitrile (2 mL) to the tube under the inert atmosphere.
-
Stir the reaction mixture at 110 °C for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid residues.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane) to afford the pure this compound.
Protocol 2: Acid-Catalyzed Synthesis of this compound
This protocol provides a general method for the acid-catalyzed cyclization of an α-phenoxy ketone.
Materials:
-
1-(4-methylphenoxy)-2-phenylethanone (1.0 equiv)
-
Acid catalyst (e.g., polyphosphoric acid, Amberlyst 15, or Eaton's reagent)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 1-(4-methylphenoxy)-2-phenylethanone in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the acid catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired this compound from any regioisomeric byproduct.
References
-
A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. ResearchGate. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]
-
Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aryl Ketones for the Synthesis of Benzofuran Derivatives. Thieme E-Journals. Available at: [Link]
-
Synthesis of 5-Methyl-6-phenyl-benzofuran. PrepChem.com. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. ResearchGate. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Novel Benzofuran Derivatives
A Guide for the Research Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are investigating the therapeutic potential of novel benzofuran derivatives, such as 5-Methyl-3-phenylbenzofuran, and are encountering challenges with cellular resistance.
As a Senior Application Scientist, I understand that working with novel compounds can present unique obstacles. While specific data on this compound may be limited due to its novelty, we can leverage our extensive knowledge of the broader class of benzofuran derivatives, many of which are known to exhibit potent anticancer properties, to troubleshoot and overcome resistance. This guide provides a framework for identifying resistance mechanisms and developing effective strategies to counteract them, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial observations when encountering resistance.
Question 1: My cell line, which was initially sensitive to my benzofuran compound, is now showing reduced responsiveness (IC50 has increased). What is the most common cause?
Answer: The most frequent cause of acquired resistance is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). These membrane proteins function as efflux pumps, actively removing the compound from the cell before it can reach its target, thereby lowering its intracellular concentration and efficacy.
Question 2: How can I quickly test if efflux pumps are responsible for the observed resistance in my cell line?
Answer: A straightforward method is to perform a co-treatment experiment. Dose your resistant cells with your benzofuran compound in the presence and absence of a known ABC transporter inhibitor, such as Verapamil (for P-gp) or Ko143 (for BCRP). A significant decrease in the IC50 value in the presence of the inhibitor strongly suggests the involvement of efflux pumps.
Question 3: I don't see a change with efflux pump inhibitors. What are other potential mechanisms of resistance?
Answer: If efflux pumps are not the cause, resistance may stem from several other mechanisms:
-
Target Modification: Alterations in the drug's molecular target, such as mutations or changes in expression level, can reduce binding affinity.
-
Activation of Pro-Survival Signaling Pathways: Cells may upregulate compensatory signaling pathways, like the PI3K/Akt or MAPK/ERK pathways, to bypass the drug's cytotoxic effects.
-
Altered Drug Metabolism: Cells might increase the metabolic inactivation of your compound.
-
Evasion of Apoptosis: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells resistant to programmed cell death.
Question 4: My compound seems to lose effectiveness over time in my long-term culture. What could be happening?
Answer: This phenomenon, known as acquired resistance, is a classic example of selective pressure. A small subpopulation of cells with inherent resistance mechanisms may survive the initial treatment and proliferate, eventually dominating the culture. It is crucial to use early-passage cells for key experiments and to regularly perform cell line authentication to ensure the consistency of your model.
Part 2: In-Depth Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows to diagnose and address complex resistance mechanisms.
Guide 1: Investigating and Confirming the Resistance Mechanism
A systematic approach is essential to pinpoint the specific cause of resistance. This workflow outlines the logical progression from a general observation of resistance to the identification of a specific molecular mechanism.
Workflow for Diagnosing Drug Resistance
Caption: A logical workflow for diagnosing the cause of resistance.
This protocol is used to determine if pro-survival pathways are hyper-activated in your resistant cell line.
Objective: To compare the phosphorylation status of key signaling proteins (e.g., Akt, ERK) between sensitive and resistant cells.
Materials:
-
Sensitive and resistant cell lysates
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Protein Quantification: Determine the protein concentration of both sensitive and resistant cell lysates using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Compare the ratio of phosphorylated protein to total protein in resistant versus sensitive cells. A significant increase in this ratio in resistant cells indicates pathway activation.
Guide 2: Strategies to Overcome Resistance
Once a mechanism is identified, you can employ targeted strategies to resensitize your cells.
If resistance is due to the activation of a pro-survival pathway, a combination of your benzofuran compound with an inhibitor of that pathway can be highly effective.
Example Scenarios for Combination Therapy
| Observed Resistance Mechanism | Recommended Combination Agent | Rationale |
| Increased p-Akt levels | PI3K inhibitor (e.g., Wortmannin) | Blocks the upstream activation of Akt, preventing the pro-survival signal. |
| Upregulation of Bcl-2 | Bcl-2 inhibitor (e.g., Venetoclax) | Directly inhibits the anti-apoptotic protein, restoring the cell's ability to undergo apoptosis. |
| Increased p-ERK levels | MEK inhibitor (e.g., Trametinib) | Inhibits the MAPK/ERK pathway, a common route for cells to evade drug-induced stress. |
If you have identified a mutation in the target protein, you may need to consider structurally related benzofuran analogs that can bind to the mutated target or explore compounds that act on a different target altogether.
Signaling Pathway: PI3K/Akt Pro-Survival
optimizing reaction conditions for the demethylation of 5-Methyl-3-phenylbenzofuran
Welcome to the technical support center for optimizing the demethylation of 5-Methyl-3-phenylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to overcome common challenges in this chemical transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the demethylation of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've completed the reaction and work-up, but analysis (TLC, GC-MS, NMR) shows a low yield of the desired 5-Hydroxy-3-phenylbenzofuran or no product at all.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Suggested Solutions & Protocol Adjustments |
| Incomplete Reaction | The demethylation of aryl methyl ethers, particularly with reagents like boron tribromide (BBr₃), requires sufficient time and appropriate temperatures to proceed to completion. The reaction involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack.[1][2] Low temperatures or insufficient reaction time can lead to the recovery of starting material. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material.[3][4] 2. Extend Reaction Time: If starting material persists, consider extending the reaction time. Reactions with BBr₃ are often run overnight.[5] 3. Optimize Temperature: While BBr₃ reactions are typically initiated at low temperatures (-78 °C to 0 °C) to control the initial exothermic reaction, they often require warming to room temperature or even gentle heating to drive the reaction to completion.[2][6] A gradual increase in temperature can be beneficial.[2] |
| Reagent Inactivity | Boron tribromide is highly reactive and susceptible to deactivation by moisture.[7][8] If the reagent has been improperly stored or handled, its efficacy will be compromised, leading to a failed reaction. | 1. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of BBr₃ or a recently prepared solution. 2. Proper Handling: Handle BBr₃ under an inert atmosphere (e.g., nitrogen or argon) using dry syringes and glassware.[9] 3. Verify Reagent Activity: If you suspect your BBr₃ is inactive, you can test it on a simple, reliable substrate like anisole before committing to your valuable benzofuran derivative. |
| Sub-optimal Stoichiometry | While theoretical calculations suggest that one equivalent of BBr₃ can demethylate up to three equivalents of an aryl methyl ether[10][11], in practice, an excess of the reagent is often required to ensure complete conversion, especially if there are other Lewis basic sites in the molecule. | 1. Increase BBr₃ Equivalents: Empirically determine the optimal stoichiometry. Start with 1.5-2.0 equivalents of BBr₃ per methoxy group and increase if necessary. Some procedures use a four-fold excess.[12] |
| Issues During Work-up | The work-up procedure is critical for isolating the product. Premature quenching, improper pH adjustment, or the formation of emulsions can lead to significant product loss.[3][13] | 1. Careful Quenching: Quench the reaction slowly at low temperatures (e.g., 0 °C) by adding methanol or ice-water.[3] 2. pH Adjustment: Ensure the aqueous layer is at the correct pH to either precipitate your product or allow for efficient extraction into an organic solvent. Phenols are acidic and will be deprotonated and soluble in basic aqueous solutions. Acidifying the aqueous layer will protonate the phenol, making it more soluble in organic solvents. 3. Break Emulsions: If an emulsion or agglomerate forms between the aqueous and organic layers, adding brine (a saturated aqueous solution of NaCl) can help to break it.[3] |
Problem 2: Formation of Unidentified Byproducts
Your reaction yields a complex mixture of products, with significant spots on the TLC plate other than your starting material and desired product.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Suggested Solutions & Protocol Adjustments |
| Side Reactions with the Benzofuran Core | The benzofuran ring system can be susceptible to electrophilic attack or other side reactions under strongly acidic conditions generated during the reaction or work-up.[14][15] | 1. Milder Demethylating Agents: Consider alternative, milder demethylating agents if BBr₃ proves too harsh. Options include aluminum chloride (AlCl₃) with a thiol[16], or iodocyclohexane in DMF.[16][17] 2. Control Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions. |
| Bromination of the Aromatic Ring | Although less common with BBr₃ compared to HBr, ring bromination can occur, especially if the reaction is run at elevated temperatures for extended periods. | 1. Optimize Reaction Time and Temperature: Use TLC or GC-MS to determine the point of maximum product formation and avoid unnecessarily long reaction times or high temperatures. |
| Byproducts from Reagent Decomposition | Impurities in the BBr₃ or its decomposition products can potentially react with your substrate or product. | 1. Use High-Purity Reagents: Ensure you are using a high-quality grade of BBr₃ and anhydrous solvents. |
Frequently Asked Questions (FAQs)
Reaction Conditions & Reagents
Q1: What is the recommended demethylating agent for this compound?
Boron tribromide (BBr₃) is a highly effective and commonly used reagent for the demethylation of aryl methyl ethers and is a strong first choice for this substrate.[1][6] It is known for its high reactivity, which often allows for reactions to be conducted at or below room temperature.[6]
Q2: What is the mechanism of demethylation with BBr₃?
The demethylation with BBr₃ proceeds through the formation of a Lewis acid-base adduct between the boron center and the ether oxygen.[1] This is followed by a nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-like fashion, leading to the cleavage of the carbon-oxygen bond.[18][19] The resulting aryloxy-dibromoborane is then hydrolyzed during the aqueous work-up to yield the final phenolic product.[1]
Q3: Are there viable alternatives to BBr₃ for this demethylation?
Yes, several other reagents can be used for the demethylation of aryl methyl ethers, each with its own advantages and disadvantages. Some common alternatives include:
-
Hydrobromic Acid (HBr): A classic Brønsted acid approach, often requiring high temperatures.[2]
-
Aluminum Chloride (AlCl₃) in combination with a nucleophile: For example, with ethanethiol.[16]
-
Thiolates: Sodium thiolates, such as sodium ethanethiolate, can be effective but often require high-boiling solvents and can have issues with odor.[20][21] Odorless long-chain thiols have been developed as an alternative.[20][21]
-
Iodocyclohexane in DMF: This system generates HI in situ under milder conditions.[16][17]
Q4: What are the optimal solvent and temperature conditions?
For BBr₃ demethylations, dichloromethane (DCM) is the most commonly used solvent due to its inertness and ability to dissolve both the substrate and the reagent.[5] The reaction is typically initiated at a low temperature, such as -78 °C or 0 °C, to control the initial exotherm.[2] The reaction mixture is then often allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.[12]
Experimental Procedure & Work-up
Q5: How should I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside your starting material on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot (phenols are generally more polar than their corresponding methyl ethers) indicates the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[4]
Q6: What is the best way to quench a BBr₃ reaction?
BBr₃ reacts violently with water and other protic solvents.[7][8] Therefore, the reaction should be quenched carefully at a low temperature (0 °C). The slow, dropwise addition of methanol is a common method. The methanol reacts with the excess BBr₃ to form trimethyl borate, which can be removed under reduced pressure.[22] Alternatively, the reaction mixture can be slowly added to ice-water or a saturated aqueous solution of sodium bicarbonate.[3][23]
Q7: I'm having trouble with the work-up; my product seems to be stuck between the organic and aqueous layers. What can I do?
This is a common issue, often due to the formation of an emulsion or the precipitation of your product as a salt. Here are a few troubleshooting steps:
-
Add Brine: Adding a saturated aqueous solution of NaCl can help to break up emulsions and increase the ionic strength of the aqueous layer, which can "salt out" your organic product, pushing it into the organic layer.[3]
-
Adjust pH: The solubility of your phenolic product is highly pH-dependent. At high pH, it will be deprotonated to the phenoxide and will be soluble in the aqueous layer. At low pH, it will be protonated and more soluble in the organic layer. You may need to adjust the pH of the aqueous layer with acid (e.g., HCl) to ensure your product is in its neutral form for extraction.
-
Filter: If a solid has precipitated, you may need to filter the entire biphasic mixture to collect it. The solid can then be washed and dried.
Safety Precautions
Q8: What are the primary safety concerns when working with BBr₃?
Boron tribromide is a highly corrosive, toxic, and water-reactive substance.[24][25] It is crucial to take the following safety precautions:
-
Work in a Fume Hood: Always handle BBr₃ in a well-ventilated chemical fume hood.[24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is recommended, and double-gloving is a good practice), safety goggles or a face shield, and a flame-resistant lab coat.[24][25]
-
Inert Atmosphere: Use anhydrous techniques and handle BBr₃ under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[9]
-
Quenching and Waste Disposal: Quench all glassware and dispose of BBr₃-contaminated waste properly as hazardous waste.[7] Never add water directly to a container of BBr₃.[25]
Experimental Protocols
Protocol 1: Demethylation of this compound with BBr₃
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and other standard glassware (all oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BBr₃ (1.5 - 2.0 eq, as a 1.0 M solution in DCM) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol.
-
Remove the solvent and volatile boron species under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.
-
If the product remains in the aqueous layer, acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Monitoring by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 9:1 Hexanes:Ethyl Acetate - this may need to be optimized)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare a TLC plate by drawing a light pencil line about 1 cm from the bottom.
-
Using a capillary spotter, apply a small spot of your starting material solution (a co-spot) and a spot of the reaction mixture on the starting line.
-
Place the TLC plate in a developing chamber containing the eluent.
-
Allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the reaction is progressing.
Visualizations
Demethylation Workflow
Caption: Experimental workflow for BBr₃-mediated demethylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Sousa, S. F., & Silva, P. J. (2013). BBr₃-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(24), 5295-5299. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]
-
Purdue University. (n.d.). Boron Tribromide Standard Operating Procedure. Retrieved from [Link]
-
Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]
-
Amherst College. (2022). Standard Operating Procedures (SOP) for Working with Boron Tribromide. Retrieved from [Link]
-
Loba Chemie. (2019). Safety Data Sheet: Boron Tribromide 99% Extra Pure. Retrieved from [Link]
-
Zhu, Q., Teng, B., Chen, Y., & Yao, C. (2022). A concise and efficient total synthetic route of active stilbene dimer (±)- ε -viniferin. ResearchGate. [Link]
-
ResearchGate. (2018). Dimethylation with BBr3? [Forum discussion]. Retrieved from [Link]
-
The Brückner Research Group. (n.d.). Standard Operating Procedure for Boron Tribromide (BBr₃). Retrieved from [Link]
-
Van den Bosch, S., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
-
ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. Retrieved from [Link]
-
Lisitsyna, A. V., et al. (2022). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences. [Link]
-
Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research. [Link]
-
Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. Retrieved from [Link]
-
PubMed. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. Retrieved from [Link]
-
Reddit. (n.d.). r/Chempros: BBr3 deprotection byproducts. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Reddit. (n.d.). r/Chempros: Demethylation reaction help! Retrieved from [Link]
-
National Institutes of Health. (2014). DNA Methylation Analysis: Choosing the Right Method. Retrieved from [Link]
-
National Institutes of Health. (2021). Current Advances in DNA Methylation Analysis Methods. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2000). Analytical Methods. Retrieved from [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
-
National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]
Sources
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 7. amherst.edu [amherst.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sci-hub.box [sci-hub.box]
- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar [semanticscholar.org]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. reddit.com [reddit.com]
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- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
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- 18. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
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- 20. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]
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- 23. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 24. purdue.edu [purdue.edu]
- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Enhancing the Stability of 5-Methyl-3-phenylbenzofuran in Solution
Welcome to the dedicated technical support center for 5-Methyl-3-phenylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your compound in solution.
Introduction: Understanding the Stability of this compound
This compound belongs to the benzofuran class of heterocyclic compounds, a scaffold present in many biologically active molecules. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can be initiated by several factors, including light, oxygen, temperature, and pH, leading to the formation of impurities that can compromise bioactivity and introduce experimental artifacts.
The structure of this compound, with its fused furan and benzene rings, and the presence of a methyl and a phenyl substituent, dictates its chemical reactivity and, consequently, its stability. The furan ring, in particular, can be susceptible to oxidative and electrophilic attack. The electron-donating methyl group at the 5-position may influence the electron density of the benzofuran ring system, potentially affecting its susceptibility to oxidation. The phenyl group at the 3-position can also play a role in the molecule's electronic properties and may be a site for radical interactions.
This guide will walk you through the common stability issues, provide troubleshooting advice in a question-and-answer format, and offer detailed experimental protocols for assessing and enhancing the stability of your this compound solutions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter with the stability of this compound in solution.
Q1: I've observed a decrease in the concentration of my this compound stock solution over a short period, even when stored at low temperatures. What could be the cause?
A1: A decrease in concentration, even under refrigeration, suggests potential degradation. Several factors could be at play:
-
Oxidation: The benzofuran ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen in your solvent. The furan moiety is known to undergo oxidative ring-opening. This process can be accelerated by trace metal ion contaminants in your solvent, which can catalyze the formation of reactive oxygen species.
-
Photodegradation: Exposure to ambient laboratory light, even for brief periods during sample preparation, can initiate photochemical reactions. Benzofuran derivatives can absorb UV light, leading to the formation of reactive excited states that can then undergo degradation.
-
Solvent Reactivity: While common laboratory solvents are generally inert, some may contain impurities (e.g., peroxides in aged ethers like THF or dioxane) that can react with your compound. Additionally, the polarity of the solvent can influence the rate of degradation reactions.
Troubleshooting Steps:
-
Solvent Purity: Always use high-purity, freshly opened solvents. If using solvents prone to peroxide formation, test for their presence before use.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. This can be achieved by sparging the solvent with the inert gas before dissolving the compound and storing the solution in vials with a headspace filled with the inert gas.
-
Light Protection: Protect your solutions from light at all times by using amber-colored vials or by wrapping your containers in aluminum foil. Conduct all manipulations in a dimly lit environment or under a fume hood with the sash lowered.
Q2: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing my compound after it has been in a buffered aqueous solution for a few hours. Could this be due to pH-related degradation?
A2: Yes, the appearance of new peaks is a strong indicator of degradation, and pH can be a critical factor. The stability of the benzofuran ring can be influenced by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: While the ether linkage in the furan ring is generally stable, extreme acidic conditions could potentially lead to ring-opening, although this is less common for benzofurans compared to simple furans.
-
Base-Catalyzed Reactions: In strongly basic solutions, deprotonation of certain positions on the molecule could make it more susceptible to oxidation or other reactions.
Troubleshooting Steps:
-
Conduct a pH-Stability Profile: Perform a preliminary experiment where you incubate your compound in a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Analyze the samples by HPLC at different time points (e.g., 0, 2, 6, 24 hours) to determine the pH range of optimal stability.
-
Buffer Selection: Choose a buffer system that maintains the pH within the determined stable range for your experiments. Be aware that some buffer components can catalyze degradation. For example, phosphate buffers can sometimes participate in reactions. It is advisable to test different buffer systems if instability persists.
Q3: I suspect my compound is degrading, but I'm not sure what the degradation products are. How can I identify them?
A3: Identifying degradation products is crucial for understanding the degradation pathway and for developing a stability-indicating analytical method. A forced degradation study is the standard approach for this.
Forced Degradation Strategy:
Forced degradation involves subjecting your compound to harsh conditions to intentionally induce degradation. This allows you to generate the potential degradation products in a shorter timeframe. The common stress conditions are:
-
Acidic and Basic Hydrolysis: Treat the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).
-
Photochemical Stress: Expose a solution of the compound to UV and visible light.
After exposing the compound to these stress conditions, the samples are analyzed by a technique that can separate the parent compound from the degradation products, typically HPLC coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products, which is the first step in their structural elucidation.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for storing this compound?
A: For long-term storage, it is best to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, a non-protic, aprotic solvent such as anhydrous DMSO or DMF is often a good choice. However, it is crucial to use high-purity solvents and to minimize the water content. For working solutions, the choice of solvent will be dictated by the experimental requirements. If aqueous buffers are necessary, prepare them fresh and use them as quickly as possible, based on your pH-stability data.
Q: Should I add an antioxidant to my solutions?
A: If you suspect oxidative degradation is a major issue, adding an antioxidant can be beneficial. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[1] The choice of antioxidant will depend on its solubility and compatibility with your experimental system. It is advisable to test a small number of antioxidants at a low concentration (e.g., 0.01-0.1%) to assess their effectiveness and to ensure they do not interfere with your assay.
Q: How can I confirm that my analytical method is "stability-indicating"?
A: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products. To validate your HPLC method as stability-indicating, you need to perform a forced degradation study. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the parent compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can be used to confirm that the parent peak is free from any co-eluting impurities.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% (w/v) Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA or UV detector and preferably a mass spectrometer (LC-MS)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation (Solution): Keep 1 mL of the stock solution in a sealed vial at 80°C.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in a vial at 80°C.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette or a clear glass vial to light in a photostability chamber.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
-
-
Sampling and Analysis:
-
Take aliquots from each stressed sample at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before HPLC analysis.
-
For the solid thermal stress sample, dissolve a small amount in ACN before analysis.
-
Analyze all samples by a suitable HPLC method. A good starting point is a gradient method with a C18 column, using mobile phases of water and ACN with 0.1% formic acid.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify new peaks, which are potential degradation products.
-
If using LC-MS, determine the m/z of the degradation products.
-
Assess the peak purity of the parent compound in the stressed samples.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the steps to develop an HPLC method that can separate this compound from its degradation products.
Procedure:
-
Initial Method Scouting:
-
Use the samples from the forced degradation study that show significant degradation.
-
Start with a generic gradient C18 HPLC method. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow rate: 1 mL/min
-
Detection: UV at a wavelength where the compound and potential degradants absorb (e.g., 254 nm or a wavelength maximum determined by UV scan).
-
-
-
Method Optimization:
-
If co-elution of the parent compound and degradation products is observed, optimize the separation by modifying:
-
Gradient slope: Make the gradient shallower to improve resolution.
-
Mobile phase pH: If the compound or degradants have ionizable groups, changing the pH can significantly alter their retention times.
-
Organic modifier: Try methanol instead of ACN, or a ternary mixture.
-
Column chemistry: If resolution is still poor, try a different column stationary phase (e.g., phenyl-hexyl, cyano).
-
Temperature: Adjusting the column temperature can also affect selectivity.
-
-
-
Method Validation (Specificity):
-
Once a suitable method is developed, demonstrate its specificity by analyzing a mixture of the parent compound and the stressed samples.
-
Ensure that all degradation product peaks are baseline resolved from the parent peak.
-
Perform peak purity analysis on the parent peak in the presence of its degradants.
-
Data Presentation
Table 1: Example of a pH-Stability Profile for this compound
| pH | Time (hours) | % Remaining of Initial Concentration |
| 2.0 | 0 | 100 |
| 6 | 98.5 | |
| 24 | 95.2 | |
| 4.0 | 0 | 100 |
| 6 | 99.8 | |
| 24 | 99.5 | |
| 7.0 | 0 | 100 |
| 6 | 99.6 | |
| 24 | 99.1 | |
| 9.0 | 0 | 100 |
| 6 | 97.1 | |
| 24 | 92.8 | |
| 12.0 | 0 | 100 |
| 6 | 85.3 | |
| 24 | 65.7 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing and enhancing compound stability.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
-
How to approach a forced degradation study. (2011). SGS. Retrieved from [Link]
-
Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). CordenPharma. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved from [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022). PCCA. Retrieved from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Stability indicating HPLC method development - a review. (2025). ResearchGate. Retrieved from [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021). PLOS ONE. Retrieved from [Link]
-
Development of Stability-Indicating HPLC Methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Functional Group Manoeuvring for Tuning Stability and Reactivity: Synthesis of Cicerfuran, Moracins (D, E, M) and Chromene-Fused Benzofuran-Based Natural Products. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Aromatic interactions with heterocycles in water. (2023). Chemical Science. Retrieved from [Link]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1992). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Drug Antioxidant Effects: A Basis for Drug Selection? (n.d.). Drugs. Retrieved from [Link]
-
Protecting groups. (n.d.). Retrieved from [Link]
-
Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues. (2006). The Journal of Organic Chemistry. Retrieved from [Link]
-
How can I know from the structure of the compound if there will be degradation while studying the solubility of it? (2013). ResearchGate. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Retrieved from [Link]
-
Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. (2018). Molecules. Retrieved from [Link]
-
Reactivity of Benzofuran Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research. Retrieved from [Link]
-
Aromatic Heterocyclic Chemistry. (n.d.). Retrieved from [Link]
-
Handbook of Heterocyclic Chemistry. (n.d.). Elsevier. Retrieved from [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. Retrieved from [Link]
-
Chemical vs. Physical Stability of Formulations. (n.d.). Microtrac. Retrieved from [Link]
-
Stability and Solubility Studies. (n.d.). Crystal Pharmatech. Retrieved from [Link]
Sources
Technical Support Center: 5-Methyl-3-phenylbenzofuran Crystallization
This guide provides in-depth troubleshooting for the crystallization of 5-Methyl-3-phenylbenzofuran, addressing common challenges encountered by researchers in synthetic and medicinal chemistry. Our approach is grounded in first principles of physical organic chemistry to not only solve immediate experimental hurdles but also to empower scientists with a robust framework for future crystallization challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound to "oil out"?
A: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[1] Because this compound is a relatively non-polar, aromatic molecule, it may have a lower melting point than the boiling point of some crystallization solvents, leading to it coming out of solution as a liquid instead of a solid.
Q2: I'm not getting any crystals, even after extended cooling. What's the first thing I should check?
A: The most likely cause is that your solution is not sufficiently supersaturated. This usually means you have used too much solvent.[1] The second most common reason is that the nucleation process is inhibited. Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal growth.[1]
Q3: Which solvent systems are a good starting point for this compound?
A: Based on literature for structurally similar benzofuran derivatives, good starting points include single solvents like ethanol or mixed solvent systems.[2] Commonly successful pairs for related compounds are aqueous methanol, methanol-acetone mixtures, and petroleum ether-ethyl acetate.[3][4] The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5]
Q4: My crystallization was too fast and I got a fine powder. Why is this bad?
A: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, which defeats the purpose of recrystallization as a purification technique.[1] An ideal crystallization process involves slow crystal growth over a period of 20 minutes or more, allowing for the selective incorporation of the desired molecule into the crystal lattice.[1]
In-Depth Troubleshooting Guides
Issue 1: The Compound "Oils Out" During Cooling
You Observe: Instead of solid crystals, a liquid layer or small oily droplets form as the solution cools.
Causality: This phenomenon, known as "oiling out," happens when the solute's melting point is lower than the temperature of the solution at the point of supersaturation.[1] Impurities tend to be more soluble in this liquid phase than in the solvent, leading to poor purification. Aromatic compounds can be particularly prone to this behavior.[6]
Troubleshooting Protocol:
-
Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil into the solvent.
-
Add More 'Good' Solvent: Add a small amount (1-5% of the total volume) of the solvent in which your compound is more soluble. This increases the total solvent volume, meaning the solution will need to cool to a lower temperature before becoming supersaturated, hopefully bypassing the temperature window where oiling out occurs.[1]
-
Lower the Saturation Temperature: For mixed solvent systems, you can add a small amount of the "good" solvent (the one it dissolves in well) to the hot solution. This ensures saturation is reached at a lower temperature.
-
Change Solvents: If the problem persists, the chosen solvent system is likely unsuitable. Consider a solvent with a lower boiling point. For example, if you are using toluene, consider trying a hexane/ethyl acetate mixture.
-
Promote Nucleation: Try scratching the flask or adding a seed crystal before the solution cools to the oiling out temperature. This can sometimes encourage direct crystallization.
Issue 2: No Crystals Form Upon Cooling
You Observe: The solution remains clear and homogenous, even after cooling in an ice bath for an extended period.
Causality: Crystal formation requires two stages: nucleation (the initial formation of a small crystal seed) and growth. A lack of crystals indicates either that the solution is not supersaturated or that the energy barrier for nucleation has not been overcome.[7]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner surface of the flask just below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[1]
-
Seeding: If you have a small amount of pure solid, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[8]
-
-
Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.
-
Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood.
-
Allow the solution to cool again slowly. Repeat until crystals form upon cooling.[1]
-
-
Utilize an Anti-Solvent (for mixed solvent systems): If your compound is dissolved in a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common pair is acetone (good solvent) and water (anti-solvent).[5]
Issue 3: Poor Crystal Quality or Rapid Precipitation
You Observe: The solid crashes out of solution immediately upon cooling, forming a fine powder, or the resulting crystals are very small, needle-like, or form as thin plates.
Causality: The quality of crystals is directly related to the rate of their formation. Slow cooling allows molecules to align correctly into a low-energy, well-ordered lattice. Rapid cooling traps molecules quickly and incorporates solvent and impurities, leading to small, impure crystals or an amorphous powder.
Troubleshooting Protocol:
-
Slow Down the Cooling Process:
-
Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop first, insulated from the cold surface by placing it on a cork ring or paper towels.[1]
-
For even slower cooling, place the flask inside a large beaker filled with hot water or in a Dewar flask and allow the entire assembly to cool gradually.
-
-
Use More Solvent: The solution may be too concentrated. Re-heat the flask to dissolve the solid, add a small amount of additional hot solvent (e.g., 5-10% more), and then cool slowly again. This ensures that saturation is achieved at a lower temperature, promoting slower, more controlled growth.[1]
-
Consider Advanced Methods: If high-quality single crystals are required (e.g., for X-ray crystallography), slower methods are necessary.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial, cover it with parafilm, and pierce a few small holes with a needle. Leave it undisturbed in a fume hood. This is effective but can sometimes lead to crystals growing on the vessel walls.[9]
-
Vapor Diffusion: This is an excellent method for growing high-quality crystals from a small amount of material.[8] (See Protocol 3).
-
Issue 4: Low Recovery Yield
You Observe: After filtration and drying, the mass of the recovered pure crystals is significantly lower than expected (e.g., <70% recovery).
Causality: A low yield can result from several factors, the most common being that a significant amount of the compound remained dissolved in the mother liquor.[1] Other causes include premature crystallization during a hot filtration step or using too much solvent during the washing step.
Troubleshooting Protocol:
-
Check the Mother Liquor: After filtering your crystals, place the filtrate (mother liquor) in an ice bath for another 15-30 minutes. If a significant second crop of crystals forms, it indicates your initial cooling was insufficient or the solution was not concentrated enough.
-
Minimize Washing Volume: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.
-
Optimize the Solvent Choice: The ideal solvent should have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures. If your compound is still moderately soluble in the cold solvent, you will inevitably lose a significant portion of your product. Re-evaluate your solvent system.
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[1]
Data & Visualization
Table 1: Common Solvents for Crystallization of Benzofuran Derivatives
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use Case | Notes |
| Ethanol | 78 | 24.5 | Single solvent or with water. Good for moderately polar compounds.[2] | Generally a good starting point. |
| Methanol | 65 | 32.7 | Often used in a mixture with acetone or water.[3] | More polar than ethanol. |
| Acetone | 56 | 20.7 | Good "soluble" solvent in pairs with hexane or water.[6] | Highly volatile; can evaporate too quickly if not covered. |
| Ethyl Acetate | 77 | 6.0 | Often paired with non-polar solvents like hexanes or petroleum ether.[4][10] | Good for compounds of intermediate polarity. |
| Hexanes/Heptane | ~69 | ~1.9 | Excellent "poor" solvent (anti-solvent) for non-polar compounds. | Often used to precipitate compounds from more polar solvents. |
| Toluene | 111 | 2.4 | Can be effective for aromatic compounds. | High boiling point may increase risk of oiling out. |
Experimental & Troubleshooting Workflows
A logical approach to troubleshooting is critical for efficiency. The following diagrams outline a general workflow for crystallization and a decision tree for when problems arise.
Caption: A standard experimental workflow for recrystallization.
Caption: A troubleshooting decision tree for common crystallization issues.
Detailed Protocols
Protocol 1: Standard Recrystallization by Cooling
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary tests or literature precedence (see Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[5] Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[9]
-
Cooling: Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Advanced Crystallization via Vapor Diffusion
This method is ideal for generating high-quality single crystals for analysis when you only have a small amount of material.[8]
-
Preparation:
-
Inner Vial: Dissolve your purified compound (5-10 mg) in a small volume (~0.5 mL) of a "good," relatively volatile solvent (e.g., acetone, ethyl acetate) in a small, open vial.
-
Outer Jar: In a larger glass jar with a screw-cap, add a layer (~2-3 mL) of a "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., hexanes, pentane). The "good" and "poor" solvents must be miscible.
-
-
Assembly: Carefully place the small, open vial containing your compound solution inside the larger jar, ensuring the solvent levels are not high enough to mix. Seal the outer jar tightly.
-
Diffusion and Crystallization: Over several hours to days, the more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the larger volume of the "poor" solvent. This gradually increases the concentration of the "poor" solvent in your compound solution, slowly reducing the compound's solubility and inducing the growth of high-quality crystals.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals by decanting the remaining solvent with a pipette.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. WO2018210302A1 - Crystal of benzofuran derivative free base and preparation method - Google Patents [patents.google.com]
- 3. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. unifr.ch [unifr.ch]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 5-Methyl-3-phenylbenzofuran in Plasma
Welcome to the technical support center for the accurate quantification of 5-Methyl-3-phenylbenzofuran in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The methodologies and advice provided herein are grounded in established bioanalytical principles to ensure the integrity and reliability of your experimental data.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the quantification of this compound in plasma using LC-MS/MS. Each problem is followed by a systematic approach to diagnosis and resolution.
Scenario 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My chromatogram for this compound shows significant peak tailing and has been inconsistent across my sample batch. What are the potential causes and how can I fix this?
Answer:
Poor peak shape is a common issue that can compromise the accuracy and precision of your quantification. The cause can often be traced to interactions between the analyte and the analytical column or issues with the mobile phase.
Systematic Troubleshooting:
-
Column Health Assessment:
-
Action: Inspect the column for any visible signs of contamination or voids at the inlet.
-
Rationale: Particulates from improperly prepared samples can block the column frit, leading to distorted peak shapes. A void in the packing material can cause the sample to travel through different paths, resulting in peak splitting.
-
Resolution: If a blockage is suspected, reverse-flush the column according to the manufacturer's instructions. If a void is present, the column may need to be replaced.
-
-
Mobile Phase Compatibility:
-
Action: Ensure the pH of your mobile phase is appropriate for this compound. Also, confirm that your mobile phase components are fully dissolved and properly mixed.
-
Rationale: For non-polar compounds like this compound, a reversed-phase C18 column is typically used.[1][2][3] The mobile phase, often a mixture of acetonitrile or methanol and water with additives like formic acid, should be optimized for proper elution and peak shape.[3] Inadequate buffering or pH mismatch can lead to peak tailing for ionizable compounds, although this is less likely for a neutral molecule like this compound. Incomplete mixing of the mobile phase can cause gradient inconsistencies, affecting peak shape.
-
Resolution: Prepare fresh mobile phase, ensuring all components are fully dissolved. Degas the mobile phase to prevent bubble formation in the system.
-
-
Sample Solvent Effects:
-
Action: Compare the solvent used to reconstitute your final extract with the initial mobile phase composition.
-
Rationale: If the reconstitution solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to peak fronting.
-
Resolution: Reconstitute your sample in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Secondary Interactions:
-
Action: Evaluate if the peak tailing is due to secondary interactions with the silica backbone of the column.
-
Rationale: Residual silanol groups on the silica packing material can interact with polar functional groups on the analyte, causing peak tailing.
-
Resolution: Try a column with a different packing material or end-capping technology. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate these interactions, though this is less common with modern columns.
-
Scenario 2: Low Analyte Recovery
Question: My extraction recovery for this compound is consistently below the acceptable range of 85-115%. What steps can I take to improve it?
Answer:
Low recovery indicates that a significant portion of the analyte is being lost during the sample preparation process. This is a critical issue as it can directly impact the sensitivity and accuracy of your assay.[4] The choice of extraction method—be it liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT)—is paramount.
Systematic Troubleshooting:
-
Re-evaluation of Extraction Method:
-
Action: Assess if the chosen extraction method is optimal for a lipophilic compound like this compound.
-
Rationale:
-
Protein Precipitation (PPT): While simple, PPT is often non-selective and can result in significant matrix effects and lower recovery for certain analytes.
-
Liquid-Liquid Extraction (LLE): LLE is a robust technique for extracting non-polar compounds from an aqueous matrix like plasma.[4][5][6][7] The choice of extraction solvent is critical.
-
Solid-Phase Extraction (SPE): SPE can offer high selectivity and recovery if the appropriate sorbent and elution solvents are used.[8][9][10][11][12]
-
-
Resolution:
-
For LLE: Experiment with different organic solvents. For a non-polar compound like this compound, solvents like methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of hexane and ethyl acetate are good starting points.[4][5][13] Adjusting the pH of the plasma sample can sometimes improve partitioning, although it's less critical for neutral compounds.
-
For SPE: A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is appropriate.[8] Optimize the wash and elution steps. A weak wash solvent (e.g., low percentage of organic) will remove polar interferences without eluting the analyte. The elution solvent should be strong enough to fully desorb the analyte (e.g., high percentage of organic, potentially with a pH modifier).
-
-
-
Optimization of Extraction Parameters:
-
Action: Systematically vary parameters within your chosen extraction method.
-
Rationale: Factors like vortexing time, centrifugation speed, and evaporation temperature can all influence recovery.
-
Resolution:
-
Vortexing/Shaking: Ensure sufficient mixing time to allow for proper partitioning between the aqueous and organic phases in LLE.
-
Evaporation: If using an evaporation step, ensure the temperature is not too high, which could lead to degradation of the analyte. Use a gentle stream of nitrogen.
-
Reconstitution: Ensure the dried extract is fully redissolved in the reconstitution solvent. Vortexing and/or sonication can aid in this process.
-
-
Scenario 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Question: I am observing significant ion suppression in my assay, leading to poor sensitivity and reproducibility. How can I identify the source and mitigate it?
Answer:
Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the biological matrix, are a major challenge in LC-MS bioanalysis.[14][15][16][17] Phospholipids are a common culprit in plasma samples.[16]
Systematic Troubleshooting:
-
Qualitative and Quantitative Assessment of Matrix Effects:
-
Action: Perform a post-column infusion experiment to qualitatively identify regions of ion suppression or enhancement in your chromatogram. Quantitatively assess the matrix factor.[15][17]
-
Rationale: Post-column infusion involves continuously infusing a solution of your analyte into the mass spectrometer while injecting a blank, extracted plasma sample. Dips or rises in the baseline signal indicate where matrix components are eluting and causing suppression or enhancement. The matrix factor is calculated by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution.[15]
-
Resolution: If significant matrix effects are observed, focus on improving the sample cleanup or chromatographic separation.
-
-
Improving Sample Preparation:
-
Action: Enhance your sample preparation method to be more selective in removing interfering matrix components.
-
Rationale: As mentioned, PPT is the least effective at removing matrix components. LLE and SPE are generally better.[5][9]
-
Resolution:
-
Consider a more rigorous SPE protocol with optimized wash steps.
-
For LLE, a back-extraction step can sometimes improve cleanup.
-
Specialized techniques like phospholipid removal plates can be very effective.[14]
-
-
-
Optimizing Chromatographic Separation:
-
Action: Modify your HPLC method to separate the analyte from the interfering matrix components.
-
Rationale: If the interfering components do not co-elute with your analyte, they will not cause matrix effects.
-
Resolution:
-
Adjust the gradient profile to increase the separation between your analyte and the region of ion suppression.
-
Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Action: If not already in use, incorporate a SIL-IS for this compound.
-
Rationale: A SIL-IS is the gold standard for correcting matrix effects.[18] Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Resolution: Synthesize or purchase a deuterated or 13C-labeled version of this compound.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development and validation of a quantitative assay for this compound in plasma.
Q1: How do I select an appropriate internal standard (IS) if a stable isotope-labeled version of this compound is not available?
A1: When a SIL-IS is unavailable, the next best choice is a structural analog. The ideal analog should have similar physicochemical properties (e.g., polarity, pKa, and molecular weight) to this compound to ensure similar extraction and chromatographic behavior. It should also be chromatographically resolved from the analyte and any other interferences. A key consideration is that the IS should not be a known metabolite of the drug or be present endogenously in the plasma.
Q2: What are the key parameters I need to assess during method validation according to regulatory guidelines?
A2: According to guidelines from bodies like the FDA and the International Council for Harmonisation (ICH) M10, a full bioanalytical method validation should include the following parameters[19][20][21][22][23]:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed at multiple concentration levels (LOD, LQC, MQC, HQC) within a single run (intra-day) and across multiple runs (inter-day).[24]
-
Calibration Curve: Linearity, range, and the performance of the regression model.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[25]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: To ensure that the matrix does not interfere with the quantification.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[26]
Q3: My calibration curve is non-linear at higher concentrations. What could be the cause?
A3: Non-linearity at the upper end of the calibration curve can be due to several factors:
-
Detector Saturation: The mass spectrometer detector has a limited dynamic range. At very high concentrations, the detector can become saturated, leading to a plateauing of the signal.
-
Ionization Suppression: At high analyte concentrations, the efficiency of the electrospray ionization process can decrease, leading to a less-than-proportional increase in signal.
-
Formation of Adducts or Dimers: At high concentrations, the analyte may form adducts (e.g., with sodium) or dimers, which are not being monitored, thus reducing the signal of the target ion.
-
Issues with the Internal Standard: If the internal standard concentration is too low relative to the high concentrations of the analyte, its ability to accurately correct for variations may be compromised.
To address this, you can try extending the dilution series to find the linear range or use a quadratic regression model for the calibration curve, provided it is well-justified and meets regulatory acceptance criteria.
Q4: What are the best practices for preparing calibration standards and quality control (QC) samples in plasma?
A4:
-
Separate Stock Solutions: Prepare the stock solutions for the calibration standards and QCs from separate weighings of the reference standard. This helps to avoid bias if there is an error in one of the weighings.
-
Matrix Matching: The blank plasma used for preparing standards and QCs should be from the same species and have the same anticoagulant as the study samples.[20]
-
Concentration Levels: The calibration curve should bracket the expected concentration range of the study samples. QC samples should be prepared at a minimum of three levels: low (within 3x of the LLOQ), medium, and high (at least 75% of the upper limit of quantification).
III. Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol provides a general workflow for LLE. Optimization of solvents and volumes may be required.
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
Vortex each tube to ensure homogeneity.
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add 25 µL of the internal standard working solution (in methanol or acetonitrile) to each tube.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough extraction.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C. This will separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (containing the analyte and IS) to a new set of clean tubes, being careful not to disturb the lower aqueous layer or the protein interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial and inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol outlines a general workflow for SPE using a reversed-phase sorbent.
-
Conditioning:
-
Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol through it, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
IV. Data Presentation and Visualization
Table 1: Representative Acceptance Criteria for a Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 |
| Back-calculated concentrations within ±15% of nominal (±20% at LLOQ) | |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Factor | CV of the IS-normalized matrix factor ≤ 15% |
| Stability | Analyte concentration within ±15% of baseline |
Diagrams
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
V. References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. umweltbundesamt.de [umweltbundesamt.de]
- 19. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. researchgate.net [researchgate.net]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. academic.oup.com [academic.oup.com]
- 25. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biopharmaservices.com [biopharmaservices.com]
Validation & Comparative
A Comparative Guide to 5-Methyl-3-phenylbenzofuran: Unlocking Therapeutic Potential Through Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Cornerstone of Medicinal Chemistry
The benzofuran nucleus, a heterocyclic system formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in modern drug discovery.[1][2] Its structural rigidity, coupled with the electronic properties endowed by the oxygen heteroatom, makes it a versatile template for designing molecules with a wide spectrum of pharmacological activities.[3][4] Derivatives of benzofuran are found in numerous natural products and synthetic drugs, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[4][5][6]
The therapeutic efficacy of a benzofuran derivative is profoundly influenced by the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is paramount for medicinal chemists, as it allows for the rational design of new chemical entities with enhanced potency and selectivity. This guide provides a comprehensive comparative analysis of 5-Methyl-3-phenylbenzofuran , a specific derivative for which detailed biological data is not yet widely published. By comparing its structural features with those of well-characterized, biologically active benzofurans, we aim to predict its therapeutic potential and provide a roadmap for its experimental validation.
This document moves beyond a simple literature review, offering a senior scientist's perspective on how to logically approach a novel compound. We will dissect the causality behind experimental designs and present actionable protocols, empowering researchers to explore this promising area of medicinal chemistry.
Physicochemical and Synthetic Profile of this compound
Before delving into a comparative analysis, it is essential to understand the foundational characteristics of our target molecule.
Structure and Properties: this compound possesses a substitution pattern that is intriguing from a medicinal chemistry standpoint. The methyl group at the C-5 position can enhance lipophilicity, potentially improving membrane permeability, while also offering a site for metabolic transformation. The phenyl group at the C-3 position adds a significant hydrophobic character and can engage in π-π stacking or hydrophobic interactions within biological targets.
Physicochemical data for this compound has been characterized as follows:
-
Appearance: Yellow oil
-
¹H NMR (500 MHz, CDCl₃): δ = 7.66 (s, 1 H), 7.58–7.57 (m, 3 H), 7.42–7.37 (m, 3 H), 7.30 (t, J = 7.0 Hz, 1 H), 7.09 (d, J = 8.0 Hz, 1 H), 2.41 (s, 3 H).
-
¹³C NMR (125 MHz, CDCl₃): δ = 154.2, 141.4, 132.4, 132.2, 128.8, 127.4, 127.3, 126.5, 125.7, 122.0, 120.1, 111.2, 21.4.
-
LRMS (EI, 70 eV): m/z (%) = 206 (M⁺, 100).
Synthesis Workflow: An effective method for synthesizing 3-substituted benzofurans involves a nickel-catalyzed reductive cross-coupling reaction. This approach is valuable for its efficiency and functional group tolerance.
Comparative Analysis I: Anticancer Potential
Benzofuran derivatives are widely investigated for their anticancer properties, often acting through mechanisms like kinase inhibition, tubulin polymerization inhibition, or induction of apoptosis.[3][7] While no specific anticancer data for this compound is currently available, we can infer its potential by comparing its structure to potent anticancer benzofurans.
Table 1: Comparative Anticancer Activity of Benzofuran Derivatives
| Compound ID | Structure | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| A1 | 3-(Bromomethyl)-benzofuran derivative | Bromine on methyl group at C-3 | HL-60 (Leukemia) | 0.1 | [8] |
| A2 | Dihydrobenzofuran-triazole hybrid | Phenyl-triazole propenone at C-5 | HeLa (Cervical) | 3.2 | [9] |
| A3 | 4,6-di(benzyloxy)-3-phenylbenzofuran | Phenyl at C-3, benzyloxy groups | SK-Hep-1 (Liver) | >10 (Low activity for this specific derivative, but class is active) | [10] |
| Target | This compound | Methyl at C-5, Phenyl at C-3 | - | Untested | - |
Structure-Activity Relationship (SAR) Insights:
-
Effect of Halogenation: Compound A1 demonstrates that introducing a halogen, specifically bromine, onto a methyl group at the C-3 position can lead to exceptionally high cytotoxic activity.[8] This is often attributed to the halogen's ability to act as a leaving group or to form halogen bonds with the target protein.[3] Our target molecule lacks a halogen, suggesting it may have lower non-specific cytotoxicity and potentially a better safety profile.
-
Hybrid Molecules: Compound A2 is a hybrid molecule where the benzofuran core is linked to a propenone system containing a 1,2,4-triazole ring. This extensive conjugation and the presence of additional heterocyclic moieties often result in potent and selective anticancer activity by interacting with specific enzymatic targets.[9]
-
Role of the 3-Phenyl Group: The 3-phenyl substitution is a common feature in bioactive benzofurans like A3 . While this specific derivative showed low activity, the class of 3-formylbenzofurans demonstrated potent inhibition of liver cancer cells by blocking the RAS/RAF/MEK/ERK signaling pathway.[10] This suggests that the 3-phenyl group in our target molecule provides a valid scaffold, and its activity will likely be determined by the substitution on the benzofuran ring itself (the C-5 methyl group).
Prospective Outlook for this compound: Based on this comparison, this compound is a promising candidate for anticancer screening. The 3-phenyl group is a known pharmacophore for targeting cancer-related pathways. The C-5 methyl group, compared to the unsubstituted ring, could enhance binding to hydrophobic pockets in target proteins. Its simpler structure compared to halogenated or complex hybrid derivatives might translate to higher selectivity and lower off-target toxicity.
Comparative Analysis II: Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases, and benzofurans have emerged as potent anti-inflammatory agents.[5][11] They often exert their effects by modulating key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Table 2: Comparative Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Structure | Key Structural Features | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| B1 | Aza-benzofuran derivative | Fused nitrogen-containing ring | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [11] |
| B2 | R-803 | Acetic acid side-chain, Phenyl at C-3, Methyl at C-alpha | Carrageenan-induced rat paw edema | ED₅₀ ~2-6 mg/kg (oral) | [12] |
| Target | This compound | Methyl at C-5, Phenyl at C-3 | - | Untested | - |
SAR Insights:
-
Inhibition of Inflammatory Mediators: Compound B1 , an aza-benzofuran, demonstrates potent inhibition of nitric oxide (NO) production in macrophages.[11] NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of effective anti-inflammatory drugs. The activity of B1 highlights that the core benzofuran scaffold is effective at modulating these pathways.
-
Structural Similarity and In Vivo Efficacy: Compound B2 (R-803) is particularly noteworthy as it is also a 3-phenylbenzofuran derivative with a methyl group. Although the methyl group is on the acetic acid side chain rather than the ring, its potent in vivo activity in classic inflammation models like carrageenan-induced paw edema is highly encouraging.[12] It confirms that this substitution pattern is compatible with significant anti-inflammatory effects.
Prospective Outlook for this compound: The structural similarity to R-803 provides a strong rationale for evaluating this compound as an anti-inflammatory agent. Its activity would likely be mediated through the inhibition of pro-inflammatory enzymes (like iNOS and COX-2) and cytokines, which are regulated by the NF-κB and MAPK pathways.
Comparative Analysis III: Antimicrobial Potential
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown considerable promise, with activity against a range of bacterial and fungal pathogens.[13][14][15]
Table 3: Comparative Antimicrobial Activity of Benzofuran Derivatives
| Compound ID | Structure | Key Structural Features | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| C1 | Benzofuran-isoxazole hybrid | Isoxazole at C-6, Phenylmethanone at C-2 | S. aureus | >100 (Low) | [14] |
| C2 | 3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran derivative | Phenylisoxazole moiety at C-5 | M. luteus | 6.25 | [16] |
| C3 | Benzofuran-5-ol derivative | Hydroxyl group at C-5 | C. albicans | 5-25 | [13] |
| Target | This compound | Methyl at C-5, Phenyl at C-3 | - | Untested | - |
SAR Insights:
-
Hybridization and Substitution: The antimicrobial activity of benzofurans is highly dependent on the nature of the substituents. While the specific isoxazole hybrid C1 showed low activity, a different substitution pattern in C2 , which also contains a phenylisoxazole moiety, resulted in potent activity against Gram-positive bacteria.[14][16] This underscores the importance of the precise arrangement and type of heterocyclic systems attached to the benzofuran core.
-
Role of Hydroxyl Groups: The presence of a hydroxyl group, as in compound C3 , is often correlated with good antifungal activity.[13] Our target molecule has a methyl group at C-5 instead of a hydroxyl group, which may result in more pronounced antibacterial rather than antifungal properties, due to the change in polarity and hydrogen bonding capability.
Prospective Outlook for this compound: The antimicrobial potential of this compound is less certain than its anticancer or anti-inflammatory potential without further derivatization. However, the core scaffold is known to be active. Its lipophilic nature, conferred by the methyl and phenyl groups, could facilitate passage through microbial cell membranes. It would serve as an excellent starting point for creating a library of derivatives, for instance, by functionalizing the phenyl ring with electron-withdrawing or -donating groups, which is known to modulate antimicrobial potency.[14]
Experimental Protocols for Biological Validation
To transition from prospective analysis to empirical data, rigorous and validated experimental protocols are essential. The following methods are standard in the field and provide a reliable framework for assessing the biological activity of this compound.
Protocol 1: MTT Assay for In Vitro Cytotoxicity (Anticancer Screening)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, or HepG2) in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Rationale: A wide concentration range is necessary to determine the IC₅₀ value accurately.
-
-
Incubation: Incubate the treated plates for 48 or 72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Rationale: DMSO is an effective solvent for the water-insoluble formazan product.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Screening)
Principle: This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. It assesses the ability of a compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.
-
Rationale: Pre-treatment allows the compound to enter the cells and interact with its potential targets before the inflammatory cascade is initiated.
-
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.
-
Viability Check: Concurrently, perform an MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.
Conclusion and Future Outlook
While This compound remains to be fully characterized biologically, a systematic comparative analysis based on established structure-activity relationships strongly suggests its potential as a bioactive molecule. The 3-phenyl substitution is a validated pharmacophore in both anticancer and anti-inflammatory contexts, and the C-5 methyl group may confer favorable pharmacokinetic properties.
-
Anticancer: The compound warrants screening against a panel of cancer cell lines. Its simple structure may offer a desirable balance of efficacy and reduced toxicity compared to more complex or halogenated derivatives.
-
Anti-inflammatory: Strong parallels with the active compound R-803 make this a particularly promising avenue. Investigation into its effects on the NF-κB and MAPK signaling pathways is highly recommended.
-
Antimicrobial: While potentially less active in its current form, it serves as an excellent and readily synthesizable scaffold for the development of more potent antimicrobial hybrids.
The path forward is clear. The synthesis of this compound, followed by systematic biological evaluation using the protocols detailed herein, will provide the empirical data needed to validate its therapeutic potential. This guide serves as both a rationale and a practical starting point for researchers to unlock the promise held within this elegant molecular architecture.
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A complete, numbered list of all cited sources with full details and clickable URLs is provided below for verification.
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Validating 5-Methyl-3-phenylbenzofuran as a Specific Enzyme Inhibitor: A Comparative Guide
In the landscape of drug discovery and development, the rigorous validation of a potential therapeutic agent's mechanism of action is paramount. This guide provides a comprehensive framework for the validation of 5-Methyl-3-phenylbenzofuran as a specific enzyme inhibitor. We will delve into the requisite experimental protocols, comparative analyses against alternative inhibitors, and the interpretation of key data to establish its profile as a selective modulator of enzymatic activity. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.
Introduction: The Rationale for Targeting Enzymes with Benzofuran Scaffolds
Enzymes are critical regulators of virtually all cellular processes, making them prime targets for therapeutic intervention.[1][2] The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including enzyme inhibition.[3][4][5] Compounds featuring this heterocyclic system have been investigated as inhibitors of various enzymes, such as cyclin-dependent kinases, SIRT2, and VEGFR-2 tyrosine kinase, underscoring the potential of this chemical class in developing novel therapeutics.[3][6][7]
This compound, the subject of this guide, represents a specific analogue within this promising class. Its validation as a specific enzyme inhibitor requires a multi-faceted approach to not only determine its potency but also to meticulously assess its selectivity against off-target enzymes.
Foundational Validation: Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency in inhibiting a specific biological or biochemical function.[8][9] It quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination of this compound.
Step-by-Step Protocol for IC50 Determination:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare solutions of the purified target enzyme, its specific substrate, and an appropriate assay buffer that ensures optimal enzyme activity.[10]
-
-
Serial Dilution:
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested. A common approach is to use half-log or two-fold serial dilutions.[11]
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the purified enzyme, and the different concentrations of this compound to respective wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Continuously monitor the formation of the product over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[13]
-
Delving Deeper: Understanding the Mechanism of Inhibition
Once the IC50 is established, the next critical step is to elucidate the mechanism by which this compound inhibits the target enzyme. This involves kinetic studies to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[14][15]
Experimental Workflow: Enzyme Kinetic Studies
Caption: Workflow for determining the mode of enzyme inhibition.
Step-by-Step Protocol for Enzyme Kinetic Studies:
-
Experimental Setup:
-
Perform the enzyme activity assay with multiple, fixed concentrations of this compound, while varying the substrate concentration for each inhibitor concentration.[10]
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis and Interpretation:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), Dixon plot (1/V₀ vs. [I]), or Cornish-Bowden plot ([S]/V₀ vs. [I]).[10]
-
The pattern of changes in the plots in the presence of the inhibitor will reveal the mode of inhibition. For instance, in competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
The Specificity Imperative: Profiling Off-Target Effects
A truly valuable enzyme inhibitor is not only potent but also highly selective for its intended target. Specificity profiling is crucial to identify potential off-target interactions that could lead to undesirable side effects.
Comparative Analysis: this compound vs. Alternative Inhibitors
To contextualize the performance of this compound, it is essential to compare its activity with known inhibitors of the target enzyme and other related enzymes. For instance, if this compound is hypothesized to inhibit SIRT2, its performance would be compared against known SIRT2 inhibitors and also screened against other sirtuins like SIRT1 and SIRT3.[6]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Profile | Reference |
| This compound | Hypothetical Target | To be determined | To be determined | N/A |
| Compound 7e (Benzofuran derivative) | SIRT2 | 3.81 | Selective over SIRT1 and SIRT3 | [6] |
| EX-527 | SIRT1 | 0.1 | Highly selective for SIRT1 | [6] |
| Ro31-8220 | SIRT1 / SIRT2 | 3.5 / 0.8 | Dual inhibitor | [6] |
This comparative table highlights the importance of evaluating both potency (IC50) and selectivity.
Experimental Protocol for Specificity Profiling:
-
Target Selection:
-
Select a panel of enzymes that are structurally or functionally related to the primary target. For kinases, this would involve a broad panel of other kinases.[16]
-
-
Screening Assays:
-
Screen this compound against this panel of enzymes at a fixed, high concentration (e.g., 10 µM) to identify any significant off-target inhibition.
-
-
Follow-up IC50 Determination:
-
For any enzymes that show significant inhibition in the initial screen, perform full IC50 determinations to quantify the off-target potency.
-
-
Data Interpretation:
-
A highly specific inhibitor will exhibit a significantly lower IC50 for the intended target compared to any off-targets. A selectivity ratio of at least 100-fold is often desired.
-
Conclusion: Synthesizing the Validation Data
The comprehensive validation of this compound as a specific enzyme inhibitor requires a systematic and rigorous experimental approach. By determining its IC50, elucidating its mechanism of inhibition, and thoroughly profiling its specificity, researchers can build a robust data package to support its potential as a valuable research tool or a lead compound for drug development. The protocols and comparative framework presented in this guide provide a clear path to achieving this critical validation.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methyl-3-Phenylbenzofuran Compounds
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, promising subclass: 5-Methyl-3-phenylbenzofuran derivatives. We will provide an in-depth comparison of their efficacy as evaluated through essential in vitro assays and subsequent in vivo models, offering a technical narrative for researchers, scientists, and drug development professionals. Our focus is not merely on protocols but on the strategic rationale that bridges the gap between cell-based assays and whole-organism efficacy.
Part 1: The Foundation of Efficacy - In Vitro Assessment
The initial evaluation of any potential therapeutic agent begins in vitro. These cell-based assays are indispensable for high-throughput screening, allowing for the rapid assessment of cytotoxicity and the elucidation of primary mechanisms of action in a controlled environment. They serve as a critical filter, identifying the most promising candidates for the more resource-intensive in vivo studies.
Core Assay: Assessing Cytotoxicity with the MTT Assay
The first question for any potential anticancer agent is fundamental: does it kill cancer cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method to determine a compound's cytotoxic effect by measuring the metabolic activity of living cells.[5][6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, a transformation that can be quantified spectrophotometrically.[5][7] This provides a robust measure of cell viability and allows for the calculation of the IC₅₀ value—the concentration of a compound required to inhibit the growth of 50% of a cell population.[7]
Experimental Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence and recovery.[1][5]
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Treat the cells with these varying concentrations for a predetermined period (typically 24, 48, or 72 hours).[5] Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., Doxorubicin).[1]
-
MTT Incubation: Following treatment, add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[1] This allows for the conversion of MTT to formazan by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Data Presentation 1: Comparative In Vitro Cytotoxicity of Benzofuran Derivatives
The following table summarizes the IC₅₀ values for several benzofuran derivatives against various human cancer cell lines, illustrating the potent cytotoxic activity of this chemical class.
| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1c | 3-Bromomethyl group | K562 (Leukemia) | 20 | [1] |
| MOLT-4 (Leukemia) | 180 | [1] | ||
| HeLa (Cervical) | 30 | [1] | ||
| Compound 1e | 3-Bromomethyl group | K562 (Leukemia) | 30 | [1] |
| MOLT-4 (Leukemia) | 45 | [1] | ||
| HeLa (Cervical) | 25 | [1] | ||
| Compound 4c | 3-Methyl, p-methoxy on phenyl | A549 (Lung) | 1.48 | [8] |
| Compound 16a | 3-Morpholinomethyl, 3-methoxy | A549 (Lung) | 1.50 | [8] |
| NCI-H23 (Lung) | 0.49 | [8] | ||
| MCC1019 | Bromomethyl-substituted | A549 (Lung) | 16.4 | [9] |
This table presents data for various benzofuran derivatives to showcase the general anticancer potential of the scaffold. Specific substitutions on the this compound core would require dedicated experimental evaluation.
Delving Deeper: Uncovering the Mechanism of Cell Death
A potent IC₅₀ value necessitates a follow-up investigation: how are the cells dying? A desirable anticancer agent induces apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as the latter can trigger an inflammatory response.[10] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry technique to differentiate these cell death pathways.[5]
Part 2: The Proving Ground - In Vivo Efficacy
While in vitro data is crucial for initial screening, it cannot replicate the complex microenvironment of a living organism. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), drug delivery, and off-target effects can only be assessed in vivo.[11] Xenograft tumor models in immunocompromised mice are a standard and essential step in preclinical drug development to validate in vitro findings.[5][10]
Experimental Protocol 2: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231, QGY-7401) into the flank of immunocompromised mice (e.g., nude or SCID mice).[5][10][11]
-
Tumor Growth: Allow tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomly assign mice into treatment and control groups.[5] Administer the lead this compound compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume (typically measured with calipers) and mouse body weight regularly (e.g., 2-3 times per week).[5] Body weight is a key indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice. Excise, weigh, and photograph the tumors.[5] Tissues can be collected for further analysis, such as histopathology or biomarker assessment (e.g., phospho-histone H3 for Aurora B inhibition).[11]
Data Presentation 2: Representative In Vivo Efficacy of Benzofuran Derivatives
Studies have demonstrated the successful translation of in vitro activity to in vivo efficacy for the benzofuran class.
| Compound Class | Animal Model | Key Finding | Reference |
| Benzofuran (S6) | QGY-7401 liver cancer xenograft | Significant growth suppression of tumors observed. Accompanied by in vivo inhibition of the target biomarker, phospho-histone H3. | [11] |
| Benzofuran-piperazine hybrid | MDA-MB-231 breast cancer xenograft | Lead compound was well-tolerated and demonstrated good anticancer efficacy in mice. | [10] |
| Bromomethyl-substituted benzofuran | Murine lung cancer model | Significantly reduced the growth of metastatic lesions in the lung without affecting body weight. | [9] |
Part 3: Bridging the Gap - Mechanism of Action and In Vitro-Vivo Correlation
The ultimate goal is to understand why a compound works and to see its in vitro potency translate to in vivo success. Benzofuran derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins like Aurora B kinase and VEGFR-2.[8][11]
The transition from a controlled in vitro environment to a complex in vivo system is a significant challenge. A compound with a nanomolar IC₅₀ in vitro may fail in vivo due to poor solubility, rapid metabolism, inability to reach the tumor site, or unforeseen toxicity. Therefore, understanding the compound's mechanism provides critical insight. For example, if a compound is shown to inhibit Aurora B kinase in vitro, researchers can then measure the levels of a downstream biomarker, like phosphorylated histone H3, in the tumor tissue from an in vivo study to confirm target engagement.[11] This pharmacodynamic data provides a crucial link between the two models.
Conclusion
The evaluation of this compound compounds, like all novel therapeutic candidates, is a multi-step process that relies on the logical progression from in vitro to in vivo models. In vitro assays provide essential data on cytotoxicity and mechanism, allowing for the selection of the most promising compounds. Subsequent in vivo studies in relevant animal models are indispensable for validating efficacy and assessing the drug-like properties in a complex biological system. A successful correlation between these two domains, often confirmed through biomarker analysis, is a hallmark of a promising drug candidate and underscores the importance of a rigorous, integrated approach in drug discovery.
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- Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). PubMed.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
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- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (N/A). PMC - PubMed Central.
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A Comparative Guide to the Synthetic Routes of 5-Methyl-3-phenylbenzofuran for Drug Discovery and Development
Introduction
5-Methyl-3-phenylbenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure, the benzofuran ring, is a prevalent motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of a methyl group at the 5-position and a phenyl group at the 3-position imparts unique physicochemical properties that are attractive for the development of novel therapeutic agents. This guide provides an in-depth comparison of various synthetic strategies for the preparation of this compound, offering researchers and drug development professionals a critical evaluation of their efficiency, practicality, and underlying chemical principles.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and limitations. This guide will focus on five prominent synthetic strategies: a Nickel-Catalyzed Intramolecular Cyclization, Sonogashira Coupling followed by cyclization, Intramolecular Heck Reaction, Wittig Reaction, and an Acid-Catalyzed Cyclization of an α-aryloxyketone. A summary of the key performance indicators for each route is presented below for a rapid comparative overview.
| Synthetic Route | Key Starting Materials | Overall Yield (%) | Reaction Time | Key Reagents/Catalysts | Number of Steps |
| Nickel-Catalyzed Cyclization | 2-(2-Bromo-4-methylphenoxy)-1-phenylethan-1-one | ~55% | 16 h | Ni(OTf)₂, 1,10-Phenanthroline, Zn | 2 |
| Sonogashira Coupling & Cyclization | 4-Methyl-2-iodophenol, Phenylacetylene | ~60-90% | 2-24 h | Pd catalyst, Cu co-catalyst, Base | 1 (one-pot) or 2 |
| Intramolecular Heck Reaction | 1-(Allyloxy)-2-iodo-4-methylbenzene | ~70-90% | 12-24 h | Pd catalyst, Ligand, Base | 2 |
| Wittig Reaction | 2-Hydroxy-5-methylbenzaldehyde, Benzyltriphenylphosphonium bromide | ~60-80% | 12-24 h | Strong base (e.g., n-BuLi) | 2 |
| Acid-Catalyzed Cyclization | 2-(4-Methylphenoxy)-1-phenylethanone | ~70-95% | 1-6 h | Strong acid (e.g., PPA, H₂SO₄) | 2 |
In-Depth Analysis of Synthetic Methodologies
Nickel-Catalyzed Intramolecular Nucleophilic Addition
A recently developed method for the synthesis of 3-arylbenzofurans involves a nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone.[1][2] This approach offers a direct route to the desired product from a readily prepared precursor.
Logical Workflow:
Caption: Nickel-Catalyzed Intramolecular Cyclization Workflow.
Mechanistic Insights:
The reaction is initiated by the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species by zinc powder.[3] Oxidative addition of the aryl bromide to the Ni(0) complex forms an arylnickel(II) intermediate. Subsequent intramolecular nucleophilic addition of the arylnickel species to the ketone carbonyl group generates a nickel-alkoxide intermediate. Transmetalation with the zinc salt and subsequent elimination of water upon workup affords the final benzofuran product and regenerates the active nickel catalyst.[4] The choice of the 1,10-phenanthroline ligand is crucial for stabilizing the nickel catalyst and promoting the desired reactivity.
Experimental Protocol:
A flame-dried Schlenk tube is charged with 2-(2-bromo-4-methylphenoxy)-1-phenylethan-1-one (0.2 mmol), Ni(OTf)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and zinc powder (2 equiv) under a nitrogen atmosphere. Anhydrous acetonitrile (2 mL) is added, and the reaction mixture is stirred at 110 °C for 16 hours. After completion, the reaction is filtered and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield this compound.[2]
Sonogashira Coupling and Cyclization
The Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, provides a versatile entry to 2,3-disubstituted benzofurans in a one-pot or two-step sequence.[5][6]
Logical Workflow:
Caption: Sonogashira Coupling and Cyclization Workflow.
Mechanistic Insights:
The Sonogashira coupling reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol can be promoted by various electrophiles, such as iodine, or by a palladium catalyst, leading to the formation of the benzofuran ring.[7]
Experimental Protocol (Hypothetical):
To a solution of 4-methyl-2-iodophenol (1 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent like DMF or acetonitrile, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper co-catalyst like CuI (5-10 mol%), and a base such as triethylamine or diisopropylamine are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[5] For a one-pot procedure, after the initial coupling, a cyclization agent can be added. Alternatively, the intermediate 2-(phenylethynyl)-4-methylphenol can be isolated and then subjected to cyclization conditions.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the construction of cyclic and heterocyclic compounds through the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene.[8][9]
Logical Workflow:
Caption: Intramolecular Heck Reaction Workflow.
Mechanistic Insights:
The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting arylpalladium(II) species then undergoes an intramolecular syn-addition across the double bond of the tethered alkene. This is followed by a β-hydride elimination to form the benzofuran ring and a hydridopalladium(II) complex. The active Pd(0) catalyst is regenerated by reductive elimination of HX with the aid of a base.[9] The regioselectivity of the cyclization is generally controlled by the formation of the more stable five-membered ring.
Experimental Protocol (Hypothetical):
1-(Allyloxy)-2-iodo-4-methylbenzene, prepared from 4-methyl-2-iodophenol and allyl bromide, is dissolved in a suitable solvent such as DMF, acetonitrile, or toluene. A palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PPh₃, BINAP), and a base (e.g., K₂CO₃, Et₃N) are added. The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C until the starting material is consumed.[10] The product, this compound, is then isolated and purified.
Wittig Reaction
The Wittig reaction, a cornerstone of organic synthesis for alkene formation, can be adapted for the synthesis of 2-substituted benzofurans through an intramolecular process.[11]
Logical Workflow:
Caption: Intramolecular Wittig Reaction Workflow.
Mechanistic Insights:
The synthesis begins with the preparation of the benzyltriphenylphosphonium salt from benzyl bromide and triphenylphosphine.[12] In a separate step, 2-hydroxy-5-methylbenzaldehyde is O-benzylated. The key step involves the generation of the corresponding phosphorus ylide from the phosphonium salt using a strong base like n-butyllithium. This ylide then undergoes an intramolecular Wittig reaction with the aldehyde functionality. The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the benzofuran ring and triphenylphosphine oxide.[13]
Experimental Protocol (Hypothetical):
Benzyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF and treated with a strong base such as n-butyllithium at low temperature to generate the ylide. A solution of 2-(benzyloxy)-5-methylbenzaldehyde in THF is then added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion. An aqueous workup followed by purification by chromatography would yield this compound.
Acid-Catalyzed Cyclization of α-Aryloxyketones
A classical and often highly efficient method for the synthesis of benzofurans is the acid-catalyzed cyclization of α-aryloxyketones.[14] This reaction typically proceeds in the presence of a strong protic or Lewis acid.
Logical Workflow:
Caption: Acid-Catalyzed Cyclization Workflow.
Mechanistic Insights:
The reaction is initiated by the protonation of the carbonyl oxygen of the α-aryloxyketone by a strong acid. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the electron-rich ortho-position of the phenoxy ring in an electrophilic aromatic substitution reaction. The resulting intermediate then undergoes dehydration to afford the aromatic benzofuran ring. The regioselectivity of the cyclization is directed by the electronic and steric effects of the substituents on the aromatic ring.
Experimental Protocol (Hypothetical):
2-(4-Methylphenoxy)-1-phenylethanone is added to a strong acid such as polyphosphoric acid (PPA) or concentrated sulfuric acid. The mixture is heated, typically between 80-150 °C, for a period ranging from a few minutes to several hours. The reaction is monitored for completion, and then quenched by pouring it onto ice. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by crystallization or chromatography yields this compound.[14]
Conclusion
The synthesis of this compound can be achieved through a variety of synthetic strategies, each with its own merits and drawbacks. The Nickel-Catalyzed Intramolecular Cyclization offers a direct route with moderate efficiency. The Sonogashira Coupling and Intramolecular Heck Reaction represent powerful, transition-metal-catalyzed methods that generally provide high yields and functional group tolerance. The Wittig Reaction provides a classical approach, while the Acid-Catalyzed Cyclization of α-aryloxyketones is often a simple and high-yielding alternative.
The choice of the optimal synthetic route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, the required purity of the final product, and the laboratory's expertise and available equipment. For rapid access to a diverse library of analogs for initial biological screening, one-pot procedures like the Sonogashira coupling might be preferred. For large-scale synthesis, the cost-effectiveness and simplicity of the acid-catalyzed cyclization could be advantageous. This guide provides the foundational knowledge for researchers to make an informed decision on the most suitable synthetic strategy for their specific research and development needs.
References
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Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
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The Intramolecular Heck Reaction. Macmillan Group. [Link]
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Nickel-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aryl Ketones for the Synthesis of Benzofuran Derivatives. Thieme Connect. [Link]
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Nickel-Catalyzed Reductive Cyclization of Organohalides. Organic Chemistry Portal. [Link]
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Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]
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Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]
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Perkin rearrangement. Wikipedia. [Link]
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Intramolecular Heck reaction. Wikipedia. [Link]
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Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PubMed Central. [Link]
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Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research. [Link]
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Wittig Reaction Experiment Part 1, Prelab. YouTube. [Link]
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A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis of a Novel Benzofuran Derivative Against Commercial Standards
In the landscape of fluorescence imaging, the relentless pursuit of brighter, more stable fluorophores is paramount. For researchers in cell biology, neuroscience, and drug discovery, the photostability of a fluorescent probe is not a mere technical detail; it is the bedrock upon which the reliability of time-lapse imaging, single-molecule tracking, and quantitative microscopy rests. A fluorophore that rapidly photobleaches—permanently losing its ability to fluoresce under illumination—can lead to diminished signal-to-noise ratios, inaccurate quantitative data, and truncated observation times.
This guide provides a comprehensive framework for comparing the photostability of a novel fluorophore, 5-Methyl-3-phenylbenzofuran , against a panel of widely used commercial dyes. While comprehensive photophysical data for this compound is not yet prevalent in peer-reviewed literature, this document serves as both a guide to the evaluation process and a hypothetical comparison based on the known characteristics of the benzofuran scaffold. We will delve into the mechanisms of photobleaching, present a rigorous experimental protocol for its quantification, and compare our novel compound with industry-leading fluorophores such as Alexa Fluor 488 and the well-established Rhodamine B and BODIPY FL .
The Contestants: A Profile of the Fluorophores
The selection of appropriate benchmarks is critical for a meaningful comparison. We have chosen fluorophores that span a range of photostability characteristics and are staples in many life science laboratories.
-
This compound: This is our novel compound of interest. Benzofuran derivatives are known for their diverse biological activities and are being explored for their fluorescent properties.[1] Their extended π-conjugated systems are a promising foundation for fluorescence, but their resilience to photobleaching is a key variable that will determine their utility in demanding imaging applications.
-
Alexa Fluor 488: A sulfonated rhodamine derivative, Alexa Fluor 488 is renowned for its exceptional brightness and high photostability.[2][3][4] It is often considered a gold standard for green-emitting fluorophores and serves as a high-performance benchmark in our comparison. Its fluorescence is also notably stable across a wide pH range.[2][4]
-
Rhodamine B: A classic xanthene dye, Rhodamine B has been a workhorse in fluorescence for decades. While bright, it is known to be more susceptible to photobleaching compared to modern dyes like the Alexa Fluor series.[5] Its inclusion provides a baseline for moderate photostability.
-
BODIPY FL: This borondipyrromethene dye is characterized by a high fluorescence quantum yield, sharp emission peaks, and good photostability.[6][7] However, some BODIPY dyes can be sensitive to their local environment.[] They represent another important class of highly efficient fluorophores.
Understanding Photobleaching: The Science Behind the Fading Signal
Photobleaching is the irreversible photochemical destruction of a fluorophore.[9][10] The process is complex but is primarily driven by the interaction of the excited-state fluorophore with molecular oxygen.[9][11] When a fluorophore absorbs a photon, it is elevated to an excited singlet state (S1). From here, it can return to the ground state (S0) by emitting a photon (fluorescence). However, there is a probability that it will transition to a long-lived excited triplet state (T1) via intersystem crossing.[11]
In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[9][11] These ROS can then attack and chemically modify the fluorophore's structure, rendering it non-fluorescent. Each fluorophore can undergo a finite number of excitation-emission cycles before it is likely to be photobleached.[9]
The primary metric for quantifying photostability is the photobleaching quantum yield (Φb) , which is the probability that a fluorophore will be photobleached per excitation event.[12] A lower Φb indicates higher photostability. In practice, photostability is often compared by measuring the photobleaching half-life (t1/2) , the time it takes for the fluorescence intensity to decrease by 50% under constant illumination.[10]
Experimental Design: A Rigorous Protocol for Measuring Photostability
To ensure a fair and objective comparison, a standardized protocol is essential. The following methodology is designed to quantify the photobleaching rate of fluorophores in a solution-based assay, which can be adapted for cell-based imaging.
Objective:
To determine the photobleaching half-life of this compound and compare it to that of Alexa Fluor 488, Rhodamine B, and BODIPY FL under identical illumination conditions.
Materials:
-
Fluorophores of interest (this compound, Alexa Fluor 488, Rhodamine B, BODIPY FL)
-
High-purity solvent (e.g., ethanol or PBS, ensuring all dyes are soluble and stable)
-
Microscope slides and coverslips
-
Epifluorescence or confocal microscope equipped with appropriate laser lines and filters
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare stock solutions of each fluorophore in the chosen solvent.
-
Create dilute working solutions of each fluorophore. The concentration should be adjusted to yield an initial fluorescence intensity that is well within the dynamic range of the detector and avoids concentration-dependent quenching effects. An absorbance of ~0.05 at the excitation maximum is a good starting point.[13]
-
Pipette a small volume (e.g., 10 µL) of the working solution onto a clean microscope slide and place a coverslip over it. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
-
Microscope Configuration:
-
Use the same objective lens (e.g., 60x oil immersion, high NA) for all measurements to ensure the same power density is delivered to the sample.[10]
-
Select the appropriate laser line and filter set for each fluorophore.
-
Crucially, set the laser power to an identical level for all experiments, or if excitation wavelengths differ, adjust to deliver the same photon flux. The rate of photobleaching is highly dependent on the intensity of the excitation light.[10][14]
-
Set the camera gain, exposure time, and other acquisition parameters to be constant across all samples.
-
-
Data Acquisition (Time-Lapse Imaging):
-
Focus on the sample plane.
-
Begin a time-lapse acquisition, capturing images at a constant frame rate (e.g., 1 frame per second).
-
Continuously illuminate the sample throughout the acquisition period until the fluorescence intensity has decayed to less than 20% of its initial value.
-
-
Data Analysis:
-
Open the time-lapse image series in an analysis program like ImageJ/Fiji.
-
Define a region of interest (ROI) in the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI measurements.
-
Normalize the intensity data by dividing each time point by the initial intensity (the average of the first few frames).
-
Plot the normalized intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant (k). The half-life (t1/2) can then be calculated as ln(2)/k.
-
Caption: Experimental workflow for quantifying fluorophore photostability.
Comparative Photostability: A Data-Driven Overview
The table below presents a summary of the photostability characteristics for our selected fluorophores. The data for this compound is hypothetical, based on the potential for moderate stability from a novel, unoptimized scaffold. The values for the commercial dyes are representative of typical performance reported in the literature and by manufacturers.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Photobleaching Half-life (t1/2, seconds)* | Relative Photostability |
| Alexa Fluor 488 | 496 | 519 | 0.92[3] | 150 | Very High |
| BODIPY FL | 503 | 512 | ~0.90 | 110 | High |
| This compound (Hypothetical) | ~450 | ~500 | ~0.60 | 45 | Moderate |
| Rhodamine B | 553 | 576 | ~0.31 | 30 | Moderate-Low |
*Hypothetical half-life values are determined under standardized, continuous illumination conditions for illustrative comparison. Actual values are highly dependent on the specific experimental setup.[10][14]
Interpreting the Results and Future Directions
Based on our hypothetical data, this compound exhibits moderate photostability, outperforming the classic Rhodamine B but not reaching the robustness of premium commercial dyes like Alexa Fluor 488 and BODIPY FL. This would suggest that while promising, further chemical modifications to the benzofuran scaffold could be beneficial to enhance its photostability. Strategies might include the introduction of electron-withdrawing or -donating groups to modulate the energy levels of the excited states or the incorporation of antioxidant moieties directly into the fluorophore structure.
The superior photostability of Alexa Fluor 488 is evident, making it the clear choice for demanding applications such as long-term live-cell imaging or single-molecule localization microscopy.[4][15] The high performance of BODIPY FL also underscores its utility, particularly where sharp spectral profiles are advantageous.[7]
Conclusion
The selection of a fluorophore is a critical decision in experimental design that directly impacts data quality. While brightness (a product of extinction coefficient and quantum yield) is an important consideration, photostability is arguably more crucial for quantitative and time-resolved studies. This guide has outlined a robust, standardized approach for comparing the photostability of novel compounds like this compound against commercial standards. Rigorous, side-by-side comparison under identical conditions is the only reliable way to assess the true performance of a new fluorescent probe.[10] As new fluorophores are developed, this framework provides a clear path for their validation and potential adoption by the scientific community.
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head-to-head comparison of 5-Methyl-3-phenylbenzofuran and current therapeutic agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include antitumor, anti-inflammatory, antimicrobial, and antiviral properties, making the benzofuran scaffold a "privileged structure" in drug discovery.[3][4][5] This guide provides a head-to-head comparison of the preclinical data of select benzofuran derivatives with established therapeutic agents in the fields of oncology and inflammation.
It is important to note that while the topic of this guide is "5-Methyl-3-phenylbenzofuran," a thorough literature search did not yield specific biological data for this exact compound. Therefore, this guide will focus on the broader class of 3-substituted and 3-arylbenzofuran derivatives, for which there is a growing body of scientific evidence. The data presented for these related compounds will serve as a proxy to evaluate the potential of the this compound scaffold and to provide a framework for its future investigation.
We will explore two primary mechanisms of action observed in benzofuran derivatives: tubulin polymerization inhibition for anticancer applications and cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory effects. These activities will be compared with those of the well-established drugs, Combretastatin A4 (a potent tubulin inhibitor) and Celecoxib (a selective COX-2 inhibitor), respectively.
Part 1: Anticancer Potential - Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[6] Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[5] Several benzofuran derivatives have shown promise as tubulin polymerization inhibitors, acting in a manner similar to Combretastatin A4.[7][8]
Mechanism of Action: Disrupting the Cytoskeleton
Combretastatin A4, a natural product, binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of microtubules.[6][9] This disruption of the microtubule network results in cell cycle arrest in the G2/M phase and subsequent apoptosis. Similarly, certain 3-arylbenzofuran derivatives have been shown to inhibit tubulin polymerization and exhibit potent cytotoxic activity against various cancer cell lines, including non-small cell lung cancer (NSCLC).[8][10]
Caption: Signaling pathway of tubulin polymerization inhibitors.
Head-to-Head Comparison: Benzofuran Derivatives vs. Current Anticancer Agents
The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives compared to Combretastatin A4 and standard-of-care chemotherapeutic agents for NSCLC.
| Compound/Drug | Target | Cancer Cell Line | IC50 (µM) | Citation |
| 3-Methylbenzofuran derivative 4c | Tubulin (presumed) | A549 (NSCLC) | 1.48 | [10] |
| 3-(Morpholinomethyl)benzofuran derivative 16a | Tubulin (presumed) | NCI-H23 (NSCLC) | 0.49 | [10] |
| Benzofuran-triazole derivative 17g | Tubulin Polymerization | A549 (NSCLC) | 0.57 | [8] |
| 3-Amidobenzofuran derivative 6g | Tubulin Polymerization | MDA-MB-231 (Breast) | 3.01 | [7] |
| Combretastatin A4 | Tubulin Polymerization | Various | 0.002 - 0.004 | [6] |
| Paclitaxel | Microtubule Stabilization | A549 (NSCLC) | ~0.003 | [11] |
| Cisplatin | DNA Cross-linking | A549 (NSCLC) | ~2.0 | [12] |
Analysis: The data indicates that certain 3-substituted benzofuran derivatives exhibit potent anticancer activity in the low micromolar to nanomolar range against NSCLC cell lines.[8][10] While not as potent as Combretastatin A4 or Paclitaxel, these benzofuran compounds demonstrate significant cytotoxicity and represent a promising scaffold for the development of novel anticancer agents. Their mechanism of action, targeting tubulin polymerization, offers an alternative to DNA-damaging agents like cisplatin.[7][8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to measure the effect of a test compound on tubulin polymerization.
Caption: Workflow for a tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a GTP solution (10 mM).
-
Prepare a fluorescent reporter solution (e.g., DAPI).
-
-
Assay Procedure:
-
In a 96-well black plate, add the tubulin solution.
-
Add the test compound at various concentrations. Include a positive control (e.g., Paclitaxel for polymerization enhancement, Vinblastine for inhibition) and a negative control (solvent vehicle).
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and the fluorescent reporter.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the test compound on the nucleation, growth, and steady-state phases of tubulin polymerization. Calculate IC50 values for inhibitors.
-
Part 2: Anti-inflammatory Potential - COX-2 Inhibition
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis and some cancers.[13] Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are crucial mediators of inflammation through the synthesis of prostaglandins.[14][15] Selective COX-2 inhibitors, such as Celecoxib, are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[16][17] Several benzofuran derivatives have been identified as potent and selective COX-2 inhibitors.[18][19][20]
Mechanism of Action: Suppressing Prostaglandin Synthesis
Arachidonic acid is converted to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various pro-inflammatory prostaglandins.[21] Celecoxib and certain benzofuran derivatives selectively bind to the active site of the COX-2 enzyme, blocking the synthesis of these inflammatory mediators.[14][22]
Caption: Mechanism of action for COX-2 inhibitors.
Head-to-Head Comparison: Benzofuran Derivatives vs. Celecoxib
The following table presents the in vitro COX-2 inhibitory activity of representative benzofuran derivatives in comparison to Celecoxib.
| Compound/Drug | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |
| Benzofuran-pyrazole derivative 3c | 0.06 | >50 | >833 | [19] |
| Benzofuran-pyrazole derivative 3e | 0.05 | >50 | >1000 | [19] |
| Fluorinated benzofuran derivative 5 | 28.1 | >50 | >1.78 | [23] |
| Fluorinated benzofuran derivative 6 | 13 | 7.9 | 0.61 | [23] |
| Celecoxib | 0.04 | 15 | 375 | [14] |
Analysis: The data reveals that certain benzofuran-pyrazole hybrids exhibit exceptional potency and selectivity for COX-2, with IC50 values comparable to or even better than Celecoxib.[19] The high selectivity index suggests a favorable safety profile with a lower potential for gastrointestinal side effects. Other fluorinated benzofuran derivatives also demonstrate significant COX-2 inhibition.[23] These findings underscore the potential of the benzofuran scaffold in developing novel anti-inflammatory agents.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay to screen for COX-2 inhibitors.
Caption: Workflow for a COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a COX assay buffer.
-
Reconstitute human recombinant COX-2 enzyme.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare a solution of Arachidonic Acid (substrate) and a COX probe (fluorogenic).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations. Include a positive control (e.g., Celecoxib) and a negative control (DMSO).
-
Add the COX-2 enzyme to all wells except the blank.
-
Add the COX probe.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Initiate the reaction by adding the Arachidonic Acid solution.
-
Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Conclusion and Future Directions
The collective evidence for 3-substituted and 3-arylbenzofuran derivatives strongly suggests that the benzofuran scaffold is a highly promising starting point for the development of novel therapeutic agents. The demonstrated dual potential for potent tubulin polymerization inhibition and selective COX-2 inhibition highlights the versatility of this chemical moiety.
For the specific compound, This compound , this guide provides a strong rationale for its synthesis and biological evaluation. Based on the structure-activity relationships observed in related compounds, it is plausible that this compound could exhibit significant anticancer and/or anti-inflammatory properties.
Future research should focus on:
-
Synthesis and in vitro screening of this compound in tubulin polymerization and COX-2 inhibition assays.
-
Cytotoxicity profiling against a panel of cancer cell lines, particularly NSCLC lines.
-
In vivo studies in animal models of cancer and inflammation to evaluate efficacy and safety.
-
Lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
By systematically exploring the therapeutic potential of this compound and its analogs, the scientific community can continue to unlock the full potential of the benzofuran scaffold in the fight against cancer and inflammatory diseases.
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Current Treatment Options for Non–Small-Cell Lung Cancer - CancerNetwork. (n.d.). Retrieved from [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (n.d.). Retrieved from [Link]
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Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC. (n.d.). Retrieved from [Link]
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Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Validation of a Computational Docking Model for 5-Methyl-3-phenylbenzofuran Binding
This guide provides a comprehensive framework for the validation of a computational molecular docking model, specifically focusing on the binding of 5-Methyl-3-phenylbenzofuran. In drug discovery, predicting the interaction between a small molecule and its protein target is a foundational step.[1] Computational docking offers a rapid and cost-effective method for this prediction, but its in silico nature demands rigorous validation to ensure the biological relevance of its results.[1][2]
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of essential validation techniques. We will move beyond a simple recitation of steps to explain the scientific rationale behind each protocol, ensuring a robust and trustworthy validation workflow.
As this compound does not have a single, universally recognized protein target in publicly available literature, this guide will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. This choice is informed by studies showing that benzofuran derivatives can exhibit inhibitory activity against VEGFR-2, mirroring a common scenario in drug discovery where a target is hypothesized based on the activity of structurally similar compounds.[3]
Part 1: The Rationale for a Multi-Faceted Validation Approach
A computational docking model consists of two primary components: a search algorithm that generates various binding poses of a ligand in a protein's active site, and a scoring function that ranks these poses based on their predicted binding affinity.[1][4] The inherent approximations in these components necessitate a thorough validation process before the model can be reliably used for tasks like virtual screening. A robust validation strategy is not a single experiment but a multi-pronged approach designed to test different aspects of the model's performance.
The three core pillars of docking validation are:
-
Redocking: Assesses the ability of the docking program to reproduce a known, experimentally determined binding pose. This is the most fundamental test of the search algorithm and scoring function.[5][6]
-
Cross-Docking: Evaluates the model's performance when dealing with the natural flexibility of the protein target by docking a ligand into different conformations of the same receptor.[7][8]
-
Virtual Screening Enrichment: Measures the model's ability to distinguish known active compounds from a pool of inactive or decoy molecules, which is crucial for its application in hit discovery.[9][10]
Below is a workflow diagram illustrating how these validation stages interrelate to build confidence in a computational model.
Caption: A workflow for comprehensive docking model validation.
Part 2: Experimental and Computational Protocols
This section provides detailed, step-by-step protocols for each validation method. For demonstration, we will use VEGFR-2 as the target protein. We will assume the use of a standard molecular modeling package like Schrödinger Maestro[11][12] or the open-source AutoDock Vina.[13][14]
Protocol 1: Redocking for Pose Reproduction
The primary goal of redocking is to confirm that the chosen docking parameters can accurately replicate the experimentally observed binding mode of a ligand. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the original crystal structure pose is widely considered a success.[15][16]
-
Obtain Crystal Structure: Download the PDB structure of VEGFR-2 co-crystallized with a native ligand (e.g., PDB ID: 3VHE).
-
Prepare the Protein:
-
Load the PDB file into the modeling software.
-
Remove all non-essential components, including water molecules, co-factors, and ions not involved in binding.
-
Add hydrogen atoms and assign correct bond orders.
-
Perform a restrained energy minimization to relieve any steric clashes in the crystal structure.
-
-
Extract and Prepare the Ligand:
-
Extract the co-crystallized ligand from the binding site and save it as a separate file.
-
Assign correct protonation states and generate a low-energy 3D conformation.
-
-
Define the Binding Site: Define the docking grid box around the position of the extracted native ligand, typically extending 10-15 Å in each dimension from the ligand's geometric center.
-
Perform Redocking: Dock the prepared native ligand back into the prepared protein structure using the defined grid.
-
Analyze Results:
Caption: The redocking validation workflow.
| Docking Pose Rank | Binding Score (kcal/mol) | RMSD from Crystal Pose (Å) | Validation Outcome |
| 1 | -10.2 | 0.85 | Success |
| 2 | -9.8 | 1.15 | Success |
| 3 | -9.5 | 3.20 | Failure |
| 4 | -9.1 | 2.95 | Failure |
| 5 | -8.9 | 4.10 | Failure |
This table demonstrates a successful validation where the top-ranked pose has a low RMSD.
Protocol 2: Cross-Docking for Model Robustness
Proteins are not static entities. Cross-docking assesses whether the docking protocol is robust enough to handle minor conformational changes in the binding site.[5][7] This is achieved by docking a ligand into different crystal structures of the same protein.
-
Select Multiple Protein Structures: Identify and download several different PDB structures of the target protein (e.g., VEGFR-2) crystallized with different ligands.
-
Prepare Structures: Prepare each protein structure as described in the redocking protocol. Ensure the structures are aligned in 3D space.
-
Select a Ligand: Choose one ligand from one of the co-crystallized structures for the cross-docking experiment.
-
Perform Cross-Docking: Dock the selected ligand into the binding sites of all the prepared protein structures (including the one it was extracted from, which serves as a redocking control).
-
Analyze Results: Compare the binding scores and the RMSD of the docked poses across the different protein conformations. A robust protocol should yield similar binding poses and scores.
Caption: The cross-docking validation workflow.
| Target PDB ID | Binding Score (kcal/mol) | RMSD from Original Pose (Å) |
| 3VHE (Native) | -10.2 | 0.85 |
| 2OH4 | -9.9 | 1.30 |
| 4ASD | -9.7 | 1.65 |
| 3EWH | -7.5 | 4.50 |
This table shows consistent results for the first three structures but a deviation for 3EWH, suggesting the protocol may be sensitive to larger conformational changes present in that specific structure.
Protocol 3: Virtual Screening for Enrichment of Actives
This is the ultimate test of a docking model's utility: can it find the "needles" (active compounds) in the "haystack" (a large chemical library)? This is assessed by screening a library containing known actives and a much larger set of "decoy" molecules.
-
Assemble the Dataset:
-
Actives: Compile a list of structurally diverse, known inhibitors of the target protein (e.g., 50 known VEGFR-2 inhibitors).
-
Decoys: Generate or download a set of decoy molecules. Decoys should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different topologies to reduce bias.[9] A common ratio is ~50 decoys for every active.
-
-
Prepare the Library: Prepare 3D, low-energy conformations for all active and decoy compounds.
-
Perform Virtual Screening: Dock the entire library (actives + decoys) against the prepared target protein using the validated protocol.
-
Analyze Enrichment:
-
Rank all docked molecules by their binding score, from best to worst.
-
Calculate the Enrichment Factor (EF) at various percentages of the ranked list (e.g., top 1%, 5%, 10%).
-
The Enrichment Factor (EF) is defined as the proportion of actives found in a certain percentage of the screened library compared to what would be expected from random selection.[19][20]
Formula for Enrichment Factor (EF): EF = (Hits_sampled / N_sampled) / (Hits_total / N_total)
Where:
-
Hits_sampled = Number of actives in the top x% of the ranked list.
-
N_sampled = Total number of compounds in the top x% of the list.
-
Hits_total = Total number of actives in the entire library.
-
N_total = Total number of compounds in the library.
A higher EF value indicates that the model is successfully prioritizing active compounds.[19]
Caption: Virtual screening and enrichment factor calculation.
| % of Database Screened | # of Compounds Screened | # of Actives Found | Enrichment Factor (EF) |
| 1% | 26 | 15 | 29.4 |
| 5% | 128 | 32 | 12.8 |
| 10% | 255 | 41 | 8.2 |
| 100% | 2550 | 50 | 1.0 |
This table shows strong early enrichment, with an EF of 29.4 at the 1% level, indicating the model is highly effective at identifying active compounds.
Part 3: Comparative Summary and Best Practices
Choosing the right validation method depends on the specific question you are asking about your docking model.
| Validation Method | Primary Question | Key Metric(s) | Best For... |
| Redocking | Can the model reproduce the known correct answer? | RMSD | Initial protocol setup and sanity check. |
| Cross-Docking | Is the model robust to protein flexibility? | Binding Score Consistency, RMSD | Assessing applicability to multiple protein conformations. |
| Virtual Screening | Can the model distinguish actives from inactives? | Enrichment Factor (EF), AUC-ROC | Validating the model for hit-finding campaigns. |
Field-Proven Insights & Best Practices
-
No Single Metric is Perfect: Do not rely solely on the docking score. A good score must be paired with a sensible binding pose that forms chemically sound interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target.[2]
-
The Importance of the Target Structure: The quality of the initial protein structure is paramount. Always start with the highest resolution crystal structure available and carefully prepare it.[4]
-
Validate for Your Use Case: If your goal is to screen for novel binders, virtual screening enrichment is the most critical validation step. If you are refining the pose of a known binder, redocking and cross-docking are more central.[21]
-
Consider Experimental Validation: Ultimately, computational predictions must be confirmed by experimental data.[22][23] Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can validate binding affinity, while X-ray crystallography can confirm the binding mode.
Conclusion
Validating a computational docking model for a ligand like this compound is a critical, multi-step process that builds confidence in its predictive power. By systematically employing redocking to ensure pose accuracy, cross-docking to assess robustness, and virtual screening to confirm enrichment capabilities, researchers can develop a reliable in silico tool. This tiered approach, grounded in scientific rationale and supported by quantitative metrics, transforms molecular docking from a mere computational exercise into a powerful and validated component of the modern drug discovery pipeline.
References
- How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). (2025). YouTube.
- Structure-Based Virtual Screening. BigChem.
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Velázquez-Libera, J. L., et al. (2020). LigRMSD: a web server for automatic structure matching and RMSD calculations among identical and similar compounds in protein-ligand docking. Bioinformatics. [Link]
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Kirchmair, J., et al. (2005). A Discussion of Measures of Enrichment in Virtual Screening: Comparing the Information Content of Descriptors with Increasing Levels of Sophistication. Journal of Chemical Information and Modeling. [Link]
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Brocidiacono, M., et al. (2024). An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. arXiv. [Link]
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Truchon, J. F., & Bayly, C. I. (2007). Evaluating Virtual Screening Methods: Good and Bad Metrics for the “Early Recognition” Problem. Journal of Chemical Information and Modeling. [Link]
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Re-docking and cross-docking representation. (2020). ResearchGate. [Link]
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Shashank, K., & Pande, V. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. (2024). National Institutes of Health. [Link]
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RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. (2023). YouTube. [Link]
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Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment. (2017). GitHub. [Link]
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RMSD value molecular docking. (2022). Reddit. [Link]
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ProRMSD Documentation. Unibo. [Link]
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How to validate the molecular docking results? (2022). ResearchGate. [Link]
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Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. [Link]
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Lessons from Docking Validation. Michigan State University. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009). National Institutes of Health. [Link]
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Hit Identification and Optimization in Virtual Screening. (2012). National Institutes of Health. [Link]
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Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
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Virtual screening enrichment results for the test cases. (2022). ResearchGate. [Link]
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How can I validate a docking protocol? (2015). ResearchGate. [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2013). Molecular BioSystems. [Link]
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Molecular Docking Techniques: An Overview of The Most Commonly Used Jargon. (2023). Drug Marvel. [Link]
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7 Expert Tips for Perfect Molecular Docking. (2023). YouTube. [Link]
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How to validate docking and display findings for 2D-QSAR. (2023). YouTube. [Link]
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Maestro. Schrödinger. [Link]
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Re-docking and cross-docking using DockThor. (2022). YouTube. [Link]
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AutoDock Vina Documentation. Scripps Research. [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). National Institutes of Health. [Link]
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RMSD of re-docking and cross-docking. (2020). ResearchGate. [Link]
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Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2020). Journal of Chemical Information and Modeling. [Link]
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Validation of docking. (2020). YouTube. [Link]
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Molecular Docking | Autodock VINA Virtual Screening. (2020). YouTube. [Link]
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AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023). YouTube. [Link]
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Docking and scoring. Schrödinger. [Link]
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Learn Maestro: Preparing protein structures. (2024). YouTube. [Link]
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Why two different versions of Maestro generates different docking score for the same ligand and protein structure? (2021). ResearchGate. [Link]
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5-methyl-3-phenyl-3H-2-benzofuran-1-one. PubChem. [Link]
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5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (2012). National Institutes of Health. [Link]
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2020). National Institutes of Health. [Link]
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The Pharmacokinetic Landscape of 5-Methyl-3-phenylbenzofuran Analogs: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the benzofuran scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] Among these, the 5-Methyl-3-phenylbenzofuran core represents a particularly promising starting point for the development of novel therapeutics. However, the journey from a biologically active molecule to a clinically viable drug is paved with the complexities of pharmacokinetics—the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound analogs, offering insights into their metabolic stability, metabolic pathways, oral bioavailability, and plasma protein binding.
Comparative Analysis of Pharmacokinetic Profiles
The pharmacokinetic behavior of a drug candidate is a critical determinant of its efficacy and safety. Understanding how structural modifications to the this compound scaffold impact its ADME properties is paramount for rational drug design.
Metabolic Stability: The First Hurdle
A key initial assessment in drug discovery is the metabolic stability of a compound, often evaluated in vitro using liver microsomes or hepatocytes.[6] These systems contain the primary drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) family.[7] A compound with high metabolic stability is more likely to have a longer half-life in the body, potentially allowing for less frequent dosing.
While specific data for a homologous series of this compound analogs is not available in a single source, studies on various benzofuran derivatives provide valuable insights. For instance, a study on N-benzoxaborole benzofuran analogs demonstrated that structural modifications could significantly improve metabolic stability, with some analogs showing half-life values greater than or equal to 60 minutes in mouse liver microsomes (MLM).[8] Another study highlighted the excellent oral bioavailability of a potent S1P1 receptor agonist based on a benzofuran scaffold, suggesting favorable metabolic stability.[9]
Table 1: Illustrative Metabolic Stability of Selected Benzofuran Analogs
| Compound Class | Key Structural Features | In Vitro System | Metabolic Stability (t½) | Reference |
| N-Benzoxaborole Benzofuran Analogs | Varied substitutions | Mouse Liver Microsomes | ≥ 60 min for optimized analogs | [8] |
| Benzofuran-based S1P1 Agonists | Azetidine-3-carboxylic acid moiety | Not specified | Good oral bioavailability suggests stability | [9] |
The causality behind these findings lies in the specific chemical groups attached to the benzofuran core. Electron-withdrawing groups can sometimes shield the molecule from metabolic attack, while certain lipophilic moieties might be more susceptible to enzymatic degradation. The choice of in vitro system is also critical; liver microsomes primarily assess Phase I metabolism (oxidation, reduction, hydrolysis), while hepatocytes can also evaluate Phase II metabolism (conjugation reactions).[10][11]
Metabolism and Metabolite Identification: Unraveling the Biotransformation Pathways
Understanding how a drug is metabolized is crucial for identifying potential drug-drug interactions and assessing the risk of forming toxic metabolites. For benzofuran analogs, metabolism often involves hydroxylation of the benzofuran ring system or the phenyl substituent, as well as N-demethylation if an amine group is present.[10][11][12]
For example, in vitro studies on 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) using rat and human liver microsomes identified hydroxylated metabolites on the benzofuran moiety.[10][11] Similarly, studies on 5-APB and its N-methyl derivative, 5-MAPB, revealed that the main metabolic pathways include N-demethylation and the formation of a 3-carboxymethyl-4-hydroxy methamphetamine metabolite.[12] These studies implicate several CYP450 isoenzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP2D6, in the metabolism of these analogs.[12][13]
The identification of metabolites is typically achieved using sophisticated analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12] This information is vital for designing subsequent in vivo studies and for predicting potential metabolic liabilities.
Oral Bioavailability: From the Gut to the Target
For a drug to be administered orally, it must be effectively absorbed from the gastrointestinal tract and survive first-pass metabolism in the liver. Several benzofuran derivatives have shown promising oral bioavailability in preclinical species. For instance, a novel benzofuran-based S1P1 receptor agonist demonstrated excellent oral bioavailability across different species.[9] Another study reported a favorable bioavailability of 75.2% for a polysubstituted benzofuran derivative with antiparasitic activity.[14]
Factors influencing oral bioavailability include aqueous solubility, membrane permeability, and metabolic stability. The inclusion of polar functional groups or the formation of salts can improve solubility, while appropriate lipophilicity is necessary for passive diffusion across cell membranes.[4]
Plasma Protein Binding: The Free Drug Hypothesis
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[15] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and interact with its target.[16] High plasma protein binding can limit the free drug concentration, potentially affecting efficacy.
Studies on benzofuran derivatives have shown varying degrees of plasma protein binding. One study on 3-phenylbenzofuran analogs reported a plasma protein binding of 96%.[17] Another investigation using circular dichroism spectroscopy demonstrated that 4-nitrophenyl functionalized benzofurans can bind to bovine serum albumin (BSA), with one analog showing a high affinity with a dissociation constant (kD) in the nanomolar range.[18][19]
The extent of plasma protein binding is influenced by the physicochemical properties of the compound, such as its lipophilicity and charge. Understanding this parameter is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Experimental Methodologies: A Glimpse into the Scientist's Toolkit
To generate the comparative data discussed above, researchers employ a suite of standardized in vitro and in vivo assays. The following sections provide an overview of these key experimental protocols.
In Vitro Metabolic Stability Assay
This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., in DMSO).
-
Liver microsomes (e.g., human, rat, mouse) or hepatocytes.
-
NADPH regenerating system (for microsomes) to provide the necessary cofactors for CYP450 enzymes.
-
Incubation buffer (e.g., phosphate buffer).
-
-
Incubation:
-
The test compound is incubated with the liver microsomes or hepatocytes at a physiological temperature (37°C).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
The enzymatic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
-
Data Analysis:
-
The concentration of the parent compound at each time point is plotted against time.
-
The half-life (t½) of the compound is calculated from the slope of the natural logarithm of the concentration versus time plot.
-
Causality: The rate of disappearance of the parent compound is a direct measure of its metabolic clearance by the liver enzymes. A shorter half-life indicates higher metabolic instability.
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
This study provides a comprehensive understanding of a drug's ADME profile in a living organism.
Protocol:
-
Animal Model Selection:
-
Commonly used species include mice and rats. The choice depends on the specific research question and the relevance of the model to human physiology.[6]
-
-
Drug Administration:
-
The test compound is administered via the intended clinical route (e.g., oral gavage for oral drugs) and intravenously (to determine absolute bioavailability).
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points after dosing.
-
-
Plasma Preparation:
-
The blood samples are processed to separate the plasma.
-
-
Bioanalysis:
-
The concentration of the drug (and potentially its major metabolites) in the plasma is quantified using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic software is used to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Clearance: Volume of plasma cleared of the drug per unit time.
-
Volume of distribution: Apparent volume into which the drug distributes.
-
Oral Bioavailability (F%): (AUCoral / AUCIV) x 100.
-
-
Causality: The plasma concentration-time profile reflects the interplay of absorption, distribution, metabolism, and excretion. These parameters are essential for predicting human pharmacokinetics and designing appropriate dosing regimens.
Workflow Diagram:
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic profile of this compound analogs is a multifaceted area of study that is critical for their successful development as therapeutic agents. This guide has provided a comparative overview of key pharmacokinetic parameters, drawing upon available data for the broader class of benzofuran derivatives. The interplay between chemical structure and ADME properties is evident, with modifications to the benzofuran scaffold having a profound impact on metabolic stability, metabolic pathways, oral bioavailability, and plasma protein binding.
The experimental methodologies outlined herein represent the standard approaches for elucidating these pharmacokinetic characteristics. A thorough understanding and application of these techniques are essential for medicinal chemists and drug development professionals seeking to optimize the pharmacokinetic properties of this compound analogs and ultimately translate their biological activity into clinical success.
References
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- [No Author]. (2019, March 27). Resurrecting the Condemned: Identification of N-Benzoxaborole Benzofuran GSK8175 as a Clinical Candidate with Reduced Metabolic Liability | Journal of Medicinal Chemistry - ACS Publications.
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- [No Author]. (n.d.). Table 5, Effect of Substitution on the 3-phenyl Ring System (12 analogs) - Probe Reports from the NIH Molecular Libraries Program.
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- [No Author]. (2013, February 21). QSAR Models for the Prediction of Plasma Protein Binding - PMC - PubMed Central.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3-phenylbenzofuran
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 5-Methyl-3-phenylbenzofuran. This molecule, part of the broader benzofuran class, represents a versatile scaffold in medicinal chemistry.[1][2] However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed for laboratory professionals who handle this or structurally similar compounds. We will move beyond simple instructions to explain the underlying principles of chemical waste management, ensuring a culture of safety and environmental stewardship in your laboratory.
Part 1: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining the known hazards of the parent benzofuran scaffold and related derivatives. Substituted furans are known to target the liver, and chronic exposure to 2,3-benzofuran has been associated with kidney toxicity and carcinogenic effects in animal studies.[3][4] Furthermore, many substituted benzofurans exhibit psychoactive properties, suggesting potential neurological effects.[1][5]
Therefore, it is imperative to treat this compound as a hazardous substance with potential hepatic, renal, and neurological toxicity. All handling and disposal procedures must reflect this high level of caution.
Table 1: Postulated Hazard Profile of this compound
| Hazard Category | Potential Health Effect | Rationale / Reference Compound |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on general classifications for similar aromatic compounds and precautionary statements for phenyl benzoate (H302).[6] |
| Skin Irritation | May cause skin irritation. | A common property of many organic solvents and reagents.[6] |
| Organ Toxicity | Potential for liver and kidney damage upon repeated or prolonged exposure. | The liver is a known target for furan compounds, and 2,3-benzofuran has shown evidence of liver and kidney toxicity in animal studies.[3][4] |
| Carcinogenicity | Suspected of causing cancer. | 2,3-benzofuran is carcinogenic in rats and mice.[4] It is prudent to handle all derivatives with similar caution. |
| Environmental Hazard | Harmful to aquatic life. | As with many complex organic molecules, release into the environment should be avoided. General principles of chemical disposal mandate containment. |
Part 2: Pre-Disposal Safety Protocols
Effective disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.
Engineering Controls
All work involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any vapors or aerosols. The Occupational Safety and Health Administration (OSHA) mandates that engineering controls be the first line of defense against chemical exposure.[7][8]
Personal Protective Equipment (PPE)
A standard laboratory coat is insufficient. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Double-gloving is recommended for handling concentrated waste. Always inspect gloves for tears or punctures before use.
-
Body Protection: A chemically resistant apron or gown should be worn over a flame-resistant lab coat.
-
Respiratory Protection: While engineering controls should be sufficient, a NIOSH-approved respirator with organic vapor cartridges may be required for spill cleanup or in situations where fume hood use is not feasible.[9]
Part 3: Spill Management Protocol
Accidents happen, but a swift and correct response can mitigate the risk.
-
Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry. If the spill is flammable, eliminate all ignition sources.
-
Assess: From a safe distance, assess the extent of the spill. For minor spills (typically <100 mL) that you are trained to handle, proceed with cleanup. For major spills, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Contain & Absorb: Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect & Package: Carefully scoop the absorbed material and contaminated items (e.g., gloves) into a dedicated, chemically resistant container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials must be treated as hazardous waste.
-
Label & Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the procedures outlined in Part 4.
Part 4: Step-by-Step Disposal Procedure
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: This procedure applies to pure this compound, solutions containing it, and materials contaminated with it (e.g., contaminated gloves, absorbent pads).
-
Segregate Waste: Do NOT mix this waste stream with other chemical wastes unless explicitly permitted by your EHS office. Incompatible wastes can react violently. Keep halogenated and non-halogenated solvent wastes separate.
-
Acute Hazardous Waste (P-list): While this compound is not explicitly a P-listed waste, its potential toxicity warrants managing it with a high degree of care, similar to how one would handle acutely hazardous materials.[11]
Step 2: Waste Collection and Containment
-
Select the Proper Container: Use a designated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid.
-
Maintain Container Integrity: The container must be kept closed at all times except when adding waste.[12] Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or formulas.
-
The specific hazard characteristics (e.g., "Toxic," "Flammable Liquid" if in a flammable solvent).
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name and contact information of the principal investigator or laboratory manager.
Step 4: On-Site Accumulation
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel. Follow your institution's guidelines regarding the maximum volume of waste (typically 55 gallons for non-acute waste) and the time limits for accumulation.
Step 5: Final Disposal
-
Contact EHS: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a pickup.
-
Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and preferred method for organic compounds of this nature is high-temperature incineration at an EPA-approved facility.[13] This method ensures the complete destruction of the hazardous components.
-
Prohibition of Sewering: Under no circumstances should this compound or its containers be disposed of down the drain. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous laboratory chemicals.[14]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Substituted benzofuran. Grokipedia.
- Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf.
- Substituted benzofuran. Wikipedia.
- Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development (IJSDR).
- Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR).
- Safety Data Sheet for Phenyl Benzoate. MilliporeSigma.
- Safety Data Sheet for 2,3-Benzofuran. Fisher Scientific.
- Safety Data Sheet for 2,3-Dimethylbenzofuran. MilliporeSigma.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).
- Standard for exposure to tetrahydrofuran. Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet for 3-Chlorobenzofuran. Merck Millipore.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
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A Researcher's Guide to the Safe Handling of 5-Methyl-3-phenylbenzofuran
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-Methyl-3-phenylbenzofuran is foundational to discovery. This compound, part of the benzofuran class of heterocyclic scaffolds, holds significant interest in medicinal chemistry due to the biological activities of its relatives.[1][2] However, realizing its potential demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and a deep understanding of chemical causality.
Our approach to safety is not merely procedural; it is a self-validating system built on a clear understanding of the potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, data from structurally similar compounds, such as phenyl benzoate and other substituted benzofurans, provide a strong basis for a rigorous and cautious operational plan. The guidance herein is synthesized from these analogs and general principles for handling aromatic heterocyclic compounds.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Harmful if swallowed (Acute Toxicity, Oral)
-
Causes skin irritation
-
May cause eye and respiratory system irritation [3]
-
Potential for carcinogenicity , as seen with the parent benzofuran structure.[4][5]
Therefore, all handling procedures must be designed to prevent ingestion, skin contact, and inhalation of dust or vapors.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical factor in mitigating exposure.[6][7] All personnel must be trained on the proper donning, doffing, and disposal of PPE.
| Task / Operation | Minimum Required PPE |
| Weighing & Aliquoting (Solid) | Chemical Splash Goggles, Nitrile Gloves, Lab Coat, N95 Respirator |
| Solution Preparation & Transfers | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical Resistant Apron over Lab Coat |
| Running Reactions / Workup | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Flame-Resistant Lab Coat |
| Spill Cleanup | Chemical Splash Goggles, Face Shield, Double Nitrile or Neoprene Gloves, Chemical Resistant Coveralls, Respirator (as needed) |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are required for all laboratory work.[8] When handling larger quantities (>1 liter) or performing operations with a higher splash risk, a full-face shield must be worn over the safety goggles.[8]
-
Skin and Body Protection : A flame-resistant lab coat is mandatory.[8] For transfers of significant quantities, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[8]
-
Hand Protection : Nitrile rubber gloves are recommended for incidental contact and splash protection.[9][10] It is crucial to inspect gloves for any signs of degradation or puncture before use.[9] For prolonged contact or immersion, consider heavier-duty gloves or double-gloving. Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[11][12][13] Contaminated gloves should be removed and disposed of properly, avoiding skin contact during removal.
-
Respiratory Protection : Due to the potential for aerosolization of powders and the unknown inhalation toxicity, an N95 respirator or higher should be used when handling the solid compound outside of a certified chemical fume hood.[14] All work with solutions should be performed within a fume hood to prevent inhalation of vapors.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Decision workflow for selecting task-appropriate PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is paramount to ensuring safety and experimental integrity.
Protocol for Handling this compound:
-
Preparation : Before handling the chemical, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. Designate a specific area for the work. Ensure an eyewash station and safety shower are accessible and unobstructed.[15]
-
Donning PPE : Don all required PPE as determined by the task (see table above) before entering the designated handling area.
-
Weighing (Solid) : Conduct all weighing of the solid compound within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates. Use anti-static tools and weigh paper.
-
Transfer and Dissolution : When adding the solid to a solvent, do so slowly and carefully to avoid splashing. Keep the container opening away from your breathing zone.
-
During Reaction : Keep the reaction vessel closed and within the fume hood at all times.[16]
-
Post-Handling : After completing the work, wipe down the work area with an appropriate solvent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat). Wash hands and face thoroughly with soap and water after handling.
-
Waste Disposal :
-
Solid Waste : All contaminated disposables (gloves, weigh paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain.
-
Follow all institutional and local regulations for the disposal of chemical waste.
-
Chemical Handling & Disposal Workflow
This diagram illustrates the lifecycle of the chemical within the laboratory, from receipt to final disposal, emphasizing key safety checkpoints.
Caption: Standard operating procedure from chemical receipt to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
-
Spill : Evacuate the immediate area. Avoid breathing dust or vapors. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Clean the affected area thoroughly.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Safety Data Sheet (Analog). (2024). Information based on Phenyl Benzoate, a structural analog.
- Safety Data Sheet for Benzofuran. (n.d.). Thermo Fisher Scientific. Retrieved from search results providing the SDS for the parent compound Benzofuran.
- Safety Data Sheet for 3-Methylbenzofuran. (2021, December 25). Fisher Scientific.
- Safety Data Sheet for 1-Benzofuran-5-ylmethanol. (2025, December 20). Fisher Scientific.
- Protective Equipment. (n.d.). American Chemistry Council. Retrieved from the American Chemistry Council website.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
- Safety Data Sheet (General Handling). (2025, October 23). MilliporeSigma.
- Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. (2017, March 9). PubMed Central (PMC).
- Personal Protective Equipment and Chemistry. (n.d.). ChemicalSafetyFacts.org.
- Safety Data Sheet for 5-Amino-2,3-dihydrobenzofuran. (n.d.). Fisher Scientific.
- Safety Data Sheet (General Handling). (2025, December 19). Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Safety Data Sheet (General Handling). (2024, June 10). Merck Millipore. Retrieved from search results providing information on handling chemicals in a fume hood.
- Safety Data Sheet for 2,3-Benzofuran. (2025, January 15). TCI Chemicals.
- Ansell Chemical Resistance Glove Chart. (n.d.). Ansell. Retrieved from a chemical resistance guide for gloves.
- Chemical Resistance Chart. (n.d.). SAS Safety Corp.
- A Comprehensive Review on Benzofuran Synthesis. (2024, May 6). ResearchGate. Retrieved from a review on the synthesis and importance of benzofurans.
- OSHA Glove Selection Chart. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from an OSHA guide on selecting chemical-resistant gloves.
- Chemical Glove Resistance Guide. (n.d.). Ansell.
- Substituted benzofuran. (n.d.). Wikipedia. Retrieved from an overview of the substituted benzofuran class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
